DSS30
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C16H14ClNO3S2 |
|---|---|
分子量 |
367.9 g/mol |
IUPAC名 |
5-chloro-N-(2-methoxyphenyl)-3-methyl-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C16H14ClNO3S2/c1-10-12-9-11(17)7-8-15(12)22-16(10)23(19,20)18-13-5-3-4-6-14(13)21-2/h3-9,18H,1-2H3 |
InChIキー |
RPELAWNEKQODNO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC=C3OC |
製品の起源 |
United States |
Foundational & Exploratory
The Mechanism of DSS-Induced Colitis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism underlying dextran sulfate sodium (DSS)-induced colitis, a widely used preclinical model of inflammatory bowel disease (IBD). We will delve into the molecular and cellular events initiated by DSS, detailing the disruption of the intestinal epithelial barrier, the subsequent inflammatory cascade, and the key signaling pathways involved. This guide also offers detailed experimental protocols for inducing and assessing colitis, along with quantitative data presented in structured tables to aid in experimental design and interpretation.
Core Mechanism of DSS-Induced Colitis
Dextran sulfate sodium is a water-soluble, negatively charged sulfated polysaccharide that induces a reproducible and controllable form of colitis in rodents, exhibiting key features of human ulcerative colitis (UC). The primary mechanism of DSS-induced colitis is its direct toxic effect on the colonic epithelium, leading to a breakdown of the intestinal barrier function. This initial insult triggers a cascade of inflammatory responses.
The process can be broadly categorized into two phases:
-
Phase 1: Epithelial Barrier Disruption: DSS directly damages the epithelial cells of the colon. The negatively charged sulfate groups are thought to interfere with the integrity of the protective mucus layer and the tight junctions between epithelial cells. This leads to increased intestinal permeability, allowing luminal bacteria and their products (e.g., lipopolysaccharide [LPS]) to penetrate the lamina propria.
-
Phase 2: Inflammatory Response: The influx of luminal antigens into the underlying tissue activates the mucosal immune system. Both innate and adaptive immune cells are recruited to the site of injury, releasing a plethora of pro-inflammatory cytokines and chemokines. This sustained inflammatory response further exacerbates tissue damage, leading to the clinical and histological manifestations of colitis.
Signaling Pathways in DSS-Induced Colitis
Several key signaling pathways are activated during the pathogenesis of DSS-induced colitis, playing crucial roles in the inflammatory response and tissue damage.
The initial insult by DSS triggers a series of events leading to the breakdown of the intestinal epithelial barrier. This involves the degradation of tight junction proteins and increased epithelial cell apoptosis.
An In-Depth Technical Guide to the Dextran Sodium Sulfate (DSS) Colitis Model for Inflammatory Bowel Disease Research
For Researchers, Scientists, and Drug Development Professionals
The dextran sodium sulfate (DSS) induced colitis model is a cornerstone in the preclinical study of inflammatory bowel disease (IBD), particularly ulcerative colitis (UC). Its widespread adoption is attributed to its simplicity, rapidity, reproducibility, and the ability to induce acute, chronic, and relapsing colitis by modulating the DSS concentration and administration frequency.[1][2] This guide provides a comprehensive overview of the DSS colitis model, detailing its core mechanisms, experimental protocols, and the intricate signaling pathways that underpin its pathology, tailored for researchers and professionals in drug development.
Mechanism of DSS-Induced Colitis
The primary mechanism of DSS-induced colitis is the disruption of the intestinal epithelial barrier. DSS, a negatively charged sulfated polysaccharide, is directly toxic to colonic epithelial cells, leading to erosion and compromising the integrity of the epithelial monolayer.[1][2] This breach allows luminal bacteria and their products to penetrate the underlying tissue, triggering a robust inflammatory response.[3][4] The severity of colitis is dependent on several factors, including the molecular weight of DSS (typically 36-50 kDa is most effective), its concentration, the duration of administration, and the genetic background of the animal strain.[3][5]
The ensuing inflammatory cascade is characterized by the infiltration of immune cells, initially dominated by neutrophils and macrophages in the acute phase.[4][5] In chronic models, a shift towards a mixed Th1/Th2 response is observed, with an increase in lymphocytes.[2][5] This inflammatory response is driven by the production of various pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, IL-1β, and IL-12.[3][5]
Experimental Protocols
The versatility of the DSS model allows for the induction of acute, chronic, and colitis-associated cancer models. The choice of protocol depends on the specific research question.
Acute DSS Colitis Model
This model is ideal for studying the initial inflammatory response and for rapid screening of potential therapeutics.
Protocol:
-
Select the appropriate mouse strain (C57BL/6 and BALB/c are commonly used) and acclimatize the animals.[5]
-
Prepare a fresh solution of DSS (molecular weight 36-50 kDa) in autoclaved drinking water at a concentration of 1.5% to 5.0% (w/v).[1][6][7] The optimal concentration should be determined empirically for each specific laboratory and mouse strain.[1]
-
Administer the DSS solution as the sole source of drinking water for 5 to 10 consecutive days.[7][8]
-
Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the stool.[1][6]
-
At the end of the treatment period, euthanize the mice and collect colonic tissue for histological and molecular analysis.[9]
Chronic DSS Colitis Model
This model is more representative of the long-term inflammatory state and fibrosis seen in human IBD.
Protocol:
-
Induce an initial round of acute colitis by administering 1-3% DSS in the drinking water for 5-7 days.[7][8]
-
Replace the DSS solution with regular drinking water for a recovery period of 14 days.[8]
-
Repeat this cycle of DSS administration and recovery for a total of three or more cycles to establish chronic inflammation.[8][10]
-
Monitor the mice throughout the study for clinical signs of colitis.
-
At the study endpoint, collect colonic tissue for analysis of chronic inflammation, fibrosis, and potential dysplasia.[8]
Colitis-Associated Cancer (CAC) Model
This model is used to study the progression from chronic inflammation to colorectal cancer.
Protocol:
-
On day 1, administer a single intraperitoneal injection of azoxymethane (AOM) at a dose of 10 mg/kg.[10]
-
After a one-week recovery period, induce the first cycle of chronic colitis by administering 2.5% DSS in the drinking water for one week.[10]
-
Provide regular drinking water for two weeks.[10]
-
Repeat the DSS and recovery cycles two more times.[10]
-
Monitor the mice for tumor development, which typically occurs several weeks after the final DSS cycle.
Data Presentation: Quantitative Assessment of Colitis
A standardized assessment of disease severity is crucial for the interpretation and comparison of experimental results. This is typically achieved through a combination of clinical scoring (Disease Activity Index) and histological evaluation.
Disease Activity Index (DAI)
The DAI is a composite score that provides a semi-quantitative measure of clinical symptoms. The scoring system can vary slightly between institutions, but a common format is presented below.
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | < 1 | Normal | Normal |
| 1 | 1 - 5 | ||
| 2 | 5 - 10 | Loose Stools | Slight Bleeding |
| 3 | 10 - 20 | ||
| 4 | > 20 | Diarrhea | Gross Bleeding |
| Adapted from Park YH et al., J Cancer Prev. 2015.[5] |
Histological Scoring
Histological analysis of the colon provides a more detailed assessment of tissue damage and inflammation. A common scoring system is detailed below.
| Score | Inflammation Severity | Inflammation Extent | Crypt Damage | Percent Involvement |
| 0 | None | None | None | 0% |
| 1 | Mild | Mucosa | Basal 1/3 | 1-25% |
| 2 | Moderate | Mucosa & Submucosa | Basal 2/3 | 26-50% |
| 3 | Severe | Transmural | Crypts Lost | 51-75% |
| 4 | Surface Epithelium Lost | 76-100% | ||
| A composite score can be generated by summing the individual scores.[1][6] |
Visualization of Key Pathways and Workflows
Experimental Workflow for Acute DSS Colitis
The following diagram illustrates the typical workflow for an acute DSS colitis study.
Caption: Workflow of the acute DSS-induced colitis model.
Signaling Pathways in DSS-Induced Colitis
The inflammatory response in DSS colitis is mediated by a complex network of signaling pathways. The diagram below highlights the central role of NF-κB and MAPK pathways.
Caption: Key signaling pathways in DSS-induced colitis.
Conclusion
The DSS-induced colitis model remains an invaluable tool for IBD research and the preclinical evaluation of novel therapeutics.[2][12] Its utility is maximized through a thorough understanding of its mechanisms, the standardized application of experimental protocols, and the rigorous quantification of disease-related endpoints. While it does not perfectly replicate all aspects of human IBD, the DSS model provides a robust and adaptable platform to investigate the fundamental mechanisms of intestinal inflammation and to accelerate the development of new treatments for this debilitating disease.[5][12]
References
- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Colitis induction by Dextran Sodium Sulfate [tdblabs.se]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. socmucimm.org [socmucimm.org]
- 7. yeasenbio.com [yeasenbio.com]
- 8. DSS-induced colitis model | SMC Laboratories Inc. [smccro-lab.com]
- 9. Murine Colitis modeling using Dextran Sulfate Sodium (DSS). | Vanderbilt University Medical Center [medsites.vumc.org]
- 10. yeasenbio.com [yeasenbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Unveiling Colitis: A Journey through the Dextran Sodium Sulfate-induced Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Pathogenesis of DSS Colitis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The dextran sodium sulfate (DSS) induced colitis model is a cornerstone in the study of inflammatory bowel disease (IBD), offering a robust and reproducible method to investigate the pathogenesis of ulcerative colitis (UC) and to evaluate potential therapeutics.[1][2][3] This guide provides a comprehensive overview of the core mechanisms underlying DSS-induced colitis, detailed experimental protocols, and quantitative data for assessing disease severity.
Core Pathogenesis: A Multi-faceted Cascade
The administration of DSS, a negatively charged sulfated polysaccharide, initiates a cascade of events that mimic key features of human UC.[1][3][4] The pathogenesis is not driven by a direct immune reaction to DSS itself, but rather by its toxic effects on the colonic epithelium, leading to a breakdown of the intestinal barrier function.[3][4][5]
1.1. Epithelial Barrier Disruption:
The primary insult in DSS colitis is the chemical damage to the colonic epithelial cells.[4][5] DSS disrupts the integrity of the epithelial monolayer by:
-
Altering Tight Junction Proteins: DSS affects the expression and localization of tight junction proteins like occludin and ZO-1, leading to increased paracellular permeability.[4][6][7]
-
Damaging the Mucus Layer: The sulfated groups in DSS are thought to interfere with the mucus layers, making them more permeable to luminal contents.[1] DSS can also lead to a reduction in goblet cells, further compromising the protective mucus barrier.[4][5]
-
Inducing Epithelial Cell Apoptosis: DSS can directly induce apoptosis in colonic epithelial cells, contributing to the erosion and ulceration of the mucosal lining.[4][5]
This breach in the epithelial barrier allows for the translocation of luminal bacteria, microbial products (like lipopolysaccharide - LPS), and dietary antigens into the underlying lamina propria.[1][4][5][8]
1.2. Innate and Adaptive Immune Activation:
The influx of luminal antigens into the mucosa triggers a robust inflammatory response, orchestrated by both the innate and adaptive immune systems.
-
Innate Immune Response: This is the initial and dominant response in acute DSS colitis.[1][9]
-
Activation of Pattern Recognition Receptors (PRRs): Toll-like receptors (TLRs) and other PRRs on innate immune cells recognize microbial-associated molecular patterns (MAMPs), initiating downstream signaling cascades.[1]
-
Recruitment of Inflammatory Cells: This activation leads to the secretion of pro-inflammatory cytokines and chemokines, which recruit a large number of neutrophils and macrophages to the site of injury.[1][8][10] These cells, while crucial for clearing invading microbes, also contribute to tissue damage through the release of reactive oxygen species (ROS) and proteolytic enzymes.
-
-
Adaptive Immune Response: While not essential for the initiation of acute colitis, the adaptive immune system plays a significant role in the chronicity and severity of the disease.[1][9]
-
T-cell Involvement: T-cell responses can exacerbate the inflammatory response.[1] Acute colitis is often characterized by a Th1/Th17-polarized response, while chronic colitis can involve a mixed Th1/Th2 response.[1][2][11][12]
-
Cytokine Production: The activation of both innate and adaptive immune cells results in a "cytokine storm," with elevated levels of key pro-inflammatory mediators.[4][10]
-
1.3. The Role of Gut Microbiota:
The gut microbiota is a critical player in the pathogenesis of DSS colitis. The disruption of the epithelial barrier allows for direct interaction between the mucosal immune system and the gut microbiota, which is normally kept at a safe distance.[5] DSS administration also leads to dysbiosis, an alteration in the composition and function of the gut microbiota, often characterized by an increase in pathogenic bacteria and a decrease in beneficial microbes.[10][13][14][15] This dysbiosis further fuels the inflammatory response.[10]
Signaling Pathways and Experimental Workflow
The complex interplay of cellular and molecular events in DSS colitis can be visualized through signaling pathways and a typical experimental workflow.
Experimental Protocols
The successful induction of DSS colitis depends on several factors, including the molecular weight of DSS, its concentration, the duration of administration, and the strain and sex of the mice.[4][16]
3.1. Materials:
-
Dextran Sodium Sulfate (DSS), molecular weight 36,000–50,000 Da
-
Experimental animals (e.g., C57BL/6 or BALB/c mice)
-
Standard animal housing and husbandry equipment
-
Autoclaved drinking water
-
Hemoccult test strips
-
Formalin (10%, buffered) for tissue fixation
-
Reagents for histological staining (Hematoxylin and Eosin)
-
Equipment for molecular and cellular analysis (ELISA kits, qPCR reagents, etc.)
3.2. Acute Colitis Model:
This model is characterized by rapid onset of symptoms and is dominated by an innate immune response.
-
DSS Preparation: Prepare a 2.5% - 5% (w/v) solution of DSS in autoclaved drinking water.[17][18] The solution should be filtered and can be stored at 4°C for up to a week.[17]
-
Administration: Provide the DSS solution to mice as their sole source of drinking water for 5-7 consecutive days.[17][18][19] Control mice receive regular autoclaved water.
-
Monitoring: Record the body weight, stool consistency, and presence of blood in the stool for each mouse daily.[17][18]
-
Endpoint: At the end of the administration period (or when humane endpoints are reached), euthanize the mice and collect tissues for analysis.
3.3. Chronic Colitis Model:
This model is induced by cyclical administration of DSS and is characterized by a more pronounced adaptive immune response and features that more closely mimic long-standing UC.[20]
-
DSS Preparation: Prepare a 1.5% - 3% (w/v) solution of DSS in autoclaved drinking water.[18][19]
-
Cyclical Administration: Administer the DSS solution for 5-7 days, followed by a "rest" period of 7-14 days where the mice receive regular drinking water.[19][20] This cycle is typically repeated 2-4 times.
-
Monitoring: Conduct daily monitoring as described for the acute model throughout all cycles.
-
Endpoint: Mice are typically euthanized at the end of the final cycle for tissue collection and analysis.
Quantitative Data and Disease Assessment
Objective and quantitative assessment of disease severity is crucial for interpreting experimental results.
4.1. Disease Activity Index (DAI):
The DAI is a composite score that provides a clinical assessment of colitis severity.[16][17] It is calculated daily for each animal based on the following parameters:
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss | Normal, well-formed pellets | No blood |
| 1 | 1-5 | Hemoccult positive | |
| 2 | 5-10 | Loose stools | Hemoccult positive and visible blood in stool |
| 3 | 10-20 | ||
| 4 | >20 | Diarrhea | Gross bleeding, blood around anus |
4.2. Histological Scoring:
Histological analysis of H&E-stained colon sections provides a detailed assessment of tissue damage. Several scoring systems exist, often evaluating the following features:
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |
| Inflammation Severity | None | Mild | Moderate | Severe |
| Inflammation Extent | None | Mucosa | Mucosa and Submucosa | Transmural |
| Crypt Damage | Intact crypts | Loss of basal 1/3 | Loss of basal 2/3 | Entire crypt loss |
| Epithelial Ulceration (%) | 0% | 1-33% | 34-66% | 67-100% |
This is a representative scoring system; specific studies may use variations.[9][16][17][22]
4.3. Cytokine Profiles:
The cytokine milieu in the colon and serum reflects the underlying immune response.
| Phase of Colitis | Predominant Immune Response | Key Upregulated Cytokines |
| Acute | Th1/Th17 | TNF-α, IL-6, IL-1β, IL-17, IFN-γ[2][11][12][23][24] |
| Chronic | Mixed Th1/Th2 | IL-4, IL-10, IFN-γ, IL-12, IL-17[1][2][11][12][23] |
Conclusion
The DSS-induced colitis model remains an indispensable tool in IBD research. A thorough understanding of its pathogenesis, coupled with standardized and quantitative methodologies, is essential for generating reliable and translatable data. This guide provides a foundational framework for researchers and drug development professionals to effectively utilize this model in their efforts to unravel the complexities of ulcerative colitis and develop novel therapeutic interventions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. nuchemsciences.com [nuchemsciences.com]
- 4. Mechanism of Colitis induction by Dextran Sodium Sulfate [tdblabs.se]
- 5. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Upregulation of Intestinal Barrier Function in Mice with DSS-Induced Colitis by a Defined Bacterial Consortium Is Associated with Expansion of IL-17A Producing Gamma Delta T Cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSS-Induced Colitis in Brief | Encyclopedia MDPI [encyclopedia.pub]
- 11. Distinct cytokine patterns identified from multiplex profiles of murine DSS and TNBS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Dynamic Changes in Gut Microbiome of Ulcerative Colitis: Initial Study from Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Lacticaseibacillusparacasei BNCC345679 revolutionizes DSS-induced colitis and modulates gut microbiota [frontiersin.org]
- 16. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. socmucimm.org [socmucimm.org]
- 18. yeasenbio.com [yeasenbio.com]
- 19. researchgate.net [researchgate.net]
- 20. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Distinct Cytokine Patterns Identified from Multiplex Profiles of Murine DSS and TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Carnosol Maintains Intestinal Barrier Function and Mucosal Immune Homeostasis in DSS-Induced Colitis [frontiersin.org]
Dextran Sodium Sulfate (DSS) Molecular Weight in the Induction of Experimental Colitis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of dextran sodium sulfate (DSS) molecular weight in the widely used DSS-induced colitis model. This model is invaluable for studying the pathogenesis of inflammatory bowel disease (IBD), particularly ulcerative colitis (UC), and for the preclinical evaluation of novel therapeutic agents. Understanding the nuances of DSS selection and experimental design is paramount for reproducible and clinically relevant results.
The Critical Role of DSS Molecular Weight in Colitis Induction
Dextran sodium sulfate is a sulfated polysaccharide with a variable molecular weight that is a key determinant of its colitogenic potential.[1][2][3] The ability of DSS to induce colitis is directly related to its capacity to penetrate the intestinal mucus layer and disrupt the epithelial barrier.[1][4]
Research has consistently demonstrated that DSS with a molecular weight in the range of 36-50 kDa is most effective at inducing severe colitis in murine models, with pathological features that closely mimic human ulcerative colitis.[1][2][3][4]
-
Low Molecular Weight DSS (e.g., 5 kDa): This form of DSS can penetrate the mucus membrane but is less effective at inducing widespread and severe colitis. It tends to cause milder inflammation, often localized to the cecum and upper colon.[1][5][6]
-
Medium Molecular Weight DSS (36-50 kDa): This is the most widely used and recommended molecular weight for inducing acute and chronic colitis. It strikes an optimal balance between mucus penetration and the ability to form complexes with lipids, leading to significant damage to the colonic epithelium, particularly in the middle and distal colon.[1][2][4]
-
High Molecular Weight DSS (e.g., 500 kDa): DSS with a very high molecular weight is generally unable to cross the intestinal mucus barrier and, consequently, has a limited ability to induce colitis.[1][5]
The severity of colitis can also be influenced by the sulfur content of the DSS preparation, with variations observed even between different batches of the same molecular weight from different vendors.[7][8] Therefore, it is crucial to source DSS from a reputable supplier and consider lot-to-lot variability.
Data Summary: Impact of DSS Molecular Weight on Colitis Induction
| Molecular Weight (kDa) | Typical Outcome | Location of Inflammation | Reference |
| 5 | Milder colitis | Predominantly cecum and upper colon | [1][5][6] |
| 36-50 | Severe colitis, closely resembling human UC | Middle and distal colon | [1][2][3][4] |
| 500 | No or minimal colitis | - | [1][5] |
Experimental Protocols for DSS-Induced Colitis
The DSS-induced colitis model is valued for its simplicity, rapidity, and reproducibility.[4] The severity of colitis can be modulated by adjusting the DSS concentration, duration of administration, and the genetic background of the animal model.[3][4]
Acute Colitis Model
The acute model is suitable for studying the initial phases of inflammation and for rapid screening of therapeutic compounds.
Methodology:
-
Animal Model: C57BL/6 and BALB/c mice (8-12 weeks old) are commonly used.[2] It's important to note that different mouse strains exhibit varying susceptibility to DSS.[1][3]
-
DSS Preparation: Prepare a 1.5-5% (w/v) solution of DSS (36-50 kDa) in autoclaved drinking water.[9][10] The solution should be fresh and can be filtered through a 0.22 µm membrane.[9]
-
Administration: Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[1][9][10]
-
Monitoring: Monitor the animals daily for body weight loss, stool consistency, and the presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI).[10][11][12][13]
-
Termination: At the end of the treatment period, animals are euthanized, and the colon is collected for macroscopic and histological analysis.[11][14]
Chronic Colitis Model
The chronic model is employed to study long-term inflammation, fibrosis, and the development of colitis-associated cancer.[3][4][15]
Methodology:
-
Animal Model: As with the acute model, C57BL/6 and BALB/c mice are frequently used.
-
DSS Administration: Induce chronic colitis by administering cyclical rounds of DSS. A typical protocol involves providing 1-3% (w/v) DSS (36-50 kDa) in drinking water for 5-7 days, followed by a recovery period of 7-14 days with regular drinking water.[4][9][15] This cycle is typically repeated 3-5 times.[16]
-
Monitoring: Daily monitoring of clinical signs (DAI) is essential throughout the study.
-
Termination: Tissues are collected at the end of the final cycle for analysis.
Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss | Normal, well-formed pellets | Negative |
| 1 | 1-5 | Loose stools | - |
| 2 | 5-10 | Loose stools | Hemoccult positive |
| 3 | 10-20 | Diarrhea | - |
| 4 | >20 | Diarrhea | Gross bleeding |
Adapted from various sources. The specific scoring system may vary between studies.[10][11]
Experimental Workflow for DSS-Induced Colitis
References
- 1. academic.oup.com [academic.oup.com]
- 2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dextran Sodium Sulphate Colitis Mouse Model: Traps and Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Colitis induction by Dextran Sodium Sulfate [tdblabs.se]
- 5. Histological analysis of murine colitis induced by dextran sulfate sodium of different molecular weights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histological Analysis of Murine Colitis Induced by Dextran Sulfate Sodium of Different Molecular Weights [jstage.jst.go.jp]
- 7. The severity of dextran sodium sulfate-induced colitis can differ between dextran sodium sulfate preparations of the same molecular weight range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. dovepress.com [dovepress.com]
- 14. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Acute vs. Chronic DSS Colitis Models
Audience: Researchers, Scientists, and Drug Development Professionals
The dextran sulfate sodium (DSS) induced colitis model is a cornerstone in preclinical inflammatory bowel disease (IBD) research due to its simplicity, reproducibility, and ability to mimic many features of human ulcerative colitis (UC).[1][2][3] By modulating the concentration and frequency of DSS administration, researchers can induce distinct pathological states: acute, resolving inflammation or a chronic, relapsing condition.[4][5] Understanding the fundamental differences between these two models is critical for designing relevant studies and accurately interpreting results. This guide provides a detailed comparison of the acute and chronic DSS colitis models, complete with experimental protocols, quantitative data, and pathway visualizations.
Core Differences: A Tale of Two Pathologies
The primary mechanism of DSS-induced injury involves its direct toxic effect on colonic epithelial cells, particularly at the base of the crypts.[1][6] This chemical injury compromises the integrity of the intestinal mucosal barrier, allowing luminal bacteria and their pro-inflammatory products to penetrate the underlying tissue.[4][7] The subsequent immune response dictates the nature of the colitis.
-
Acute Model: This model is characterized by a rapid onset of severe inflammation driven primarily by the innate immune system.[1][6] The pathology is marked by significant epithelial erosion and ulceration, leading to bloody diarrhea and substantial weight loss.[5][8] The dominant immune cell infiltrate consists of neutrophils and macrophages.[1][5] This model is exceptionally well-suited for studying the initial phases of intestinal inflammation, epithelial barrier function, and the role of innate immunity.[1]
-
Chronic Model: Achieved through repeated cycles of low-dose DSS administration, this model reflects a more complex, long-term inflammatory state.[7][9] While initial epithelial damage occurs, the subsequent recovery periods allow for the development of an adaptive immune response, with a greater involvement of lymphocytes (T and B cells).[1][5] Pathologically, the chronic model is distinguished by less severe ulceration but more pronounced architectural disarray of crypts, mononuclear cell infiltration, and the development of fibrosis (collagen deposition), which can lead to a thickening of the colon wall.[7][10] This makes it the preferred model for investigating fibrosis, colitis-associated dysplasia, and the efficacy of therapeutics targeting chronic inflammatory pathways.[5][10]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative and qualitative differences between the two models for easy comparison.
Table 1: Core Model Parameters and Characteristics
| Parameter | Acute DSS Colitis Model | Chronic DSS Colitis Model |
| DSS Concentration | Higher (e.g., 2.0% - 5.0% w/v)[8][9] | Lower or Cycled (e.g., 1.0% - 3.0% w/v)[11][12] |
| Administration | Single, continuous exposure[7] | Cyclical (e.g., 3-5 cycles of DSS followed by water)[4][7] |
| Duration | Short-term (5-10 days)[4][7] | Long-term (several weeks to months)[8] |
| Primary Application | Studies of innate immunity, epithelial injury & repair[1][10] | Studies of adaptive immunity, fibrosis, dysplasia[7][10] |
| Key Pathology | Erosions, ulcerations, significant bleeding[1][5] | Crypt distortion, fibrosis, mononuclear infiltration[1][7][10] |
| Primary Immune Cells | Neutrophils, Macrophages[5] | Lymphocytes (T/B cells), Macrophages[1][5] |
| Human Disease Analog | Acute flare of Ulcerative Colitis[1] | Chronic, relapsing Ulcerative Colitis[5] |
Table 2: Typical Experimental Readouts and Expected Outcomes
| Readout | Acute Model Finding | Chronic Model Finding |
| Body Weight | Significant loss (10-20%) over 7-10 days[8][9] | Cyclical weight loss and partial recovery[13] |
| Disease Activity Index (DAI) | Rapid increase to a high score (severe diarrhea, bleeding)[14] | Fluctuating score corresponding to DSS cycles[13] |
| Colon Length | Significant shortening due to edema and muscle contraction[8][9] | Variable; may be shortened or appear normal |
| Colon Weight | May be reduced due to tissue wasting[1] | Often increased due to fibrosis and cellular infiltration[1][10] |
| Histological Score | High scores for ulceration and acute inflammation[1][15] | High scores for crypt architecture disarray, chronic inflammation[1] |
| Key Cytokines | High levels of Th1 cytokines: TNF-α, IL-1β, IL-6, IFN-γ[5][7] | Involves Th2-mediated mediators (e.g., IL-4, IL-6)[5] |
| Fibrosis Markers | Minimal | Significant collagen deposition (Sirius Red/Trichrome staining)[10] |
Experimental Protocols
Successful and reproducible induction of DSS colitis requires careful attention to detail. The colitogenic potential of DSS is dependent on its molecular weight (36-50 kDa is optimal), concentration, and the specific strain, sex, and microbial environment of the mice.[1][2][7]
Protocol 1: Induction of Acute DSS Colitis
-
DSS Preparation: On the day of administration, prepare a 2.5% - 5.0% (w/v) solution of DSS (MW 36-50 kDa) in sterile drinking water.[11] Ensure the DSS is fully dissolved. The final solution should be clear.[1]
-
Administration: Replace the regular drinking water of 8-12 week old C57BL/6 mice with the DSS solution.[16] Ensure no other water sources are available.
-
Monitoring: Record the body weight, stool consistency, and presence of fecal blood for each mouse daily to calculate the Disease Activity Index (DAI).[1][14] Mice should be monitored for signs of distress. A humane endpoint is typically a loss of 25-30% of initial body weight.[1]
-
Duration: Continue DSS administration for 5 to 7 consecutive days.[9][10] Clinical signs typically appear within 3-4 days.[1]
-
Endpoint Analysis: On the final day, sacrifice the mice. Harvest the colon from the cecum to the anus, carefully removing mesenteric fat.[17]
-
Processing: Flush the colon with ice-cold PBS.[17] Measure the colon length and weight.[1][10] For histology, create a "Swiss roll" by rolling the colon from the distal to the proximal end, fix in 10% neutral buffered formalin, and embed in paraffin.[15][17] Additional segments can be snap-frozen for molecular analysis or cultured to measure cytokine release.[1]
Protocol 2: Induction of Chronic DSS Colitis (Cyclical Model)
-
Induction Cycle: Administer a lower concentration of DSS (e.g., 1.5% - 3.0% w/v) in the drinking water for 5-7 consecutive days, as described in the acute protocol.[8][9][18]
-
Recovery Phase: After the DSS administration period, replace the DSS solution with regular sterile drinking water for a recovery period of 7-14 days.[4][7]
-
Repetition: Repeat this cycle of DSS administration followed by a recovery phase 3 to 5 times to establish chronic disease.[4][7][8]
-
Monitoring: Throughout the entire experimental period, monitor mice for clinical signs (DAI score) and body weight. Weight loss is expected during the DSS phase, with partial recovery during the water phase.[13]
-
Endpoint Analysis: Sacrifice mice at the end of the final cycle. Harvest and process the colon as described for the acute model. Pay special attention to histological analysis for signs of fibrosis (e.g., Masson's trichrome or Sirius Red staining) and architectural changes.[10]
Visualizations: Workflows and Signaling
The following diagrams, generated using DOT language, illustrate the experimental workflows and a key signaling pathway involved in DSS-induced colitis.
References
- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Unveiling Colitis: A Journey through the Dextran Sodium Sulfate-induced Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. redoxis.se [redoxis.se]
- 7. Mechanism of Colitis induction by Dextran Sodium Sulfate [tdblabs.se]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DSS-induced colitis model | SMC Laboratories Inc. [smccro-lab.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Comparison of experimental mouse models of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An entirely automated method to score DSS-induced colitis in mice by digital image analysis of pathology slides | Disease Models & Mechanisms | The Company of Biologists [journals.biologists.com]
- 16. Induction of colitis and its analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 18. DSS-induced colitis and CR2-fH treatment protocol [bio-protocol.org]
A Technical Guide to the Histological Features of DSS-Induced Colitis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core histological features observed in dextran sulfate sodium (DSS)-induced colitis, a widely used preclinical model of inflammatory bowel disease (IBD). This document details the key pathological changes, quantitative scoring systems, and the underlying molecular pathways, offering a valuable resource for researchers in academia and the pharmaceutical industry.
Introduction to DSS-Induced Colitis
The DSS-induced colitis model is a robust and reproducible method for studying the pathogenesis of IBD and for evaluating the efficacy of novel therapeutic agents. Administration of DSS, a sulfated polysaccharide, in the drinking water of rodents disrupts the colonic epithelial barrier, leading to the infiltration of luminal bacteria and subsequent inflammation that mimics many features of human ulcerative colitis (UC).[1][2] The severity of colitis can be modulated by altering the concentration of DSS, its molecular weight, and the duration of administration.[3][4] Histological analysis remains a cornerstone for assessing the extent of colonic damage and the inflammatory response in this model.
Key Histological Features
The hallmark of DSS-induced colitis is a robust inflammatory response primarily affecting the mucosa and submucosa of the colon.[5] The key histological changes observed upon Hematoxylin and Eosin (H&E) staining include:
-
Epithelial Injury and Ulceration: DSS is directly toxic to colonic epithelial cells, leading to erosions and ulcerations of the mucosal surface.[2][6] This is often accompanied by a loss of the normal crypt architecture.[7]
-
Goblet Cell Depletion: A significant reduction in the number of mucus-producing goblet cells is a characteristic feature, compromising the protective mucus layer.[2][8]
-
Inflammatory Cell Infiltration: A hallmark of DSS-induced colitis is a dense infiltration of inflammatory cells into the lamina propria and submucosa.[5][9] In the acute phase, this infiltrate is predominantly composed of neutrophils, while chronic models show an increase in lymphocytes, plasma cells, and macrophages.[2][10][11]
-
Submucosal Edema: The inflammatory response leads to increased vascular permeability, resulting in significant edema in the submucosal layer.[6][8]
-
Crypt Abscesses: Accumulations of neutrophils within the crypts, known as crypt abscesses, are a common finding, indicative of active inflammation.[2]
-
Architectural Distortion: Chronic DSS administration can lead to distortion of the crypts, including branching and shortening, as well as thickening of the muscularis mucosae.[1][7]
Quantitative Assessment of Histological Changes
To objectively assess the severity of colitis, various histological scoring systems have been developed. These systems typically evaluate multiple pathological parameters.
Table 1: Summary of Histological Scoring Systems for DSS-Induced Colitis
| Scoring System Component | Score 0 | Score 1 | Score 2 | Score 3 | Score 4 | Reference |
| Inflammation Severity | None | Slight | Moderate | Severe | - | [2] |
| Inflammation Extent | None | Mucosa | Mucosa and Submucosa | Transmural | - | [2] |
| Crypt Damage | None | Basal 1/3 damaged | Basal 2/3 damaged | Crypts lost, surface epithelium present | Crypts and surface epithelium lost | [12] |
| Epithelial Damage/Erosion | Normal | Focal epithelial erosion | Widespread erosion/ulceration | - | - | [4] |
| Lamina Propria Cellularity | Normal | Mild increase | Moderate increase | Severe increase | - | [13] |
| Architectural Damage | Normal crypts | Partial crypt loss | Extensive crypt loss | - | - | [13] |
| Goblet Cell Depletion | None | Mild | Moderate | Severe | - | [7] |
| Stool Consistency | Normal | Loose Stool | Diarrhea | - | - | [14] |
| Hemoccult | Normal | Hemoccult positive | Gross blood | - | - | [14] |
Note: Scoring systems can vary between studies. The table represents a synthesis of commonly used parameters.
Table 2: Cellular Infiltration in DSS-Induced Colitis
| Cell Type | Primary Location | Phase of Colitis | Key Markers | Reference |
| Neutrophils | Lamina Propria, Submucosa, Crypts | Acute | Gr-1, MPO | [2][11] |
| Macrophages | Lamina Propria, Submucosa | Acute & Chronic | F4/80, CD68 | [10][11] |
| T Lymphocytes | Lamina Propria | Chronic (more prominent) | CD3, CD4, CD8 | [10][11] |
| B Lymphocytes/Plasma Cells | Lamina Propria | Chronic | B220, CD138 | [5][10] |
Experimental Protocols
Induction of DSS Colitis (Acute Model)
This protocol is a standard method for inducing acute colitis in mice.
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000–50,000 Da
-
Drinking water
-
Animal caging and husbandry supplies
-
C57BL/6 or BALB/c mice (6-8 weeks old)
Procedure:
-
Prepare a fresh solution of 2-5% (w/v) DSS in autoclaved drinking water.[7] The concentration may need to be optimized depending on the mouse strain and specific DSS batch.
-
Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days.[12][14] Control mice receive regular drinking water.
-
Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the feces (Disease Activity Index - DAI).[4][7]
-
On the final day of the experiment, euthanize the mice.
-
Excise the colon from the cecum to the anus, measure its length, and collect tissue samples for histological analysis.[12][14]
Hematoxylin and Eosin (H&E) Staining
This protocol outlines the standard procedure for H&E staining of paraffin-embedded colon sections.
Materials:
-
Formalin-fixed, paraffin-embedded colon tissue sections (5 µm) on glass slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Mayer's Hematoxylin solution
-
Eosin Y solution
-
Acid alcohol (1% HCl in 70% ethanol)
-
Ammonia water or Scott's tap water substitute
-
Mounting medium
Procedure:
-
Deparaffinization: Immerse slides in two changes of xylene for 5 minutes each.[15][16]
-
Rehydration: Sequentially immerse slides in 100% ethanol (2 changes, 2 minutes each), 95% ethanol (2 minutes), and 70% ethanol (2 minutes).[16][17]
-
Rinse slides in running tap water for 2 minutes.[15]
-
Hematoxylin Staining: Stain in Mayer's Hematoxylin solution for 5-10 minutes.[17]
-
Rinse in running tap water for 5 minutes.[16]
-
Differentiation: Briefly dip slides in 1% acid alcohol to remove excess stain.[16]
-
Rinse in running tap water.
-
Bluing: Immerse slides in ammonia water or Scott's tap water substitute until the sections turn blue.[17]
-
Rinse in running tap water for 5 minutes.
-
Eosin Staining: Counterstain with Eosin Y solution for 1-3 minutes.[15][17]
-
Dehydration: Sequentially immerse slides in 95% ethanol (2 changes) and 100% ethanol (2 changes).[16]
-
Clearing: Immerse slides in two changes of xylene for 5 minutes each.[16]
-
Mounting: Apply a coverslip using a permanent mounting medium.
Immunohistochemistry (IHC)
This is a general protocol for detecting specific cellular markers in colon tissue.
Materials:
-
Paraffin-embedded colon sections on charged slides
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking buffer (e.g., 5% normal serum in PBS)
-
Primary antibody (e.g., anti-F4/80 for macrophages)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinize and rehydrate sections as for H&E staining.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Amplification: Wash and incubate with streptavidin-HRP conjugate for 30 minutes.
-
Detection: Wash and apply DAB substrate until the desired stain intensity develops.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
Signaling Pathways and Experimental Workflow
The pathogenesis of DSS-induced colitis involves complex signaling cascades that orchestrate the inflammatory response.
Caption: Key signaling pathways in DSS-induced colitis.
Caption: Experimental workflow for histological analysis.
Caption: Logical flow from DSS to histological changes.
Conclusion
The DSS-induced colitis model provides an invaluable platform for investigating the complex interplay of factors involved in IBD pathogenesis. A thorough understanding and standardized assessment of the histological features are critical for the accurate interpretation of experimental outcomes and the successful development of novel therapeutics. This guide offers a foundational resource for researchers, promoting consistency and rigor in the application of this essential preclinical model.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histological analysis of murine colitis induced by dextran sulfate sodium of different molecular weights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. researchgate.net [researchgate.net]
- 7. socmucimm.org [socmucimm.org]
- 8. Histological and ultrastructural changes of the colon in dextran sodium sulfate-induced mouse colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. The inflammatory infiltrate in the acute stage of the dextran sulphate sodium induced colitis: B cell response differs depending on the percentage of DSS used to induce it - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Temporal clinical, proteomic, histological and cellular immune responses of dextran sulfate sodium-induced acute colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 13. mdpi.com [mdpi.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. H&E staining | Xin Chen Lab [pharm.ucsf.edu]
- 16. aladdin-e.com [aladdin-e.com]
- 17. mycetoma.edu.sd [mycetoma.edu.sd]
The Gut Microbiota's Pivotal Role in Dextran Sodium Sulfate-Induced Colitis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Dextran Sodium Sulfate (DSS) induced colitis model is a cornerstone in preclinical inflammatory bowel disease (IBD) research, prized for its simplicity, reproducibility, and clinical relevance to human ulcerative colitis (UC).[1][2][3] A critical factor in the pathogenesis of DSS-induced colitis is the gut microbiota. This technical guide provides a comprehensive overview of the intricate interplay between the gut microbiome and the host during DSS-induced intestinal inflammation, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways and workflows.
Dysbiosis in DSS-Induced Colitis: A Quantitative Overview
The administration of DSS profoundly alters the composition and function of the gut microbiota, a state known as dysbiosis. This disruption is characterized by a decrease in overall microbial diversity and significant shifts in the abundance of specific bacterial taxa.[1][3][4] These changes are not merely correlational; they are believed to be a driving force in the initiation and perpetuation of intestinal inflammation.[1]
Below are tables summarizing the key quantitative changes in gut microbiota at different taxonomic levels observed in DSS-induced colitis models.
Table 1: Changes in Bacterial Phyla Abundance in DSS-Induced Colitis
| Phylum | Change in Relative Abundance | Reference |
| Proteobacteria | Significantly Increased | [5][6] |
| Bacteroidetes | Significantly Decreased | [6] |
| Firmicutes | Significantly Increased | [6] |
| Verrucomicrobia | Increased | [3][5] |
| Tenericutes | Decreased | [3] |
Table 2: Changes in Bacterial Genera Abundance in DSS-Induced Colitis
| Genus | Change in Relative Abundance | Notes | Reference |
| Akkermansia | Increased | Mucin-degrading bacterium.[4][7] | [4][5][7][8] |
| Bacteroides | Decreased | [9][10] | |
| Lactobacillus | Decreased initially, then increased | Dynamic changes observed.[6] | [4][5][6] |
| Streptococcus | Enriched | Considered a pathobiont in this context.[7] | [7] |
| Escherichia | Enriched | Considered a pathobiont in this context.[7] | [5][7] |
| Prevotella | Increased | Implicated in colitogenic activity.[11] | [11] |
| Clostridium | Increased | [9] | |
| Enterococcus | Decreased | [8][9] | |
| Bifidobacterium | Increased (with certain interventions) | Often associated with protective effects.[12] | [6][10][12] |
| Roseburia | Decreased | Butyrate-producing bacteria. | [13] |
| Odoribacter | Increased | [8] | |
| Rikenella | Decreased | [8] | |
| Butyricicoccus | Decreased | [8] |
Table 3: Changes in Inflammatory Markers in DSS-Induced Colitis
| Marker | Change in Expression/Level | Sample Type | Reference |
| Myeloperoxidase (MPO) | Significantly Increased | Colon Tissue | [1] |
| TNF-α | Increased | Colon Tissue, Serum | [6][7][14][15] |
| IL-6 | Increased | Colon Tissue, Serum | [6][7][14] |
| IL-1β | Increased | Colon Tissue | [15][16] |
| IL-10 | Increased (in some contexts) | Colon Tissue | [12][16] |
| IL-22 | Increased | Serum | [6][14] |
| IFN-γ | Increased | Colon Tissue | [6] |
| CD4+Foxp3+ Treg cells | Increased (with SCFA supplementation) | Colon Tissue | [5] |
Experimental Protocols
Induction of DSS Colitis in Mice
This protocol describes the induction of acute and chronic colitis in mice using DSS. The severity of colitis can be modulated by altering the concentration of DSS, the duration of administration, and the genetic background of the mice.[17][18][19] C57BL/6 mice are commonly used and are susceptible to DSS-induced colitis.[1][6][20]
Materials:
-
Dextran Sodium Sulfate (DSS; molecular weight 36,000-50,000 Da)
-
Sterile drinking water
-
C57BL/6 mice (8-12 weeks old)
-
Animal caging with ad libitum access to food and water
-
Scale for daily weight measurement
Acute Colitis Protocol:
-
Prepare a 2-5% (w/v) DSS solution in sterile drinking water.[17][18] A fresh solution should be prepared every 2-3 days.[17]
-
Provide the DSS solution as the sole source of drinking water to the experimental group of mice for 5-10 consecutive days.[19][20] The control group receives regular sterile drinking water.
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).[17][20]
-
Euthanize the mice at the end of the treatment period for tissue collection and analysis.
Chronic Colitis Protocol:
-
Prepare a 1-3% (w/v) DSS solution in sterile drinking water.[18]
-
Administer the DSS solution to mice for 5-7 days, followed by a period of 7-14 days of regular drinking water.[17][19]
-
Repeat this cycle 2-3 times to induce chronic inflammation.[19]
-
Monitor the mice throughout the experiment for clinical signs of colitis.
-
Euthanize the mice at the end of the final cycle for analysis.
Gut Microbiota Analysis by 16S rRNA Gene Sequencing
This protocol outlines the key steps for analyzing the gut microbial composition from fecal samples using 16S rRNA gene sequencing.
Materials:
-
Fecal samples collected from mice and immediately frozen at -80°C
-
DNA extraction kit (e.g., QIAamp DNA Microbiome Kit)
-
Primers for amplifying a hypervariable region of the 16S rRNA gene (e.g., V3-V4 region)[21][22]
-
PCR reagents
-
DNA purification kit
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
Procedure:
-
DNA Extraction: Extract total genomic DNA from fecal samples according to the manufacturer's instructions of the chosen DNA extraction kit.[21][22]
-
PCR Amplification: Amplify the target hypervariable region of the 16S rRNA gene using specific primers with barcode sequences for sample multiplexing.[23][24]
-
Library Preparation: Purify the PCR products and pool them in equimolar concentrations to create a sequencing library.
-
Sequencing: Sequence the library on a next-generation sequencing platform.
-
Data Analysis: Process the raw sequencing reads using a bioinformatics pipeline (e.g., QIIME 2, mothur) to perform quality filtering, operational taxonomic unit (OTU) picking or amplicon sequence variant (ASV) generation, taxonomic assignment, and diversity analyses.
Key Signaling Pathways in DSS Colitis and the Microbiota
The gut microbiota influences the host's inflammatory response in DSS colitis through various signaling pathways. Toll-like receptors (TLRs) and Nod-like receptors (NLRs) are key pattern recognition receptors (PRRs) that recognize microbial-associated molecular patterns (MAMPs) and trigger downstream signaling cascades.
TLR Signaling
TLRs are crucial in maintaining intestinal homeostasis, but their dysregulation can exacerbate inflammation. TLR4, which recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, has a complex role. While some studies suggest TLR4 signaling exacerbates DSS colitis, others indicate a protective role for intestinal epithelial TLR4.[25] MyD88 is a key adaptor protein for most TLRs, and its suppression has been shown to alter the gut microbiota and activate the NLR pathway.[26][27]
NLR Signaling
NLRs are intracellular sensors of MAMPs and danger-associated molecular patterns (DAMPs). The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[28] Studies have shown that the NLRP3 inflammasome is implicated in the pathogenesis of DSS-induced colitis, particularly in the context of NOD2 deficiency.[28] Furthermore, the suppression of MyD88 can lead to an upregulation of the NLR signaling pathway.[26][27][29]
Experimental and Logical Workflows
Visualizing the experimental workflow for studying the role of gut microbiota in DSS colitis can aid in study design and execution.
The Role of Short-Chain Fatty Acids (SCFAs)
Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are microbial metabolites produced from the fermentation of dietary fibers. They are known to play a crucial role in maintaining gut homeostasis.[5][30] However, their role in the context of DSS-induced colitis is complex, with some studies showing protective effects while others report no significant alleviation of inflammation.[5][16] Butyrate, for instance, is a primary energy source for colonocytes and has anti-inflammatory properties.[30] A decrease in SCFA-producing bacteria, such as Roseburia, is often observed in DSS colitis.[13] Conversely, supplementation with SCFAs has been shown to increase the expression of regulatory T cells, suggesting an immunomodulatory role.[5]
Conclusion
The gut microbiota is an indispensable component in the pathogenesis of DSS-induced colitis. The model consistently demonstrates a shift towards a pro-inflammatory microbial community, characterized by a loss of beneficial taxa and an expansion of pathobionts. This dysbiosis, in turn, engages host immune signaling pathways, such as those mediated by TLRs and NLRs, leading to the production of inflammatory cytokines and subsequent tissue damage. For researchers and drug development professionals, understanding these intricate interactions is paramount for identifying novel therapeutic targets and developing effective treatments for IBD. The protocols and data presented in this guide offer a foundational framework for investigating the role of the gut microbiota in intestinal inflammation.
References
- 1. Immunological alteration and changes of gut microbiota after dextran sulfate sodium (DSS) administration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temporal genomewide expression profiling of DSS colitis reveals novel inflammatory and angiogenesis genes similar to ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial ecology of the murine gut associated with the development of DSS- colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Dynamic Changes in Gut Microbiome of Ulcerative Colitis: Initial Study from Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peimine Alleviates DSS-Induced Colitis by Modulating Gut Microbiota and Attenuating Inflammation and Oxidative Stress [mdpi.com]
- 8. Frontiers | Shifts and importance of viable bacteria in treatment of DSS-induced ulcerative colitis mice with FMT [frontiersin.org]
- 9. Different Subsets of Enteric Bacteria Induce and Perpetuate Experimental Colitis in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Shifts and importance of viable bacteria in treatment of DSS-induced ulcerative colitis mice with FMT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Blood-Based Immune Protein Markers of Disease Progression in Murine Models of Acute and Chronic Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Review of Selected IBD Biomarkers: From Animal Models to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strains producing different short-chain fatty acids alleviate DSS-induced ulcerative colitis by regulating intestinal microecology - Food & Function (RSC Publishing) [pubs.rsc.org]
- 17. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 18. yeasenbio.com [yeasenbio.com]
- 19. researchgate.net [researchgate.net]
- 20. DSS-induced experimental colitis in mice [bio-protocol.org]
- 21. Fecal 16S rRNA Gene Sequencing Analysis of Changes in the Gut Microbiota of Rats with Low-Dose Aspirin-Related Intestinal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. 16S rRNA and metagenomic shotgun sequencing data revealed consistent patterns of gut microbiome signature in pediatric ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]
- 25. The Protective Role of TLR4 in Intestinal Epithelial Cells through the Regulation of the Gut Microbiota in DSS-Induced Colitis in Mice [imrpress.com]
- 26. academic.oup.com [academic.oup.com]
- 27. Suppression of MyD88 disturbs gut microbiota and activates the NLR pathway and hence fails to ameliorate DSS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The NLRP3 inflammasome mediates DSS-induced intestinal inflammation in Nod2 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. Roles of Short-Chain Fatty Acids in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DSS Colitis as a Model for Ulcerative Colitis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dextran sulfate sodium (DSS)-induced colitis is a widely utilized and valuable animal model for investigating the pathogenesis of ulcerative colitis (UC) and for the preclinical evaluation of novel therapeutics.[1][2][3] This technical guide provides a comprehensive overview of the DSS colitis model, detailing its mechanisms, experimental protocols, data interpretation, and key signaling pathways. It aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively employ this model in their studies.
Introduction to the DSS Colitis Model
The DSS colitis model is favored for its simplicity, rapidity, reproducibility, and its ability to mimic many of the clinical and histopathological features of human UC.[1][2][3][4][5][6][7][8][9] By administering DSS in the drinking water of rodents, researchers can induce an acute or chronic colitis that recapitulates key aspects of the human disease, including weight loss, diarrhea, rectal bleeding, and colonic inflammation.[9] The severity of the induced colitis can be controlled by modulating the concentration of DSS and the duration of its administration.[4][6]
Mechanism of DSS-Induced Colitis
The primary mechanism of DSS-induced colitis involves the disruption of the colonic epithelial barrier.[4][5][10][11] DSS, a sulfated polysaccharide, is directly toxic to the epithelial cells of the colon.[4] This toxicity leads to the breakdown of tight junctions between epithelial cells, resulting in increased intestinal permeability.[10] Consequently, luminal bacteria and their products can translocate into the underlying tissue, triggering a robust inflammatory response.[4][5][11] This inflammatory cascade is characterized by the infiltration of immune cells, such as neutrophils and macrophages, and the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][4]
Experimental Protocols
Induction of Acute DSS Colitis
A standard protocol for inducing acute colitis involves the following steps:
-
Animal Selection and Acclimatization: C57BL/6 mice are a commonly used strain due to their well-characterized immune response.[6] Animals should be allowed to acclimatize for at least one week prior to the experiment.
-
DSS Administration: DSS (typically 36-50 kDa molecular weight) is dissolved in the drinking water at a concentration ranging from 1% to 5% (w/v).[5][10] This solution is provided to the mice ad libitum for a period of 5 to 7 days.[12][13]
-
Daily Monitoring: Mice are monitored daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the feces.[5][14]
-
Endpoint Analysis: At the end of the induction period, mice are euthanized, and the colons are harvested for macroscopic and microscopic analysis.[13][15]
Induction of Chronic DSS Colitis
To model the chronic nature of UC, the protocol can be modified by administering multiple cycles of DSS, interspersed with periods of regular drinking water to allow for partial recovery.[4][5][13] For instance, a chronic model can be established by providing mice with 2.5% DSS for seven days, followed by a seven-day washout period, with this cycle repeated for five weeks.[16]
Data Presentation and Analysis
Disease Activity Index (DAI)
The DAI is a composite score used to quantify the clinical severity of colitis. It is a crucial tool for standardizing disease assessment.[16]
Table 1: Disease Activity Index (DAI) Scoring System [1][12]
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose Stool | Positive |
| 3 | 10-20 | ||
| 4 | >20 | Diarrhea | Gross Bleeding |
Macroscopic and Histological Assessment
Upon necropsy, the colon is excised, and its length is measured. A shorter colon is indicative of inflammation and edema.[7] For histological analysis, colonic tissue is fixed, sectioned, and stained (typically with Hematoxylin and Eosin - H&E).[9]
Table 2: Histological Scoring of Colitis [14][17]
| Score | Inflammation Severity | Inflammation Extent | Crypt Damage | Percent Involvement |
| 0 | None | None | None | 0% |
| 1 | Mild | Mucosa | Basal 1/3 | 1-25% |
| 2 | Moderate | Mucosa & Submucosa | Basal 2/3 | 26-50% |
| 3 | Severe | Transmural | Crypts Lost | 51-75% |
| 4 | Surface Epithelium Lost | 76-100% |
Key Signaling Pathways in DSS Colitis
The inflammatory response in DSS colitis is mediated by complex signaling pathways. Understanding these pathways is critical for identifying therapeutic targets.
Caption: Key signaling pathways in DSS-induced colitis.
Experimental Workflow Visualization
A typical experimental workflow for evaluating a therapeutic agent using the DSS colitis model is outlined below.
Caption: A typical experimental workflow for a DSS colitis study.
Advantages and Limitations
While the DSS colitis model is a powerful tool, it is essential to consider its advantages and limitations.
Table 3: Advantages and Limitations of the DSS Colitis Model
| Advantages | Limitations |
| Simplicity and High Reproducibility: The model is technically straightforward and yields consistent results.[1][2][3][4][5][6][7][8] | Non-Immune Etiology: The initial injury is chemically induced, unlike the autoimmune nature of human UC.[6] |
| Controllable Severity: The degree of colitis can be easily modulated by adjusting DSS concentration and duration.[4][6] | Acute Nature: The standard model represents acute inflammation and may not fully reflect the chronic, relapsing nature of human UC.[4] |
| Histopathological Similarities to UC: The model recapitulates key histological features of human UC.[8] | Requirement for Adaptive Immunity: T and B cells are not essential for the development of acute DSS colitis, which differs from human UC.[1][5] |
| Suitability for High-Throughput Screening: Its simplicity makes it ideal for screening potential therapeutic compounds.[4] | Strain and Facility Variability: The response to DSS can vary between mouse strains and even between animal facilities due to differences in gut microbiota.[14] |
Conclusion
The DSS-induced colitis model is an indispensable tool in the study of ulcerative colitis. Its ability to produce a rapid, reproducible, and relevant model of intestinal inflammation makes it highly valuable for elucidating disease mechanisms and for the initial stages of drug discovery and development. By understanding the detailed protocols, data analysis methods, and the inherent advantages and limitations of this model, researchers can design more robust experiments and generate more reliable and translatable results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Unveiling Colitis: A Journey through the Dextran Sodium Sulfate-induced Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSS Colitis and TNBS Colitis Models: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Murine Colitis modeling using Dextran Sulfate Sodium (DSS). | Vanderbilt University Medical Center [medsites.vumc.org]
- 10. Mechanism of Colitis induction by Dextran Sodium Sulfate [tdblabs.se]
- 11. researchgate.net [researchgate.net]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 14. socmucimm.org [socmucimm.org]
- 15. google.com [google.com]
- 16. noblelifesci.com [noblelifesci.com]
- 17. mdpi.com [mdpi.com]
Key Characteristics of the Dextran Sulfate Sodium (DSS) Colitis Model: An In-depth Technical Guide
The Dextran Sulfate Sodium (DSS) induced colitis model is a widely utilized and highly reproducible murine model that recapitulates many of the clinical and histopathological features of human ulcerative colitis (UC), a major form of inflammatory bowel disease (IBD).[1][2][3] Its simplicity, rapidity, and controllability make it an invaluable tool for researchers, scientists, and drug development professionals investigating the pathogenesis of IBD and evaluating novel therapeutic interventions.[2][4] This guide provides a comprehensive overview of the core characteristics of the DSS colitis model, including detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows.
Mechanism of DSS-Induced Colitis
The primary mechanism of DSS-induced colitis involves the disruption of the colonic epithelial barrier.[4][5][6] DSS, a negatively charged sulfated polysaccharide, is directly toxic to the epithelial cells of the colon.[5][7] This toxicity leads to the breakdown of the mucosal barrier, allowing luminal bacteria and their products to penetrate the underlying lamina propria.[4][6] This influx of microbial components triggers a robust innate immune response, characterized by the infiltration of neutrophils and macrophages, and the production of pro-inflammatory cytokines, leading to intestinal inflammation.[7][8][9]
The severity of colitis is dependent on several factors, including the molecular weight of DSS, its concentration, the duration of administration, and the genetic background of the mouse strain used.[3][10] DSS with a molecular weight of 36-50 kDa is most commonly used to induce colitis.[5][6]
Core Signaling Pathways
The pathogenesis of DSS-induced colitis involves the activation of key inflammatory signaling pathways. The disruption of the epithelial barrier leads to the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), on innate immune cells.[8] This recognition initiates downstream signaling cascades, culminating in the activation of transcription factors like NF-κB, which drives the expression of numerous pro-inflammatory genes.
Experimental Protocols
Induction of Acute and Chronic Colitis
The DSS colitis model can be adapted to induce both acute and chronic inflammation by varying the concentration and duration of DSS administration.
Acute Colitis Protocol:
-
House C57BL/6 or BALB/c mice (8-12 weeks old) in a specific pathogen-free facility.[10]
-
Provide autoclaved drinking water containing 2.5-5% (w/v) DSS (MW: 36-50 kDa) ad libitum for 5-7 consecutive days.[4][10][11] The concentration may need to be optimized based on the mouse strain and facility.[5]
-
Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).[4][10]
-
On day 5-7, sacrifice the mice for tissue collection and analysis.[4][10]
Chronic Colitis Protocol:
-
Induce an initial phase of acute colitis as described above (e.g., 2.5% DSS for 7 days).[5][11]
-
Replace the DSS solution with regular drinking water for a recovery period of 7-14 days.[5]
-
Repeat the cycle of DSS administration and recovery for 3-5 cycles to establish chronic inflammation.[5][11]
-
Monitor mice throughout the study for clinical signs of colitis.[5]
Assessment of Colitis Severity
Disease Activity Index (DAI) The DAI is a composite score used to quantify the clinical signs of colitis.[7][10] It is a simple and non-invasive method for monitoring disease progression.
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss or gain | Normal, well-formed | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Hemoccult positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
| Table 1: A commonly used Disease Activity Index (DAI) scoring system for DSS-induced colitis.[4][12] |
Histological Analysis Histopathological assessment of the colon is a critical endpoint for evaluating the severity of inflammation and tissue damage.
Protocol for Histological Preparation and Staining:
-
Excise the colon from the cecum to the anus and measure its length.[10][13]
-
Open the colon longitudinally and gently clean with phosphate-buffered saline (PBS).[2]
-
Fix the colon in 10% neutral buffered formalin.[4][13] For a "swiss-roll" preparation, roll the colon from the distal to the proximal end before fixation.[2]
-
Embed the fixed tissue in paraffin and cut 5 µm sections.[4]
-
Stain the sections with Hematoxylin and Eosin (H&E) for morphological evaluation.[10][13]
Histological Scoring Several scoring systems exist to quantify the histopathological changes in the colon. These systems typically evaluate the severity of inflammation, crypt damage, and the extent of ulceration.
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 | Score 4 |
| Inflammation Severity | None | Mild | Moderate | Severe | |
| Inflammation Extent | None | Mucosa | Mucosa & Submucosa | Transmural | |
| Crypt Damage | None | Basal 1/3 damaged | Basal 2/3 damaged | Only surface epithelium intact | Entire crypt and epithelium lost |
| Ulceration (%) | 0% | 1-25% | 26-50% | 51-75% | 76-100% |
| Table 2: A representative histological scoring system for DSS-induced colitis.[14][15][16] |
Measurement of Inflammatory Mediators
Cytokine and Chemokine Analysis The levels of pro-inflammatory cytokines and chemokines are key indicators of the inflammatory status in the colon.
Protocol for Cytokine Measurement:
-
Homogenize a section of the colon tissue in a suitable lysis buffer.[17]
-
Centrifuge the homogenate and collect the supernatant.[5]
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays.[11][18]
-
Alternatively, cytokine levels can be measured in the serum collected from blood samples.[18]
| Phase | Predominant Cytokine Profile | Key Cytokines |
| Acute Colitis | Th1/Th17 | TNF-α, IFN-γ, IL-1β, IL-6, IL-12, IL-17[8][11] |
| Chronic Colitis | Th2 | IL-4, IL-6, IL-10[8] |
| Table 3: Typical cytokine profiles in acute and chronic DSS-induced colitis. |
Advantages and Limitations
Advantages:
-
Simplicity and Rapidity: The model is easy to induce by simply adding DSS to the drinking water, and colitis develops within a week.[2][3]
-
Reproducibility: The DSS model is highly reproducible when experimental conditions are well-controlled.[1][3]
-
Controllability: The severity of colitis can be modulated by adjusting the DSS concentration and duration of administration.[2][6]
-
Relevance to Ulcerative Colitis: The model shares many histopathological and clinical features with human UC.[5][19]
Limitations:
-
Lack of T- and B-cell Dependence: The acute phase of DSS-induced colitis is primarily driven by the innate immune system and does not require T and B lymphocytes, which are crucial in human IBD.[5][8]
-
Variability: The severity of colitis can be influenced by factors such as the specific batch of DSS, the gut microbiota of the mice, and the animal facility's environment, leading to inter-experimental variability.[3]
Conclusion
The DSS-induced colitis model remains a cornerstone in IBD research, providing a robust and versatile platform to investigate the mechanisms of intestinal inflammation and to screen potential therapeutic agents. A thorough understanding of its characteristics, protocols, and limitations, as outlined in this guide, is essential for designing and interpreting studies that will ultimately advance our knowledge and treatment of human inflammatory bowel diseases.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. socmucimm.org [socmucimm.org]
- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Colitis induction by Dextran Sodium Sulfate [tdblabs.se]
- 7. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unveiling Colitis: A Journey through the Dextran Sodium Sulfate-induced Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 11. Distinct Cytokine Patterns Identified from Multiplex Profiles of Murine DSS and TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [en.bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. jcpjournal.org [jcpjournal.org]
- 18. researchgate.net [researchgate.net]
- 19. criver.com [criver.com]
Methodological & Application
Application Notes and Protocols for Inducing Acute Colitis Using Dextran Sodium Sulfate (DSS) in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dextran sodium sulfate (DSS) induced colitis model is a widely utilized and reproducible animal model that mimics many of the clinical and histological features of human ulcerative colitis, a major form of inflammatory bowel disease (IBD). This model's simplicity and rapidity make it an invaluable tool for studying the pathogenesis of IBD and for the preclinical evaluation of potential therapeutics. By administering DSS in the drinking water of mice, a robust and acute inflammation localized to the colon is induced, characterized by damage to the intestinal epithelium, infiltration of inflammatory cells, and clinical signs such as weight loss, diarrhea, and rectal bleeding.
These application notes provide a comprehensive guide to inducing acute colitis in mice using DSS, including detailed experimental protocols, methods for assessing disease severity, and an overview of the key signaling pathways involved.
Key Principles of DSS-Induced Colitis
The colitogenic properties of DSS are attributed to its direct toxic effect on the colonic epithelial cells of the basal crypts.[1][2] This damage compromises the integrity of the intestinal mucosal barrier, allowing luminal bacteria and their products to penetrate the underlying tissue.[3][4] This translocation of microbial components triggers a strong innate immune response, leading to the recruitment of neutrophils and macrophages, and the production of pro-inflammatory cytokines, culminating in acute colitis.[5][6] The severity of the induced colitis is dependent on several factors, including the concentration and molecular weight of DSS, the duration of administration, and the genetic background of the mouse strain.[1][5]
Experimental Protocols
Materials and Reagents
-
Dextran Sodium Sulfate (DSS), molecular weight 36,000–50,000 Da
-
Male or female C57BL/6 or BALB/c mice (6-8 weeks old)
-
Standard mouse chow
-
Autoclaved drinking water
-
Animal balance
-
Fecal occult blood test kit
-
Dissection tools
-
10% neutral buffered formalin
-
Paraffin embedding materials
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Induction of Acute Colitis
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the start of the experiment. House mice in a controlled environment with a 12-hour light/dark cycle and provide free access to standard chow and water.
-
Baseline Measurements: Record the initial body weight of each mouse. It is also recommended to collect baseline fecal pellets to assess initial stool consistency and the absence of rectal bleeding.
-
DSS Administration: Prepare a 2.5-5% (w/v) DSS solution in autoclaved drinking water.[1][5] The optimal concentration may need to be titrated depending on the mouse strain and specific batch of DSS.[1] Replace the regular drinking water with the DSS solution. For a typical acute colitis model, administer DSS for 5-7 consecutive days.[5][7] Control mice should receive autoclaved drinking water without DSS.
-
Daily Monitoring: Monitor the mice daily for clinical signs of colitis. This includes recording body weight, observing stool consistency, and checking for the presence of rectal bleeding using a fecal occult blood test.[7][8]
Assessment of Colitis Severity
The severity of DSS-induced colitis is typically assessed using a combination of clinical, macroscopic, and microscopic parameters.
1. Disease Activity Index (DAI)
The DAI is a composite score that provides a quantitative measure of clinical symptoms.[9][10] The score is calculated daily for each mouse by summing the scores for body weight loss, stool consistency, and rectal bleeding, as detailed in the table below.
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 | Score 4 |
| Body Weight Loss | <1% | 1-5% | 5-10% | 10-15% | >15% |
| Stool Consistency | Normal, well-formed | Soft, but still formed | Very soft | Diarrhea | Watery diarrhea |
| Rectal Bleeding | None | Hemoccult positive | Hemoccult positive and visible blood | Gross rectal bleeding | Gross bleeding and blood around anus |
2. Macroscopic Assessment
At the end of the experiment (typically day 7-8), euthanize the mice and carefully dissect the colon from the cecum to the anus. Measure the length of the colon, as a shortened colon is an indicator of inflammation.[7][8] Observe the colon for signs of inflammation such as hyperemia, edema, and ulceration.
3. Histological Analysis
For microscopic evaluation, a section of the distal colon should be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).[7] A blinded histological scoring can be performed to assess the degree of inflammation and tissue damage.
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 | | --- | --- | --- | --- | | Inflammation Severity | None | Mild | Moderate | Severe | | Inflammation Extent | None | Mucosa | Mucosa and Submucosa | Transmural | | Crypt Damage | None | Basal 1/3 damaged | Basal 2/3 damaged | Entire crypt lost | | Epithelial Ulceration | None | 1-2 focal ulcers | 3-4 focal ulcers | Extensive ulceration |
Molecular and Cellular Analysis
Further analysis can be performed on colonic tissue to investigate the molecular and cellular mechanisms underlying the inflammation.
-
Cytokine Analysis: The expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 can be quantified in colonic tissue homogenates using ELISA or qPCR.[11][12]
-
Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils, and its activity in the colon can be measured as an indicator of neutrophil infiltration.[7]
-
Immunohistochemistry: Staining for specific immune cell markers (e.g., F4/80 for macrophages, Ly6G for neutrophils) can be used to visualize and quantify the infiltration of different immune cell populations into the colonic tissue.[6]
Experimental Workflow Diagram
Caption: Experimental workflow for inducing and assessing acute DSS colitis in mice.
Key Signaling Pathways in DSS-Induced Colitis
The pathogenesis of DSS-induced colitis involves the activation of several key inflammatory signaling pathways. The initial epithelial damage allows for the translocation of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which are recognized by Toll-like receptors (TLRs) on immune cells.
This recognition triggers downstream signaling cascades, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB.[13][14] Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[5][14]
Furthermore, the cellular stress and damage caused by DSS can activate the NLRP3 inflammasome, a multi-protein complex that leads to the cleavage and activation of caspase-1.[5] Active caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.
Caption: Key signaling pathways activated during DSS-induced colitis.
Conclusion
The DSS-induced colitis model in mice is a robust and highly relevant tool for studying the mechanisms of intestinal inflammation and for the preclinical development of novel therapies for IBD. Careful attention to the experimental protocol, including the choice of DSS, mouse strain, and methods of assessment, is crucial for obtaining reproducible and meaningful results. The quantitative data and methodologies provided in these application notes offer a solid foundation for researchers to successfully implement this important animal model in their studies.
References
- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 4. noblelifesci.com [noblelifesci.com]
- 5. academic.oup.com [academic.oup.com]
- 6. An entirely automated method to score DSS-induced colitis in mice by digital image analysis of pathology slides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. socmucimm.org [socmucimm.org]
- 8. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blood-Based Immune Protein Markers of Disease Progression in Murine Models of Acute and Chronic Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Alleviation of dextran sulfate sodium (DSS)-induced colitis in mice through the antioxidative effects of muscone via the MyD88/p38 MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Chronic Dextran Sulfate Sodium (DSS)-Induced Colitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextran sulfate sodium (DSS)-induced colitis is a widely utilized murine model for inflammatory bowel disease (IBD), particularly ulcerative colitis (UC). This model is valued for its simplicity, reproducibility, and the ability to induce acute, chronic, or relapsing inflammation by varying the concentration and administration frequency of DSS.[1][2][3][4] Chronic exposure to DSS, a sulfated polysaccharide, is believed to be toxic to colonic epithelial cells, leading to a breakdown of the mucosal barrier and subsequent infiltration of inflammatory cells.[1][3][5] The resulting pathology shares many clinical and histological features with human UC, making it an invaluable tool for studying IBD pathogenesis and for the preclinical evaluation of novel therapeutic agents.[1][3]
This document provides a detailed protocol for the induction of chronic colitis using DSS in mice, including methods for disease activity assessment and a summary of key experimental parameters.
Key Experimental Parameters for Chronic DSS Colitis Induction
The severity of DSS-induced colitis can be influenced by several factors, including the mouse strain, DSS molecular weight, concentration, and the duration and frequency of administration.[6] C57BL/6 mice are a commonly used strain due to their susceptibility to DSS.[3][7] The following table summarizes various reported protocols for chronic DSS colitis induction.
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 | Protocol 4 |
| Mouse Strain | C57BL/6 | C57BL/6 | C57BL/6 | Swiss Webster |
| DSS Concentration | 2.5% (w/v) | 3.5% (w/v) | 2% (w/v) | 5% (w/v) |
| DSS Administration | 5 consecutive days | 4 days per cycle | 5 days per cycle | 7 consecutive days |
| Rest Period (Water) | 14 days | 4 days between cycles | 5 days between cycles | 2-5 weeks |
| Number of Cycles | 1 or more cycles | 2 cycles | 3 cycles | 1 cycle |
| Reference | [2] | [7] | [8] | [9] |
Experimental Protocol: Chronic DSS-Induced Colitis
This protocol describes a cyclical administration method to induce chronic colitis in mice.
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000–50,000 Da
-
Sterile, distilled water
-
Animal caging and husbandry supplies
-
Animal balance
-
Reagents for Disease Activity Index (DAI) assessment (e.g., fecal occult blood test kit)
-
Formalin (10% neutral buffered) for tissue fixation
-
Standard histology equipment and reagents (paraffin, microtome, hematoxylin and eosin stains)
Procedure:
-
Animal Acclimation: House 8-10 week old male C57BL/6 mice in standard laboratory conditions for at least one week prior to the start of the experiment to allow for acclimation.
-
Preparation of DSS Solution: Prepare a 2-3% (w/v) DSS solution in sterile drinking water. The solution should be prepared fresh and can be filtered through a 0.22 µm filter.[10]
-
Induction of Colitis (Cyclical Administration):
-
Cycle 1: Replace the regular drinking water with the DSS solution and provide it ad libitum for 5-7 consecutive days.[2][8]
-
Rest Period 1: After the DSS administration period, replace the DSS solution with regular drinking water for 7-14 days.[1][2]
-
Subsequent Cycles: Repeat the cycle of DSS administration followed by a rest period for a total of 2-4 cycles to establish chronic inflammation.[1][7][11]
-
-
Daily Monitoring and Disease Activity Index (DAI) Scoring:
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | <1 | Normal, well-formed pellets | No blood |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Slight bleeding |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
-
Termination of Experiment and Tissue Collection:
-
At the end of the final cycle (or at predetermined time points), euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Carefully dissect the entire colon from the cecum to the anus.
-
Measure the length and weight of the colon.
-
Prepare a "Swiss roll" of the colon and fix it in 10% neutral buffered formalin for at least 24 hours for subsequent histological analysis.[5]
-
-
Histological Analysis:
-
Process the fixed colonic tissue, embed in paraffin, and cut 5 µm sections.[5]
-
Stain the sections with hematoxylin and eosin (H&E).
-
Score the stained sections for the severity of inflammation and tissue damage. A common scoring system evaluates the extent of inflammatory cell infiltration and mucosal damage (e.g., crypt loss, ulceration).[5][14]
-
| Score | Inflammation Severity | Mucosal Damage |
| 0 | None | Normal mucosal architecture |
| 1 | Mild infiltration | Focal crypt damage |
| 2 | Moderate infiltration | Multifocal crypt damage |
| 3 | Severe infiltration with edema | Extensive crypt damage and ulceration |
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process and a key molecular pathway involved in DSS-induced colitis, the following diagrams are provided.
References
- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSS-induced colitis model | SMC Laboratories Inc. [smccro-lab.com]
- 3. academic.oup.com [academic.oup.com]
- 4. redoxis.se [redoxis.se]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. DSS-induced colitis and CR2-fH treatment protocol [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. socmucimm.org [socmucimm.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Dextran Sulfate Sodium (DSS)-Induced Colitis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for inducing acute, chronic, and relapsing colitis using DSS, along with data on recommended concentrations and a standardized method for assessing disease severity. Additionally, it outlines key signaling pathways implicated in the pathogenesis of DSS-induced colitis.
Data Presentation: DSS Concentration and Disease Scoring
Successful induction of colitis is highly dependent on the DSS concentration and the mouse strain. C57BL/6 mice are generally more susceptible to DSS-induced colitis than BALB/c mice.[5][6] It is recommended to first perform a pilot study to determine the optimal DSS concentration for the specific animal strain and housing conditions, as the gut microbiota can influence outcomes.[2]
Table 1: Recommended DSS Concentrations for Colitis Induction in Mice
| Mouse Strain | Acute Colitis Concentration (w/v) | Chronic Colitis Concentration (w/v) | Reference(s) |
| C57BL/6 | 1.5% - 3.5% | 1.0% - 3.0% | [2][7] |
| BALB/c | 2.5% - 5.0% | 2.0% - 3.0% | [2][6] |
Table 2: Disease Activity Index (DAI) for Scoring Colitis Severity
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | < 1% | Normal, well-formed pellets | Negative |
| 1 | 1% - 5% | - | - |
| 2 | 5% - 10% | Loose stools | Faintly positive Hemoccult® or visual pellet bleeding |
| 3 | 10% - 15% | - | - |
| 4 | > 15% | Watery diarrhea | Gross bleeding, blood around anus |
Experimental Workflow
The general workflow for a DSS-induced colitis experiment involves acclimatization of the animals, baseline measurements, DSS administration, daily monitoring, and subsequent analysis.
Caption: General experimental workflow for DSS-induced colitis studies.
Experimental Protocols
Materials:
-
Dextran Sulfate Sodium (DSS), Colitis Grade, MW = 36,000-50,000 Da
-
Sterile, autoclaved drinking water
-
Animal scale for daily weight measurements
-
Hemoccult® test kit (or equivalent) for detecting fecal blood
-
Appropriate animal housing and care facilities
General Considerations:
-
Use age- and sex-matched animals (8-12 weeks old is common).[2]
-
Prepare fresh DSS solution every 2-3 days and ensure it is fully dissolved.[2][10]
-
Provide DSS solution as the sole source of drinking water during administration periods.[11]
-
Monitor animals daily for weight loss, stool consistency, bleeding, and general signs of distress (e.g., ruffled fur, hunched posture).[10]
-
Establish a humane endpoint, such as >20% body weight loss, and adhere to institutional animal care and use committee (IACUC) guidelines.[4]
Protocol 1: Acute Colitis Model
This protocol is designed to induce a rapid and severe form of colitis, typically developing over 5 to 10 days.[4]
-
Baseline Measurement: On Day 0, weigh all mice and record the data.
-
DSS Administration: Prepare the desired concentration of DSS (e.g., 2.5-3.5% for C57BL/6) in autoclaved drinking water.[7] Replace the regular drinking water in the cages with the DSS solution.
-
Duration: Administer DSS-containing water ad libitum for 5 to 8 consecutive days.[10][12] The control group receives autoclaved water without DSS.
-
Daily Monitoring: From Day 1 until the end of the experiment, record the weight, stool consistency, and presence of blood for each mouse. Calculate the daily DAI score.
-
Termination: At the end of the administration period (e.g., Day 8), euthanize the mice.
-
Sample Collection: Harvest the colon and measure its length (colon shortening is an indicator of inflammation).[13] Collect tissue sections for histological analysis, cytokine measurement, myeloperoxidase (MPO) assay, and gene expression analysis.[14]
Protocol 2: Chronic Colitis Model
This model is induced by cyclical administration of DSS, resulting in a prolonged state of inflammation and features that more closely mimic long-term human IBD, such as crypt distortion and infiltration of lymphocytes.[2][14]
-
Baseline Measurement: On Day 0, weigh all mice and record the data.
-
First Cycle:
-
Subsequent Cycles: Repeat the cycle of DSS administration followed by a recovery period for a total of 3 to 5 cycles.[4][15]
-
Daily Monitoring: Throughout all cycles, monitor the weight and clinical signs of the mice and calculate the DAI score. Weight loss is typically observed during the DSS administration phase, with partial recovery during the water phase.[14]
-
Termination: Euthanize mice at the end of the final cycle.
-
Sample Collection: Harvest the colon and other tissues for analysis as described in the acute protocol. In chronic models, increased colon weight can be an indicator of inflammation and fibrosis.[2]
Protocol 3: Relapsing-Remitting Colitis Model
This is a variation of the chronic model designed to study the flare-ups and remissions characteristic of human IBD.
-
Induction of Acute Colitis: Follow the Acute Colitis Model protocol (e.g., 2.5-3.0% DSS for 7 days).
-
Recovery Phase: After the initial induction, replace the DSS solution with regular drinking water and allow the mice to recover for 10-14 days. Monitor for weight regain and resolution of clinical symptoms.
-
Relapse Induction: Re-challenge the mice with a cycle of DSS administration (e.g., 1.5-2.0% DSS for 5-7 days) to induce a relapse.
-
Monitoring and Analysis: Monitor clinical signs (DAI) throughout the recovery and relapse phases. Samples can be collected at the peak of the initial acute phase, during remission, and at the peak of the relapse to compare the pathological and molecular changes between different disease states.
Key Signaling Pathways in DSS-Induced Colitis
DSS-induced epithelial damage leads to the infiltration of luminal antigens, which activates innate and adaptive immune cells in the lamina propria. This activation triggers several key inflammatory signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[16] In DSS colitis, bacterial products like LPS activate Toll-like receptors (TLRs) on immune and epithelial cells, leading to the activation of the IKK complex, phosphorylation and degradation of IκBα, and subsequent translocation of the p65/p50 NF-κB dimer to the nucleus.[17] This promotes the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[16]
Caption: Simplified NF-κB signaling pathway activation in DSS colitis.
MAPK Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, are also activated by cellular stress and inflammatory stimuli in DSS colitis.[18] These pathways contribute to the production of inflammatory mediators and regulate processes like cell proliferation and apoptosis. For instance, activation of p38 and JNK often leads to increased inflammation, while ERK signaling can have both pro-inflammatory and protective roles.[19][20]
Caption: Overview of MAPK signaling cascades in DSS-induced colitis.
NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[21] DSS has been shown to activate the NLRP3 inflammasome in macrophages, contributing significantly to the acute inflammatory phase of colitis.[21][22] This activation is dependent on factors like potassium efflux and the production of reactive oxygen species (ROS).[1][21]
Caption: The NLRP3 inflammasome activation pathway in DSS colitis.
References
- 1. Dextran sodium sulfate potentiates NLRP3 inflammasome activation by modulating the KCa3.1 potassium channel in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 11. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 12. socmucimm.org [socmucimm.org]
- 13. gut.bmj.com [gut.bmj.com]
- 14. criver.com [criver.com]
- 15. DSS-induced colitis and CR2-fH treatment protocol [bio-protocol.org]
- 16. Targeting NF-κB pathway for treating ulcerative colitis: comprehensive regulatory characteristics of Chinese medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. MAPKs and Signal Transduction in the Control of Gastrointestinal Epithelial Cell Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Colitis induced in mice with dextran sulfate sodium (DSS) is mediated by the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dextran sodium sulfate potentiates NLRP3 inflammasome activation by modulating the KCa3.1 potassium channel in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Disease Activity Index (DAI) Scoring in DSS-Induced Colitis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dextran sulfate sodium (DSS)-induced colitis is a widely utilized murine model that recapitulates many of the clinical and histological features of human ulcerative colitis (UC). A key parameter for evaluating the severity of colitis in this model is the Disease Activity Index (DAI). The DAI is a composite score that provides a simple, non-invasive, and reproducible method for monitoring the clinical progression of the disease. This document provides detailed application notes and protocols for DAI scoring, DSS colitis induction, and associated analytical methods.
Disease Activity Index (DAI) Scoring
The DAI is calculated by combining scores from three key clinical signs: weight loss, stool consistency, and rectal bleeding. Daily monitoring of these parameters is crucial for tracking disease progression and evaluating the efficacy of therapeutic interventions. While the fundamental components of the DAI are consistent across studies, the specific scoring scales can vary. Below are two commonly used scoring systems.
Data Presentation: DAI Scoring Systems
Table 1: Standard Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss | Normal, well-formed pellets | No blood |
| 1 | 1-5% | - | Hemoccult positive |
| 2 | 5-10% | Loose stool | Hemoccult positive and visual pellet bleeding |
| 3 | 10-20% | - | - |
| 4 | >20% | Diarrhea | Gross bleeding, blood around anus |
Note: The final DAI score is the sum of the individual scores for weight loss, stool consistency, and bleeding.
Table 2: Alternative Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | <1% | Well-formed pellets | Negative |
| 1 | 1-5% | Pasty, semi-formed pellets | - |
| 2 | 5-10% | Liquid stools | Hemoccult positive |
| 3 | 11-20% | - | - |
| 4 | >20% | - | Gross bleeding |
Note: In some variations, the total score is divided by 3 to obtain the final DAI.
Experimental Protocols
Protocol 1: Induction of Acute DSS Colitis in Mice
This protocol describes the induction of acute colitis in mice using DSS administered in drinking water. The severity of colitis is dependent on the DSS concentration, duration of administration, and the mouse strain used. C57BL/6 mice are commonly used and are susceptible to DSS-induced colitis.
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 kDa
-
Autoclaved drinking water
-
Animal balance
-
Water bottles
Procedure:
-
Animal Acclimatization: Allow mice (e.g., 6-8 week old male C57BL/6) to acclimatize to the animal facility for at least one week before the experiment.
-
Baseline Measurements: Record the initial body weight of each mouse.
-
DSS Solution Preparation: Prepare a 1-5% (wt/vol) DSS solution in autoclaved drinking water. For example, to make a 3% DSS solution, dissolve 3 g of DSS powder in 100 mL of autoclaved water. The solution should be clear.
-
DSS Administration: Replace the regular drinking water in the mouse cages with the DSS solution. Ensure that the DSS solution is the only source of water.
-
Duration: Administer the DSS solution for 5 to 7 consecutive days for acute colitis models.
-
Daily Monitoring:
-
Record the body weight of each mouse daily.
-
Observe and score stool consistency and rectal bleeding daily according to the chosen DAI scoring system (see Tables 1 or 2).
-
Monitor the general health of the animals for signs of distress, such as ruffled fur and a hunched posture.
-
-
Termination: At the end of the DSS administration period (or earlier if humane endpoints are reached, such as >20% weight loss), euthanize the mice for tissue collection and further analysis.
Protocol 2: Macroscopic and Histological Assessment of the Colon
Following euthanasia, the colon is typically excised for macroscopic evaluation and histological analysis to complement the clinical DAI score.
Materials:
-
Dissection tools
-
Phosphate-buffered saline (PBS), ice-cold
-
Formalin (10%, buffered)
-
Ruler
-
Paraffin embedding materials
-
Hematoxylin and Eosin (H&E) staining reagents
Procedure:
-
Colon Excision: Carefully dissect the entire colon from the cecum to the anus.
-
Macroscopic Evaluation:
-
Measure and record the length of the colon. Colon shortening is a hallmark of colitis.
-
Observe and note any macroscopic signs of inflammation, such as edema, erythema, and ulceration.
-
-
Histological Preparation:
-
Gently flush the colon with ice-cold PBS to remove fecal content.
-
Cut a small segment (e.g., 0.5 cm) of the distal colon.
-
Fix the tissue in 10% buffered formalin for 24 hours.
-
Process the fixed tissue for paraffin embedding.
-
Cut 5 µm sections and stain with H&E.
-
-
Histological Scoring: A blinded observer should score the H&E stained sections based on the criteria outlined in Table 3.
Data Presentation: Histological Scoring of Colitis
Table 3: Histological Scoring System for DSS-Induced Colitis
| Parameter | Score | Description |
| Crypt Architecture | 0 | Normal, well-organized crypts |
| 1 | Mild crypt distortion | |
| 2 | Moderate crypt distortion | |
| 3 | Severe crypt distortion with loss of entire crypts | |
| Inflammatory Cell Infiltration | 0 | Normal, few inflammatory cells |
| 1 | Mild inflammatory infiltrate | |
| 2 | Moderate inflammatory infiltrate | |
| 3 | Dense inflammatory infiltrate | |
| Goblet Cell Depletion | 0 | Absent |
| 1 | Present | |
| Crypt Abscess | 0 | Absent |
| 1 | Present | |
| Muscle Thickening | 0 | Base of crypt sits on the muscularis mucosae |
| 1 | Mild muscle thickening | |
| 2 | Moderate muscle thickening | |
| 3 | Marked muscle thickening |
Note: The total histological score is the sum of the individual scores for each parameter.
Protocol 3: Myeloperoxidase (MPO) Assay
MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is a quantitative marker of neutrophil infiltration and inflammation.
Materials:
-
Colon tissue sample (snap-frozen or fresh)
-
Potassium phosphate buffer (50 mM, pH 6.0)
-
Hexadecyltrimethylammonium bromide (HTAB)
-
o-dianisidine dihydrochloride
-
Hydrogen peroxide (H₂O₂)
-
Homogenizer
-
Centrifuge
-
Spectrophotometer (plate reader)
Procedure:
-
Homogenization Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 6.0) containing 0.5% HTAB.
-
Tissue Homogenization:
-
Weigh a pre-chilled colon tissue sample.
-
Homogenize the tissue in 20 volumes of ice-cold homogenization buffer (e.g., 50 mg of tissue in 1 mL of buffer).
-
-
Sample Preparation:
-
Centrifuge the homogenate at 12,500 rpm for 5 minutes at 4°C.
-
Collect the supernatant for the MPO assay.
-
-
Assay Reaction:
-
Prepare the assay reagent by mixing the potassium phosphate buffer, o-dianisidine dihydrochloride (e.g., to a final concentration of 0.2 mg/mL), and H₂O₂ (e.g., to a final concentration of 0.001%).
-
In a 96-well plate, add 10 µL of the sample supernatant to each well.
-
Add 200 µL of the assay reagent to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the change in absorbance at 450 nm over time (e.g., every 30 seconds for 5 minutes) at 28°C using a spectrophotometer.
-
-
Calculation: MPO activity is calculated based on the rate of change in absorbance and is typically expressed as units per milligram of tissue. One unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute.
Mandatory Visualization
Caption: Experimental workflow for DSS-induced colitis and subsequent analysis.
Caption: Logical relationship of DAI parameters to the overall disease score.
Application Notes and Protocols for Swiss Roll Technique in DSS Colon Histology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextran sulfate sodium (DSS)-induced colitis is a widely used mouse model to study the pathogenesis of inflammatory bowel disease (IBD) and to evaluate potential therapeutic agents. Histological analysis of the colon is a critical endpoint in this model to assess the extent of inflammation and tissue damage. The Swiss roll technique offers a significant advantage over traditional cross-sectional analysis by allowing for the examination of the entire colon—from the proximal to the distal end—in a single histological section.[1][2] This comprehensive view is crucial for a more accurate and holistic assessment of colitis severity, as the inflammation induced by DSS can be unevenly distributed along the length of the colon.
These application notes provide a detailed protocol for the preparation of colonic Swiss rolls from mice with DSS-induced colitis, along with guidelines for histological scoring and data presentation.
Experimental Protocols
Protocol 1: Preparation of Colonic Swiss Roll
This protocol details the steps for harvesting and preparing a mouse colon for histological analysis using the Swiss roll technique.
Materials:
-
Dissection tools (scissors, forceps)
-
Phosphate-buffered saline (PBS), ice-cold
-
Petri dish
-
Syringe (10 mL) with a gavage needle or blunt-ended needle
-
Filter paper or paper towel
-
Toothpick or wooden applicator stick
-
10% neutral buffered formalin
-
Tissue cassette
Procedure:
-
Animal Euthanasia and Colon Dissection:
-
Euthanize the mouse using a humane, approved method.
-
Make a midline abdominal incision and carefully expose the abdominal cavity.
-
Identify the colon and carefully dissect it from the cecum to the rectum, freeing it from the surrounding mesentery and adipose tissue.[1]
-
-
Colon Flushing and Opening:
-
Place the excised colon in a petri dish containing ice-cold PBS.
-
Gently flush the luminal contents with ice-cold PBS using a syringe with a gavage needle until the colon is clean.[3]
-
Transfer the cleaned colon to a flat surface, such as filter paper or a paper towel.
-
Carefully cut the colon open longitudinally along the mesenteric line.[1]
-
-
Swiss Roll Preparation:
-
Lay the opened colon flat with the luminal side facing upwards.
-
Starting from the distal end, carefully and tightly roll the colon around a toothpick or wooden applicator stick.[1] Ensure the roll is compact but not overly stretched.
-
Once fully rolled, carefully slide the Swiss roll off the toothpick and into a labeled tissue cassette.[1]
-
-
Fixation and Processing:
-
Immediately place the tissue cassette containing the Swiss roll into 10% neutral buffered formalin for fixation. Fixation time is typically 24 hours.
-
After fixation, the tissue can be processed for paraffin embedding, sectioning, and staining (e.g., Hematoxylin and Eosin - H&E).
-
Protocol 2: Histological Scoring of DSS-Induced Colitis
This protocol provides a widely used scoring system to quantify the histological changes observed in the colons of mice with DSS-induced colitis. The scoring should be performed by a trained individual in a blinded manner to avoid bias.
Scoring Parameters:
The total histological score is the sum of the scores for inflammation severity, extent of inflammation, and crypt damage, multiplied by a factor representing the percentage of tissue involvement.[4]
Data Presentation:
Summarize the quantitative histological data in a table for clear comparison between experimental groups.
| Group | Animal ID | Inflammation Severity (0-3) | Extent of Inflammation (0-3) | Crypt Damage (0-4) | % Involvement (1-4) | Total Histology Score |
| Control | 1 | 0 | 0 | 0 | 1 | 0 |
| Control | 2 | 0 | 1 | 0 | 1 | 1 |
| DSS-Treated | 1 | 3 | 3 | 4 | 4 | 40 |
| DSS-Treated | 2 | 2 | 3 | 3 | 3 | 24 |
| Drug X + DSS | 1 | 1 | 2 | 1 | 2 | 8 |
| Drug X + DSS | 2 | 1 | 1 | 1 | 2 | 6 |
Histological Scoring Criteria
| Parameter | Score | Description |
| Inflammation Severity | 0 | None |
| 1 | Mild | |
| 2 | Moderate | |
| 3 | Severe | |
| Extent of Inflammation | 0 | None |
| 1 | Mucosa | |
| 2 | Mucosa and Submucosa | |
| 3 | Transmural | |
| Crypt Damage | 0 | None |
| 1 | Basal 1/3 damaged | |
| 2 | Basal 2/3 damaged | |
| 3 | Only surface epithelium intact | |
| 4 | Entire crypt and epithelium lost | |
| % Involvement | 1 | 1-25% |
| 2 | 26-50% | |
| 3 | 51-75% | |
| 4 | 76-100% |
Table adapted from Dieleman et al.[4]
A simplified scoring system can also be utilized, focusing on two main categories: inflammation/injury and erosion/ulceration.[1] This can enhance reproducibility, especially in high-throughput studies.
Key Histopathological Features in DSS Colitis
-
Neutrophil Infiltration: A hallmark of acute inflammation in DSS colitis is the infiltration of neutrophils into the lamina propria and epithelium, sometimes forming crypt abscesses.[5][6]
-
Goblet Cell Depletion: A significant reduction in the number of mucus-producing goblet cells is a common feature of DSS-induced colitis.[7][8]
-
Crypt Architecture Distortion: Damage to the epithelial lining leads to irregular, shortened, and branched crypts, and in severe cases, complete loss of crypts.[7][9]
Signaling Pathways in DSS-Induced Colitis
The pathogenesis of DSS-induced colitis involves the activation of several inflammatory signaling pathways. The disruption of the epithelial barrier by DSS allows luminal bacteria and their products to enter the lamina propria, triggering an innate immune response.
TLR4-MyD88-NF-κB Signaling Pathway
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), leading to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, driving the inflammatory response in the colon.[10]
TLR4-MyD88-NF-κB Signaling Pathway in DSS Colitis.
PI3K/PTEN Signaling Pathway
The PI3K/PTEN signaling pathway is another critical regulator of the immune response in colitis. In dendritic cells, aberrant activation of PI3K signaling (for instance, through the deletion of its negative regulator, PTEN) can lead to increased production of IL-6. This, in turn, can exacerbate T-helper 1 (Th1) cell responses, contributing to the inflammatory cascade in the colon.[11]
PI3K/PTEN Signaling in Dendritic Cells during Colitis.
Experimental Workflow
The following diagram illustrates the overall experimental workflow, from the induction of colitis to data analysis.
Experimental Workflow for DSS Colitis Swiss Roll Histology.
Conclusion
The Swiss roll technique is a powerful tool for the comprehensive histological evaluation of DSS-induced colitis in mice. By providing a view of the entire colon, it allows for a more accurate and reproducible assessment of disease severity and the effects of therapeutic interventions. The standardized protocols and scoring systems presented here provide a framework for researchers to generate robust and comparable data in their preclinical IBD studies.
References
- 1. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Item - Histological appearance and neutrophil infiltration of distal colon sections. - Public Library of Science - Figshare [plos.figshare.com]
- 6. The inflammatory infiltrate in the acute stage of the dextran sulphate sodium induced colitis: B cell response differs depending on the percentage of DSS used to induce it - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating Intestinal Inflammation in DSS-induced Model of IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ulcerative colitis - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. PI3K Signaling in Dendritic Cells Aggravates DSS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Applications of the Dextran Sulfate Sodium (DSS) Colitis Model in Inflammatory Bowel Disease (IBD) Research
Application Notes
The Dextran Sulfate Sodium (DSS) induced colitis model is a widely utilized and robust tool in the preclinical study of Inflammatory Bowel Disease (IBD), particularly for research focused on Ulcerative Colitis (UC).[1][2][3] Its popularity stems from its simplicity, reproducibility, and the ability to induce acute, chronic, or relapsing colitis by varying the concentration and duration of DSS administration.[1][4][5] This model is invaluable for investigating IBD pathogenesis, evaluating novel therapeutic agents, and studying the roles of genetics, gut microbiota, and diet in intestinal inflammation.[2][6]
The primary mechanism of DSS-induced colitis involves the disruption of the colonic epithelial barrier.[1][7] DSS, a sulfated polysaccharide, is directly toxic to epithelial cells, leading to increased intestinal permeability.[1] This breach allows luminal bacteria and their products to enter the underlying mucosal tissue, triggering a potent inflammatory response characterized by the infiltration of immune cells and the production of pro-inflammatory cytokines.[1][7]
Clinically, DSS-treated animals exhibit symptoms that mirror human IBD, including weight loss, diarrhea, and rectal bleeding.[6][7] Histopathological analysis of the colon reveals epithelial ulceration, loss of crypt architecture, and significant inflammatory cell infiltration.[4][8] These pathological features, combined with quantifiable disease markers, make the DSS model a reliable platform for assessing the efficacy of potential IBD therapies.
Key Experimental Protocols
I. Acute DSS-Induced Colitis
This protocol is designed to induce a rapid and severe inflammatory response in the colon, suitable for studying the initial phases of inflammation and for rapid screening of anti-inflammatory compounds.
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36-50 kDa
-
Sterile drinking water
-
Animal housing and husbandry supplies
-
C57BL/6 mice (female, 8-10 weeks old are commonly used)[4]
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week under standard conditions (25°C, 12-hour light/dark cycle, ad libitum access to food and water).[9]
-
DSS Solution Preparation: Prepare a 2.5% - 5% (w/v) DSS solution in sterile drinking water.[9][10] For example, to make a 3% solution, dissolve 30g of DSS powder in 1 liter of water. Ensure the solution is clear and colorless to slightly yellow.[9]
-
Induction: Replace the regular drinking water with the DSS solution for 5-7 consecutive days.[4][10] Control mice should receive regular drinking water.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.[9] These parameters are used to calculate the Disease Activity Index (DAI).
-
Termination: At the end of the induction period (day 5-7), mice can be euthanized for tissue collection and analysis. Alternatively, replace the DSS solution with regular water to monitor the recovery phase.[9]
II. Chronic DSS-Induced Colitis
This protocol establishes a long-lasting, relapsing-remitting inflammation, which is more representative of human IBD and is suitable for studying chronic inflammation, fibrosis, and colitis-associated cancer.
Procedure:
-
Induction Cycles: Administer 1.5% - 3% DSS in the drinking water for 5-7 days, followed by a period of 10-14 days with regular drinking water.[4][11] This constitutes one cycle.
-
Repetition: Repeat this cycle 2-4 times to induce chronic inflammation and fibrosis.[11][12]
-
Monitoring and Termination: Monitor the mice throughout the study period. Euthanize the animals at the desired endpoint for analysis of chronic inflammatory changes.
Data Presentation
Table 1: Disease Activity Index (DAI) Scoring System
The DAI is a composite score used to quantify the clinical signs of colitis.
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose Stools | |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross Bleeding |
Source: Adapted from various protocols. A composite score is generated by summing the individual scores for weight loss, stool consistency, and rectal bleeding.
Table 2: Representative Quantitative Data from DSS Colitis Models
| Parameter | Control Group | Acute DSS Group (Day 7) | Chronic DSS Group (3 cycles) |
| Body Weight Change (%) | +2 to +5 | -10 to -20[10] | Fluctuates, with net loss |
| Colon Length (cm) | 8 - 10 | 5 - 7 | 6 - 8 |
| Myeloperoxidase (MPO) Activity (U/mg tissue) | Low | Significantly Increased[13] | Moderately Increased |
| TNF-α (pg/mg tissue) | < 20 | 100 - 300[14] | 50 - 150 |
| IL-6 (pg/mg tissue) | < 10 | 80 - 200[14] | 40 - 100 |
| IL-1β (pg/mg tissue) | < 15 | 50 - 150[13] | 30 - 80 |
Note: These are representative values and can vary based on the specific mouse strain, DSS concentration, and experimental conditions.
Visualization of Key Pathways and Workflows
References
- 1. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. DSS-induced colitis model | SMC Laboratories Inc. [smccro-lab.com]
- 5. Dextran Sodium Sulphate Colitis Mouse Model: Traps and Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. IBD Mouse Models for Preclinical Drug Screening | Aragen [aragen.com]
- 8. criver.com [criver.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. socmucimm.org [socmucimm.org]
- 11. researchgate.net [researchgate.net]
- 12. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigating Intestinal Inflammation in DSS-induced Model of IBD [jove.com]
- 14. Longitudinal analysis of inflammation and microbiota dynamics in a model of mild chronic dextran sulfate sodium-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Therapeutic Agents using the Dextran Sulfate Sodium (DSS) Model of Colitis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Dextran Sulfate Sodium (DSS) induced colitis model is a widely utilized preclinical animal model that recapitulates many of the clinical and histopathological features of human ulcerative colitis (UC), a major form of inflammatory bowel disease (IBD).[1][2][3][4] The model's simplicity, reproducibility, and ability to induce acute, chronic, and relapsing colitis make it an invaluable tool for investigating the pathogenesis of IBD and for the preclinical evaluation of novel therapeutic agents.[2][3] This document provides detailed application notes and experimental protocols for the effective use of the DSS colitis model in therapeutic agent testing.
DSS, a sulfated polysaccharide, is administered to rodents in their drinking water and is thought to exert its toxic effects directly on the colonic epithelium, disrupting the mucosal barrier.[2][5] This breach allows for the translocation of luminal bacteria and their products into the underlying tissue, triggering a robust inflammatory response characterized by the infiltration of immune cells and the production of pro-inflammatory cytokines.[2][5][6]
Key Concepts and Applications
The DSS model can be tailored to address various research questions in IBD drug development:
-
Acute Colitis Model: Induced by a short-term administration of DSS (typically 5-7 days), this model is suitable for studying the initial inflammatory response and for screening compounds with acute anti-inflammatory effects.[7]
-
Chronic Colitis Model: Established through repeated cycles of DSS administration interspersed with recovery periods, this model mimics the relapsing-remitting nature of human IBD and is useful for evaluating therapies aimed at resolving chronic inflammation and tissue remodeling.[7]
-
Therapeutic Intervention Strategies:
-
Prophylactic Treatment: The test agent is administered before or concurrently with the initiation of DSS to evaluate its potential to prevent the onset of colitis.
-
Therapeutic Treatment: The test agent is administered after the establishment of colitis to assess its efficacy in treating existing disease.
-
Experimental Protocols
I. Induction of Acute DSS Colitis
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36-50 kDa
-
Sterile, autoclaved drinking water
-
Animal caging and husbandry supplies
-
Experimental animals (e.g., C57BL/6 or BALB/c mice, 8-10 weeks old)
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.
-
DSS Solution Preparation: Prepare a 2-5% (w/v) DSS solution in autoclaved drinking water. The optimal concentration may vary depending on the mouse strain, source, and specific batch of DSS, and should be determined empirically.[8] A fresh solution should be prepared daily.[4]
-
DSS Administration: Replace the regular drinking water with the DSS solution for a period of 5-7 consecutive days.[7] Ensure that the DSS solution is the only source of hydration for the animals.
-
Control Group: A control group of mice should receive regular autoclaved drinking water without DSS.
-
Daily Monitoring: Monitor the mice daily for clinical signs of colitis, including body weight, stool consistency, and the presence of blood in the feces.[2]
II. Induction of Chronic DSS Colitis
Procedure:
-
Induction Cycles: Administer DSS (e.g., 2.5% w/v) in the drinking water for 5 consecutive days, followed by a 14-day period of regular drinking water.[7] This constitutes one cycle.
-
Repetition: Repeat this cycle 3-5 times to induce chronic inflammation and colonic fibrosis.[7]
-
Monitoring: Conduct daily monitoring of clinical signs throughout the study period.
III. Administration of Therapeutic Agents
Route of Administration: The therapeutic agent can be administered via various routes, including oral gavage, intraperitoneal injection, or subcutaneous injection, depending on the properties of the compound.
Dosing Regimen:
-
Prophylactic: Begin administration of the therapeutic agent 1-3 days prior to or on the same day as the initiation of DSS administration and continue daily throughout the DSS treatment period.
-
Therapeutic: Initiate administration of the therapeutic agent after the onset of clinical signs of colitis (e.g., day 3-5 of DSS administration) and continue for the remainder of the study.[9]
Vehicle Control: A vehicle control group should be included, receiving the same volume and route of administration of the vehicle used to dissolve or suspend the therapeutic agent.
Data Collection and Analysis
I. Clinical Assessment: Disease Activity Index (DAI)
The Disease Activity Index (DAI) is a composite score used to quantify the clinical severity of colitis.[7][10] It is calculated daily for each animal based on the following parameters:
Table 1: Disease Activity Index (DAI) Scoring System [11][12]
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | <1 | Normal, well-formed pellets | No blood |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Slight bleeding |
| 3 | 10-20 | ||
| 4 | >20 | Watery diarrhea | Gross bleeding |
The DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.
II. Macroscopic Evaluation
At the end of the study, animals are euthanized, and the colon is excised for macroscopic evaluation.
Table 2: Macroscopic Scoring Parameters
| Parameter | Description |
| Colon Length | Measured from the cecum to the anus. Shortening of the colon is a hallmark of colitis. |
| Colon Weight | Increased colon weight-to-length ratio indicates edema and inflammation. |
| Spleen Weight | Splenomegaly can be an indicator of systemic inflammation. |
III. Histopathological Analysis
A section of the distal colon is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for histological evaluation.
Table 3: Histological Scoring System [8][13]
| Score | Severity of Inflammation | Extent of Inflammation | Crypt Damage | Percent Area Involved |
| 0 | None | None | None | 0% |
| 1 | Mild | Mucosa | Basal 1/3 damaged | 1-25% |
| 2 | Moderate | Mucosa and Submucosa | Basal 2/3 damaged | 26-50% |
| 3 | Severe | Transmural | Crypts lost, surface epithelium intact | 51-75% |
| 4 | Crypts and surface epithelium lost | 76-100% |
The total histological score is the sum of the scores for each parameter.
IV. Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme abundant in neutrophils, and its activity in the colonic tissue is a quantitative measure of neutrophil infiltration and inflammation.[14] MPO activity can be determined using commercially available kits.
V. Cytokine Analysis
The expression levels of pro-inflammatory cytokines in the colonic tissue can be quantified to assess the inflammatory state and the mechanism of action of the therapeutic agent.
Table 4: Key Pro-inflammatory Cytokines in DSS Colitis [4][15][16]
| Cytokine | Role in Colitis |
| TNF-α | A key mediator of inflammation, promoting cell death and immune cell recruitment. |
| IL-6 | Involved in the acute phase response and the differentiation of T-helper cells. |
| IL-1β | A potent pro-inflammatory cytokine that activates the innate immune system. |
| IL-12 | Promotes the differentiation of Th1 cells and the production of IFN-γ.[16] |
| IL-17 | Produced by Th17 cells and contributes to neutrophil recruitment and inflammation.[4] |
Cytokine levels can be measured by ELISA, multiplex assays, or quantitative PCR (qPCR) on colonic tissue homogenates.[16]
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups (e.g., Control, DSS + Vehicle, DSS + Therapeutic Agent).
Table 5: Example Data Summary Table
| Group | Final Body Weight (% of Initial) | DAI Score (Day 7) | Colon Length (cm) | Histological Score | MPO Activity (U/mg tissue) | Colonic TNF-α (pg/mg tissue) |
| Control | ||||||
| DSS + Vehicle | ||||||
| DSS + Drug A (Low Dose) | ||||||
| DSS + Drug A (High Dose) |
Data should be presented as mean ± SEM. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine significant differences between groups.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for testing therapeutic agents in the DSS-induced colitis model.
Signaling Pathways in DSS-Induced Colitis
Caption: Key signaling pathways activated during DSS-induced colitis.
References
- 1. Colitis induced in mice with dextran sulfate sodium (DSS) is mediated by the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | NLRP3 Inflammasome and Inflammatory Bowel Disease [frontiersin.org]
- 3. N4BP3 Activates TLR4-NF-κB Pathway in Inflammatory Bowel Disease by Promoting K48-Linked IκBα Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ulcerative colitis - Wikipedia [en.wikipedia.org]
- 6. Unveiling Colitis: A Journey through the Dextran Sodium Sulfate-induced Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets | Gut [gut.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MAPK signaling mediated intestinal inflammation induced by endoplasmic reticulum stress and NOD2 | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. The Alleviation of Dextran Sulfate Sodium (DSS)-Induced Colitis Correlate with the logP Values of Food-Derived Electrophilic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytokines in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. A Multi‐Scale Mechanistic Model of Ulcerative Colitis to Investigate the Effects of Selective Suppression of IL‐6 Trans‐Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Establishing a Relapsing Model of Dextran Sulfate Sodium (DSS) Colitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for establishing a reproducible relapsing model of colitis in mice using Dextran Sulfate Sodium (DSS). This model is invaluable for studying the pathogenesis of inflammatory bowel disease (IBD), particularly its relapsing-remitting nature, and for the preclinical evaluation of novel therapeutic agents.
Introduction
The DSS-induced colitis model is a widely used and robust tool in IBD research due to its simplicity, reproducibility, and the ability to induce acute, chronic, and relapsing inflammation by varying the concentration and administration frequency of DSS.[1][2][3] The mechanism of DSS-induced colitis is thought to involve the disruption of the colonic epithelial barrier, allowing luminal bacteria and their products to penetrate the mucosa and trigger an inflammatory response.[1][2][4][5] This model mimics many of the clinical and histopathological features of human ulcerative colitis (UC), including weight loss, diarrhea, rectal bleeding, and mucosal ulceration with inflammatory cell infiltration.[6][7] By administering DSS in cycles, a relapsing-remitting disease course can be established, which is characteristic of human IBD.[1][3][8]
Experimental Protocols
Materials and Reagents
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000–50,000 Da (MP Biomedicals, Cat. No. 160110 or equivalent)
-
Experimental Mice (e.g., C57BL/6, 8-10 weeks old)
-
Standard laboratory animal diet and sterile drinking water
-
Animal balance
-
Fecal occult blood test kit (e.g., Hemoccult)
-
Phosphate-buffered saline (PBS)
-
10% neutral buffered formalin
-
Paraffin wax
-
Hematoxylin and Eosin (H&E) staining reagents
-
ELISA kits for murine TNF-α, IL-6, and IL-1β
-
Reagents for protein extraction (e.g., RIPA buffer with protease inhibitors)
Induction of Relapsing DSS Colitis
The relapsing model is induced by cyclical administration of DSS in the drinking water.[3][8]
-
Acclimatization: House mice in a specific pathogen-free facility for at least one week before the start of the experiment.
-
Baseline Measurements: Record the initial body weight of each mouse.
-
Induction Cycle 1:
-
Rest Period 1:
-
Replace the DSS solution with regular sterile drinking water for 7-14 days to allow for a period of recovery.
-
-
Subsequent Cycles:
-
Monitoring:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.[2]
-
Calculate the Disease Activity Index (DAI) daily for each mouse (see Table 1).
-
Assessment of Colitis Severity
The DAI is a composite score used to quantify the clinical signs of colitis.[6][8]
Table 1: Disease Activity Index (DAI) Scoring System [6]
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss or weight gain | Normal, well-formed pellets | No blood |
| 1 | 1-5 | Soft but formed | Hemoccult positive |
| 2 | 6-10 | Loose stools | Visible blood in stool |
| 3 | 11-15 | Diarrhea | Rectal bleeding |
| 4 | >15 | - | Gross rectal bleeding |
Caption: The DAI is calculated by summing the scores for weight loss, stool consistency, and rectal bleeding.
At the end of the experiment, euthanize the mice and collect the colons for histological assessment.
-
Sample Collection: Excise the entire colon from the cecum to the anus. Measure and record the colon length.
-
Fixation and Processing:
-
Flush the colon with ice-cold PBS.
-
Fix the colon in 10% neutral buffered formalin for 24 hours.
-
Embed the fixed tissue in paraffin.
-
-
Staining:
-
Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E).
-
-
Histological Scoring:
Table 2: Histological Scoring System for DSS Colitis [15]
| Score | Severity of Inflammation | Extent of Inflammation | Crypt Damage | Percent Involvement |
| 0 | None | None | None | 0% |
| 1 | Mild | Mucosa | Basal 1/3 damaged | 1-25% |
| 2 | Moderate | Mucosa and Submucosa | Basal 2/3 damaged | 26-50% |
| 3 | Severe | Transmural | Crypts lost, surface epithelium intact | 51-75% |
| 4 | - | - | Crypts and surface epithelium lost | 76-100% |
Caption: The total histological score is the sum of the scores for severity, extent, crypt damage, and percent involvement.
Cytokine Analysis
Measure the levels of pro-inflammatory cytokines in the colon tissue to assess the inflammatory response.
-
Tissue Homogenization: Homogenize a section of the colon in protein extraction buffer.
-
Centrifugation: Centrifuge the homogenate and collect the supernatant.
-
ELISA: Determine the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Data Presentation
Table 3: Example Data Summary for Relapsing DSS Colitis Model
| Group | Final Body Weight Change (%) | Mean DAI (Peak) | Mean Colon Length (cm) | Histological Score | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | IL-1β (pg/mg protein) |
| Control | +5.2 ± 1.1 | 0.1 ± 0.1 | 8.5 ± 0.5 | 0.5 ± 0.2 | 50 ± 10 | 30 ± 8 | 25 ± 5 |
| DSS Relapsing | -18.3 ± 2.5 | 3.2 ± 0.4 | 5.2 ± 0.4 | 8.7 ± 1.1 | 350 ± 45 | 280 ± 30 | 210 ± 25 |
| DSS + Treatment X | -8.1 ± 1.8 | 1.5 ± 0.3 | 7.1 ± 0.6 | 3.2 ± 0.7 | 150 ± 20 | 110 ± 15 | 90 ± 12 |
Caption: Representative data showing the expected outcomes in a relapsing DSS colitis experiment. Data are presented as mean ± SEM.
Visualizations
Caption: Experimental workflow for the induction and analysis of a relapsing DSS colitis model.
Caption: Simplified signaling pathway activated during DSS-induced colitis.
Caption: Logical relationship for the calculation of the Disease Activity Index (DAI).
References
- 1. Mechanism of Colitis induction by Dextran Sodium Sulfate [tdblabs.se]
- 2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. redoxis.se [redoxis.se]
- 4. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 5. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [en.bio-protocol.org]
- 6. academic.oup.com [academic.oup.com]
- 7. An entirely automated method to score DSS-induced colitis in mice by digital image analysis of pathology slides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mpbio.com [mpbio.com]
- 10. criver.com [criver.com]
- 11. A characterization of pro-inflammatory cytokines in dextran sulfate sodium-induced chronic relapsing colitis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.biologists.com [journals.biologists.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the AOM/DSS Model for Colitis-Associated Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Azoxymethane (AOM) and Dextran Sulfate Sodium (DSS) model is a widely used and reproducible murine model for studying colitis-associated cancer (CAC).[1][2][3] This chemically induced model effectively recapitulates many key aspects of the inflammation-dysplasia-carcinoma sequence observed in humans with inflammatory bowel disease (IBD).[3][4][5] The model involves the administration of a pro-carcinogenic agent, AOM, followed by repeated cycles of DSS, a substance that induces colonic inflammation.[6][7] This combination accelerates tumor development, typically within a 10-16 week timeframe, making it a valuable tool for investigating CAC pathogenesis and for the preclinical evaluation of novel therapeutic and chemopreventive agents.[1][5][6]
Principle of the Model
The AOM/DSS model is a two-stage process that involves an initiator and a promoter to drive tumorigenesis.
-
Initiation with Azoxymethane (AOM): AOM is a potent pro-carcinogen.[7] Following intraperitoneal injection, it is metabolized in the liver by cytochrome P450 2E1 into a highly reactive electrophile, methylazoxymethanol (MAM).[7][8] MAM is then excreted in the bile and reaches the colon, where it methylates DNA in the colonic epithelium, leading to the formation of O6-methylguanine adducts.[7][8] This results in G-to-A transition mutations, initiating the carcinogenic process.[7]
-
Promotion with Dextran Sulfate Sodium (DSS): DSS is a sulfated polysaccharide that, when administered in drinking water, has direct toxic effects on the colonic epithelium.[4][8] It disrupts the mucosal barrier, leading to increased intestinal permeability and the influx of luminal antigens into the underlying tissue.[8] This triggers a robust inflammatory response characterized by the infiltration of immune cells and the production of pro-inflammatory cytokines, creating a tumor-promoting microenvironment.[4][9] The repeated cycles of DSS-induced injury and subsequent epithelial repair in the presence of AOM-initiated cells drive the progression from dysplasia to adenocarcinoma.[4][9]
Data Presentation: Experimental Parameters
The following table summarizes typical parameters used in the AOM/DSS model, which can vary depending on the specific research goals and mouse strain used.
| Parameter | Typical Range / Common Practice | Notes |
| Mouse Strain | C57BL/6, Balb/c, Swiss Webster | Susceptibility to AOM/DSS can vary; C57BL/6 and Balb/c are commonly used.[8][10] |
| Age of Mice | 6-12 weeks at the start of the experiment | Younger mice are generally more susceptible.[3][4] |
| AOM Dose | 7.5 - 12.5 mg/kg body weight | A single intraperitoneal (i.p.) injection is standard.[6][7][11] A dose of 10 mg/kg is frequently used.[1][4][6] |
| DSS Concentration | 1.5% - 3.0% (w/v) in drinking water | Concentration depends on mouse strain, age, and facility conditions. Higher concentrations induce more severe colitis.[3][4][8] |
| DSS Cycles | 1-3 cycles | A typical cycle consists of 5-7 days of DSS followed by 10-14 days of regular water.[1][6][12] |
| Experiment Duration | 10 - 20 weeks | The total duration depends on the number of DSS cycles and the desired tumor burden.[1][5] |
Experimental Protocols
This section provides a detailed, generalized protocol for inducing colitis-associated cancer using AOM and DSS.
I. Reagent and Animal Preparation
-
Animals: Use 6-8 week old mice of a suitable strain (e.g., C57BL/6).[4] Allow mice to acclimate for at least one week before the start of the experiment. All procedures must be approved by the institution's Animal Care and Use Committee.[1]
-
AOM Preparation:
-
Caution: AOM is a potent carcinogen and should be handled with extreme care in a chemical fume hood, following all institutional safety guidelines.[4]
-
Prepare a stock solution of AOM (e.g., 10 mg/mL in sterile water or saline).[12]
-
Dilute the stock solution to a working concentration (e.g., 1 mg/mL in sterile PBS) just before use.[1]
-
-
DSS Preparation:
II. AOM/DSS Administration Timeline (15-Week Example)
-
Day 0: AOM Injection
-
Week 1 (Day 7-14): First DSS Cycle
-
Weeks 2-3 (Day 14-28): Recovery Period
-
On day 14, switch the drinking water back to regular water.[4]
-
Allow the mice to recover for 14 days.
-
-
Week 4 (Day 28-35): Second DSS Cycle
-
Administer a second cycle of DSS in drinking water for 7 days.[4]
-
-
Weeks 5-6 (Day 35-49): Recovery Period
-
On day 35, switch back to regular water for a 14-day recovery period.[4]
-
-
Week 7 (Day 49-56): Third DSS Cycle
-
Administer a third and final cycle of DSS in drinking water for 7 days.[6]
-
-
Weeks 8-15 (Day 56 onwards): Tumor Development
-
After the final DSS cycle, maintain the mice on regular drinking water.[1]
-
Continue to monitor the animals until the experimental endpoint.
-
III. Monitoring Disease Progression
-
Body Weight: Monitor and record the weight of each mouse 2-3 times per week.[11][12] Weight loss of 5-10% is expected during and immediately following each DSS cycle and is an indicator of colitis severity.[4][6]
-
Disease Activity Index (DAI): Score the mice daily or every other day during DSS cycles using a DAI scoring system. This is a composite score based on weight loss, stool consistency, and the presence of blood in the stool.
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal, well-formed | None |
| 1 | 1-5% | ||
| 2 | 5-10% | Loose stools | Faintly positive |
| 3 | 10-15% | ||
| 4 | >15% | Diarrhea | Gross bleeding |
-
Endoscopy: Murine endoscopy can be used for in-life monitoring of tumor development in the distal colon.[4]
IV. Endpoint Analysis and Sample Collection
-
At the end of the study (e.g., week 15), euthanize the mice according to approved institutional protocols.[11]
-
Perform a laparotomy and carefully excise the entire colon from the cecum to the anus.
-
Measure the length of the colon. A shortened colon is an indicator of chronic inflammation.
-
Cut the colon open longitudinally and rinse gently with cold PBS to remove fecal matter.[1]
-
Count and measure the size of all visible tumors.
-
The colon can be processed for various downstream analyses:
-
Histopathology: Fix a portion of the colon (often prepared as a "Swiss roll") in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol for paraffin embedding, sectioning, and H&E staining.[1]
-
Molecular Analysis: Snap-freeze tumor and adjacent non-tumor tissue in liquid nitrogen and store at -80°C for RNA, DNA, or protein extraction.
-
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: AOM/DSS experimental workflow.
Signaling Pathway Diagram
Caption: AOM/DSS mechanism and signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling Colitis-Associated Cancer with Azoxymethane (AOM) and Dextran Sulfate Sodium (DSS) [jove.com]
- 7. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. Murine models of colorectal cancer: the azoxymethane (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: DSS-Induced Colitis Model
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high mortality rates in the Dextran Sulfate Sodium (DSS)-induced colitis model.
Troubleshooting Guide: High Mortality Rate
High mortality in the DSS colitis model can be a significant issue, compromising experimental outcomes and raising ethical concerns. This guide provides a structured approach to troubleshooting and mitigating excessive mortality.
Question: We are observing a high mortality rate (>20%) in our mice undergoing the DSS colitis model. What are the potential causes and how can we address this?
Answer: High mortality is a common challenge and can stem from several factors. A systematic approach to identifying the root cause is crucial. Below is a step-by-step guide to troubleshoot this issue.
Step 1: Review Your DSS Specifications and Preparation
The properties of the DSS itself are a primary determinant of disease severity.
-
Is the molecular weight of your DSS appropriate?
-
Are you using the correct DSS concentration for your mouse strain?
-
Recommendation: DSS concentration is a critical factor. A slight variation can lead to significant differences in disease severity and mortality. It is essential to titrate the DSS concentration for your specific mouse strain and experimental conditions.[1] If high mortality is observed, a lower DSS concentration should be considered.[1] For instance, C57BL/6 mice are generally more susceptible than BALB/c mice and may require a lower concentration.[1]
-
-
How are you preparing and storing the DSS solution?
-
Recommendation: DSS should be completely dissolved in autoclaved or sterile drinking water.[1] It is best to prepare the solution fresh on the day of administration.[1] If stored, it should be kept at 4°C for no longer than a week.[3] Ensure the solution is clear and free of turbidity, which could indicate microbial growth.[1]
-
Step 2: Evaluate Your Mouse Strain and Individual Animal Characteristics
The genetic background and individual traits of the mice play a significant role in their susceptibility to DSS.
-
Are you using a highly susceptible mouse strain?
-
Recommendation: Different inbred mouse strains exhibit varying degrees of susceptibility to DSS-induced colitis.[4][5] For example, C3H/HeJ and NOD/Ltj strains are highly susceptible, while 129/SvPas and DBA/2J strains are less so.[5] C57BL/6 mice are commonly used but can be quite sensitive.[5] If you are using a highly susceptible strain, consider reducing the DSS concentration or duration of administration.
-
-
Are your mice of an appropriate age and weight?
-
Recommendation: While practices vary, using mice that are 6-8 weeks old and weigh at least 18g is a common recommendation.[6] Younger or smaller mice may be more susceptible to severe colitis and dehydration.
-
-
Is the gut microbiota of your mice consistent?
-
Recommendation: The composition of the gut microbiota significantly influences the severity of DSS colitis.[1] Mice from different vendors or even different barrier facilities can have distinct microbiota and thus, different responses to DSS. It is crucial to use mice from a consistent source and ideally, littermate controls.[1]
-
Step 3: Assess Your Experimental Protocol and Animal Monitoring
The details of your experimental procedure and the diligence of your monitoring can directly impact animal survival.
-
What is the duration of DSS administration?
-
How frequently are you monitoring your animals?
-
What are your humane endpoints?
Troubleshooting Decision Tree
The following diagram provides a logical workflow for troubleshooting high mortality in the DSS colitis model.
Caption: Troubleshooting workflow for high mortality in the DSS colitis model.
Frequently Asked Questions (FAQs)
Q1: What is a typical mortality rate to expect in a DSS colitis study?
A1: While the goal is to minimize mortality, a rate of 5-10% can sometimes be observed, especially in acute models with more susceptible mouse strains. However, mortality rates exceeding 20% are generally considered high and warrant a thorough review of the experimental protocol.[7][8]
Q2: Can the vendor of the DSS impact the severity of colitis?
A2: Yes, the colitogenic potential of DSS can vary between vendors and even between different lots from the same vendor.[1] It is recommended to purchase DSS in a large batch for a series of experiments to ensure consistency. A pilot study to determine the optimal concentration for a new batch of DSS is also advisable.[1]
Q3: How does the molecular weight of DSS affect colitis induction and mortality?
A3: The molecular weight of DSS is a critical determinant of its ability to induce colitis. DSS with a molecular weight of 36-50 kDa is most effective at inducing colitis that resembles human ulcerative colitis.[1][2] Higher molecular weight DSS (e.g., 500 kDa) is often unable to cross the mucosal barrier and fails to induce significant inflammation, while very low molecular weight DSS (e.g., 5 kDa) may result in milder, patchier colitis.[1] Using DSS outside the optimal molecular weight range can lead to unpredictable results, including potentially high mortality if a higher than necessary concentration of a more potent DSS is used.
Q4: Should male or female mice be used for DSS colitis studies?
A4: Both male and female mice can be used. However, some studies have reported sex-specific differences in susceptibility to DSS-induced colitis, with males sometimes showing greater susceptibility in certain strains.[9] For consistency, it is recommended to use mice of a single sex within an experiment, or to include both sexes and analyze the data accordingly.
Q5: What are the key clinical signs to monitor daily in mice receiving DSS?
A5: Daily monitoring should include:
-
Body weight: A progressive loss of body weight is a key indicator of disease severity.[1][7][8]
-
Stool consistency: Diarrhea is a common clinical sign.
-
Rectal bleeding: The presence of blood in the stool (hematochezia) or at the anus is a sign of significant colonic injury.[1] These three parameters are often combined to calculate a Disease Activity Index (DAI). Additionally, general signs of distress such as a hunched posture, ruffled fur, and reduced activity should be noted.[1][3]
Data Summary Tables
Table 1: Influence of DSS Concentration and Mouse Strain on Colitis Severity and Mortality
| Mouse Strain | DSS Concentration (%) | Duration (days) | Key Findings | Reference |
| C57BL/6 | 3.5 | 4 (2 cycles) | Sufficient to induce chronic colitis; higher concentrations (4-5%) led to high mortality. | [10] |
| C57BL/6J | 2.0, 2.5, 3.0 | 5, 7, 10 | 3.0% DSS for 10 days resulted in 100% mortality. 2.5% for 7-10 days induced stable colitis. | [8][11] |
| BALB/c | 4.0 | 6-7 | Induced significant histopathological changes. | |
| C3H/HeJ | 3.5 | 5 | Highly susceptible, developing severe inflammation. | [5] |
| 129/SvPas | 3.5 | 5 | Less susceptible to DSS-induced colitis. | [5] |
Table 2: Impact of DSS Molecular Weight on Colitis Induction
| Molecular Weight (kDa) | Outcome | Reference |
| 5 | Milder, patchy colitis, mainly in the cecum and upper colon. | [1] |
| 36-50 | Most severe and reproducible colitis, closely resembling human ulcerative colitis. | [1][2] |
| 500 | Fails to cross the mucosal membrane and does not induce colitis. | [1] |
Experimental Protocols
Standard Protocol for Induction of Acute DSS Colitis in C57BL/6 Mice
This protocol is a general guideline and should be optimized for specific experimental conditions.
-
Animal Selection: Use 8-10 week old male or female C57BL/6 mice, weighing approximately 20-25g. House mice in a specific pathogen-free (SPF) facility and allow them to acclimate for at least one week before the experiment.
-
DSS Solution Preparation:
-
On the day of administration, weigh out DSS powder (molecular weight 36-50 kDa).
-
Dissolve the DSS in autoclaved drinking water to achieve the desired concentration (start with a pilot study using 1.5%, 2.0%, and 2.5% w/v).
-
Ensure the DSS is completely dissolved by stirring. The solution should be clear.
-
-
DSS Administration:
-
Replace the regular drinking water bottles with bottles containing the DSS solution. Ensure no other water source is available.
-
Provide the DSS solution ad libitum for 5-7 consecutive days.
-
The control group should receive autoclaved drinking water without DSS.
-
-
Daily Monitoring:
-
Record the body weight of each mouse daily.
-
Assess and score stool consistency (0: normal, 2: loose stools, 4: diarrhea).
-
Check for and score the presence of blood in the stool (0: negative, 2: positive, 4: gross bleeding).
-
Calculate the Disease Activity Index (DAI) by summing the scores for weight loss, stool consistency, and rectal bleeding.
-
Monitor the general health of the mice, looking for signs of distress.
-
-
Humane Endpoints: Euthanize mice that lose more than 20-25% of their initial body weight or show signs of severe distress (e.g., immobility, inability to access food or water).
-
Termination of Experiment: At the end of the DSS administration period (or at predetermined time points), euthanize the mice.
-
Tissue Collection and Analysis:
-
Measure the length of the colon from the cecum to the anus.
-
Collect the colon for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and crypt damage.
-
Spleen weight can also be measured as an indicator of systemic inflammation.
-
Tissue samples can be collected for cytokine analysis (e.g., ELISA, qPCR) or myeloperoxidase (MPO) assay to quantify neutrophil infiltration.
-
Signaling Pathways and Workflows
Signaling Pathway of DSS-Induced Colonic Inflammation
DSS is not thought to have a specific receptor but rather acts as a direct toxin to the colonic epithelium. This initial damage triggers a cascade of inflammatory signaling.
Caption: Key signaling events in DSS-induced colitis.
General Experimental Workflow for a DSS Colitis Study
This diagram outlines the typical sequence of steps in a DSS-induced colitis experiment.
Caption: A typical experimental workflow for the DSS-induced colitis model.
References
- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nuchemsciences.com [nuchemsciences.com]
- 3. socmucimm.org [socmucimm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Cortical Inflammation is Increased in a DSS-Induced Colitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKR1B8 deficiency drives severe DSS-induced acute colitis through invasion of luminal bacteria and activation of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of Colitis induction by Dextran Sodium Sulfate [tdblabs.se]
- 9. Ron receptor signaling is protective against DSS-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Distinct Cytokine Patterns Identified from Multiplex Profiles of Murine DSS and TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dextran Sulfate Sodium (DSS) Colitis Model
Welcome to the technical support center for the Dextran Sulfate Sodium (DSS)-induced colitis model. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to variability and reproducibility in this widely used murine model of inflammatory bowel disease (IBD).
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant variability in disease severity between my experimental groups and even within the same group?
A1: Variability in the DSS colitis model is a common challenge and can stem from numerous factors.[1][2] Successful and reproducible induction of colitis depends on key parameters including the source, lot number, molecular weight, and concentration of DSS.[1] Animal-specific factors such as strain, source, age, sex, and body weight also play a critical role.[1] Furthermore, environmental conditions like the hygienic status of the vivarium can influence outcomes.[1]
Q2: The mortality rate in my DSS-treated group is much higher than expected. What could be the cause?
A2: High mortality often indicates that the DSS dose is too severe for the specific mouse strain or conditions. If you observe high mortality, it is recommended to use a decreased concentration of DSS.[1] Mouse strains have differential susceptibility to DSS; for example, C3H/HeJ and NOD/LtJ strains are highly susceptible, while NON/LtJ strains are quite resistant.[3][4] It is crucial to titrate the DSS concentration for your specific strain and housing conditions to achieve consistent, sublethal colitis.
Q3: Conversely, my mice are not developing significant signs of colitis. What should I do?
A3: A lack of disease induction suggests the DSS challenge is insufficient. In this case, an increase in the DSS concentration should be considered.[1] Ensure the DSS molecular weight is optimal, as a range of 36-50 kDa is generally most effective for inducing colitis.[1][5] DSS with a very high molecular weight (e.g., 500 kDa) may not cause injury, while very low molecular weight DSS (e.g., 5 kDa) might only induce mild colitis.[1][6][7] Also, verify that the DSS is fully dissolved in the drinking water and that water bottles are functioning correctly.[1]
Q4: How do I choose the right mouse strain for my DSS experiment?
A4: The choice of mouse strain is critical as it significantly impacts disease susceptibility.[3][4] C57BL/6 and BALB/c mice are the most commonly used strains but differ in their response.[7] C57BL/6 mice may develop a more chronic form of colitis after DSS withdrawal, whereas BALB/c mice tend to recover.[7] Strains like C3H/HeJ are highly susceptible and develop severe inflammation.[3][4] Your choice should align with your experimental goals, whether it's studying acute inflammation, chronic disease, or mechanisms of mucosal healing.
Q5: Does the molecular weight (MW) of DSS really matter?
A5: Yes, the molecular weight of DSS is a critical factor.[6][7] The most severe colitis, closely resembling human ulcerative colitis, is typically induced using DSS with a MW of 40-50 kDa.[1][8] This size is believed to effectively penetrate the mucosal barrier.[5][8] Higher MW DSS (500 kDa) may fail to cross the mucosal membrane, resulting in no injury, while lower MW DSS (5 kDa) tends to cause milder colitis, often localized to the cecum and upper colon.[6][7][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Disease Activity Index (DAI) Scores | 1. Subjectivity in scoring (stool consistency, bleeding).[10] 2. Variation in DSS consumption. 3. Animal stress from handling. | 1. Standardize scoring criteria within the lab. Use a consistent scoring system (see Protocol section). Have two blinded observers score animals if possible. 2. Measure water consumption daily to ensure consistent DSS intake per cage.[11] 3. Handle mice minimally and consistently across all groups. |
| High Variability in Histological Scores | 1. Improper tissue collection or processing. 2. Analysis of limited or non-standardized colon regions.[12][13] 3. Inconsistent orientation of tissue during embedding ("Swiss roll" technique is recommended).[12] | 1. Ensure the colon is flushed gently and fixed promptly in 10% neutral buffered formalin. 2. Score multiple, clearly defined sections of the colon (e.g., proximal, middle, distal, rectum) or the entire colon longitudinally.[12][13] 3. Use the "Swiss roll" method for paraffin embedding to allow for analysis of the entire colon length in one section.[12] |
| Unexpected Results with a New Batch of DSS | 1. Lot-to-lot variability from the manufacturer.[1] 2. Differences in molecular weight distribution even if the average MW is the same. | 1. Always note the lot number of the DSS used. 2. When starting with a new lot, it is highly recommended to perform a small pilot study to confirm the optimal concentration for your specific mouse strain and conditions. |
| Male vs. Female Mice Responding Differently | 1. Sex-based differences in susceptibility have been reported.[14] 2. Some studies indicate a greater susceptibility in males for colonic lesions.[3] | 1. Use mice of a single sex for each experiment. 2. If both sexes must be used, ensure groups are balanced and analyze the data separately for each sex. |
Data Summary Tables
Table 1: Influence of DSS Molecular Weight on Colitis Severity
| DSS Molecular Weight | Typical Outcome | Reference(s) |
| 5 kDa | Milder colitis, often patchy and located in the cecum/proximal colon. | [1][6][7] |
| 36-50 kDa | Most severe and reproducible colitis, closely mimics human UC. | [1][5][7][8] |
| 500 kDa | Generally does not induce colitis; fails to penetrate the mucosal barrier. | [1][6][7][9] |
Table 2: Relative Susceptibility of Common Mouse Strains to DSS-Induced Colitis
| Mouse Strain | Susceptibility Level | Key Characteristics | Reference(s) |
| C3H/HeJ, C3H/HeJBir | High | Develop severe inflammation in both cecum and colon. | [3][4] |
| NOD/LtJ | High | Autoimmune-prone strain, shows high susceptibility. | [3][4] |
| C57BL/6 | Moderate to High | Widely used; can develop chronic inflammation post-DSS. | [7][15] |
| BALB/c | Moderate | Tends to develop acute colitis but may recover after DSS withdrawal. | [7] |
| 129/SvPas, DBA/2J | Low to Moderate | Less susceptible compared to C3H/HeJ and C57BL/6 strains. | [3][7] |
| NON/LtJ | Resistant | Shows significant resistance to DSS-induced lesions. | [3][4] |
Experimental Protocols & Methodologies
Protocol for Induction of Acute DSS Colitis
This protocol describes the induction of acute colitis in mice via administration of DSS in drinking water.[1][11]
-
Animal Acclimatization: House mice (e.g., 6-8 week old C57BL/6) under standard conditions for at least one week to acclimate.[16]
-
DSS Preparation: Prepare a fresh solution of DSS (MW 36-50 kDa) in autoclaved drinking water at the desired concentration (e.g., 2.0-3.5% w/v).[1][11][16] Ensure the DSS powder is completely dissolved using a magnetic stir bar.[1]
-
DSS Administration: Replace the regular drinking water with the DSS solution. For an acute model, this is typically done for 5-7 consecutive days.[1][11][17] Control mice should receive autoclaved drinking water without DSS.[11]
-
Daily Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).[11][16] Also, measure the volume of DSS solution consumed per cage.[11]
-
Endpoint and Tissue Collection: At the end of the treatment period (e.g., day 7), euthanize the mice. Collect the entire colon from the cecum to the anus. Measure its length as an indicator of inflammation (shortening is a sign of colitis).[11]
-
Sample Processing: Flush the colon gently with cold PBS. A section can be taken for myeloperoxidase (MPO) assay or cytokine analysis, while the remainder should be fixed in 10% neutral buffered formalin for histological analysis.[11][12]
Disease Activity Index (DAI) Scoring
The DAI is a combined score of weight loss, stool consistency, and rectal bleeding, and is used to monitor disease progression.[10][11]
| Score | Weight Loss (%) | Stool Consistency | Bleeding |
| 0 | No loss or gain | Normal, well-formed pellets | No blood (negative Hemoccult) |
| 1 | 1-5% | Hemoccult positive | |
| 2 | 5-10% | Loose stools | Visible blood on pellets |
| 3 | 10-20% | ||
| 4 | >20% | Watery diarrhea | Gross rectal bleeding |
Histological Scoring of Colitis
Histological assessment provides a quantitative measure of intestinal inflammation and damage. A blinded evaluation is critical.
-
Tissue Preparation: Process formalin-fixed colons, embed in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E).[12]
-
Scoring System: A common scoring system evaluates inflammation severity and extent, and crypt damage.[1]
-
Inflammation Severity: (0) None; (1) Mild; (2) Moderate; (3) Severe.
-
Inflammation Extent: (0) None; (1) Mucosa; (2) Mucosa and Submucosa; (3) Transmural.
-
Crypt Damage: (0) Intact crypts; (1) Loss of basal 1/3; (2) Loss of basal 2/3; (3) Entire crypt loss; (4) Epithelial integrity loss (erosion/ulceration).
-
Percent Involvement: Multiply the sum of the scores by the percentage of tissue area affected (1 = 1-25%, 2 = 26-50%, 3 = 51-75%, 4 = 76-100%).
-
Visualizations: Workflows and Pathways
References
- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Differential susceptibility of inbred mouse strains to dextran sulfate sodium-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Colitis induction by Dextran Sodium Sulfate [tdblabs.se]
- 6. Histological Analysis of Murine Colitis Induced by Dextran Sulfate Sodium of Different Molecular Weights [jstage.jst.go.jp]
- 7. academic.oup.com [academic.oup.com]
- 8. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dextran Sodium Sulphate Colitis Mouse Model: Traps and Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. socmucimm.org [socmucimm.org]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quality of Methods Reporting in Animal Models of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. yeasenbio.com [yeasenbio.com]
- 17. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dextran Sulfate Sodium (DSS) Concentration for Consistent Experimental Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Dextran Sulfate Sodium (DSS) concentration for inducing experimental colitis. Find answers to frequently asked questions and troubleshoot common issues to ensure consistent and reproducible results in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of DSS to induce colitis in mice?
A1: The optimal DSS concentration is not a single value but depends on several factors, including the mouse strain, age, gender, and the specific goals of the experiment (e.g., inducing acute vs. chronic colitis).[1][2] Generally, concentrations ranging from 1% to 5% (w/v) in drinking water are used.[2][3] For acute colitis, a higher concentration (e.g., 2.5-5%) is often administered for a shorter period (5-7 days).[4] For chronic colitis models, lower concentrations (e.g., 1-3%) are typically given in cycles.[3][4] It is crucial to perform a pilot study to determine the ideal concentration for your specific experimental conditions.[1][5]
Q2: What is the recommended molecular weight of DSS for inducing colitis?
A2: The colitogenic potential of DSS is dependent on its molecular weight.[1] A molecular weight of 36,000–50,000 Da is most commonly used and has been shown to be effective in inducing severe colitis that resembles human ulcerative colitis.[1][2][6] Lower molecular weight DSS (e.g., 5 kDa) may result in milder colitis, while very high molecular weight DSS (e.g., 500 kDa) may not effectively induce colonic injury.[1][7]
Q3: How long should DSS be administered to induce colitis?
A3: The duration of DSS administration varies depending on the desired colitis model. For acute colitis, DSS is typically given for 6 to 10 days.[3] For chronic colitis, DSS is administered in cycles, for example, 4-5 repeated cycles of DSS for one week followed by a recovery period with regular drinking water for 7-14 days.[3]
Q4: What are the key parameters to monitor for assessing colitis severity?
A4: The severity of DSS-induced colitis is typically assessed using a combination of clinical and histological parameters. A commonly used scoring system is the Disease Activity Index (DAI), which includes body weight loss, stool consistency, and the presence of blood in the stool.[5][8] Other important parameters include colon length (which decreases with inflammation), histological analysis of colon tissue for signs of inflammation, ulceration, and crypt damage, and measurement of pro-inflammatory cytokine levels.[5][8][9]
Troubleshooting Guide
Issue 1: High mortality rate in experimental animals.
-
Possible Cause: The DSS concentration is too high for the specific mouse strain or experimental conditions.
-
Troubleshooting Steps:
-
Reduce the DSS concentration. If you are observing high mortality, decrease the concentration in your next experiment.
-
Shorten the duration of DSS administration.
-
Ensure the health status of the animals before starting the experiment. Mice that are already compromised may be more susceptible to the effects of DSS.
-
Check the molecular weight of the DSS being used. Ensure it is within the recommended range of 36-50 kDa.[1][2]
-
Issue 2: Inconsistent or weak colitis induction.
-
Possible Cause: The DSS concentration is too low, or other experimental factors are influencing the outcome.
-
Troubleshooting Steps:
-
Increase the DSS concentration gradually in a pilot study to find the optimal dose.
-
Verify the source and lot number of the DSS, as variability can exist between batches.[1]
-
Standardize the environmental conditions of the animal facility, as the gut microbiota of the mice can significantly impact the severity of DSS-induced colitis.[2][10]
-
Ensure consistent water intake among the animals. Some genetically modified mouse strains may have altered drinking habits.[1]
-
Confirm the age and genetic background of the mice, as these are known to influence susceptibility to DSS.[1][2]
-
Issue 3: High variability in disease severity between animals in the same group.
-
Possible Cause: Inconsistent DSS intake or individual differences in susceptibility.
-
Troubleshooting Steps:
-
Consider gavage administration of DSS instead of free drinking to ensure each mouse receives a precise dose.[11]
-
Ensure homogenous mixing of the DSS solution daily.
-
Use age- and weight-matched animals to reduce biological variability.
-
Increase the number of animals per group to improve statistical power and account for individual variations.
-
Experimental Protocols
Protocol 1: Induction of Acute Colitis with DSS
-
Animal Model: C57BL/6 mice (6-8 weeks old).
-
DSS Preparation: Prepare a 2.5% (w/v) DSS (MW: 36-50 kDa) solution in autoclaved drinking water. Prepare this solution fresh daily.
-
Administration: Provide the 2.5% DSS solution as the sole source of drinking water for 7 consecutive days. Control mice should receive autoclaved drinking water without DSS.
-
Monitoring:
-
Record body weight, stool consistency, and fecal occult blood daily to calculate the Disease Activity Index (DAI).
-
Monitor for signs of distress and adhere to institutional animal care guidelines.
-
-
Endpoint Analysis: On day 8, euthanize the mice. Collect the colon and measure its length. Fix a portion of the colon in 10% neutral buffered formalin for histological analysis and use the remaining tissue for cytokine analysis (e.g., TNF-α, IL-6, IL-1β).
Protocol 2: Induction of Chronic Colitis with DSS
-
Animal Model: C57BL/6 mice (6-8 weeks old).
-
DSS Preparation: Prepare a 1.5% (w/v) DSS (MW: 36-50 kDa) solution in autoclaved drinking water.
-
Administration Cycle:
-
Cycle 1: Administer 1.5% DSS for 5 days, followed by 14 days of regular drinking water.
-
Cycle 2 & 3: Repeat the 5-day DSS administration followed by a 14-day recovery period.
-
-
Monitoring: Monitor DAI throughout the study.
-
Endpoint Analysis: Euthanize mice at the end of the third cycle. Perform colon length measurement, histological analysis, and cytokine profiling as described for the acute model.
Data Presentation
Table 1: Example Disease Activity Index (DAI) Scoring System
| Score | Body Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | <1 | Normal | Negative |
| 1 | 1-5 | Soft but formed | Hemoccult positive |
| 2 | 5-10 | Soft | Visible blood |
| 3 | 10-15 | Diarrhea | Gross bleeding |
| 4 | >15 |
Table 2: Influence of DSS Concentration on Acute Colitis Severity in C57BL/6 Mice (7-day administration)
| DSS Concentration | Average DAI Score (Day 7) | Average Colon Length (cm) | Histological Score (0-4) |
| 0% (Control) | 0 | 9.5 ± 0.5 | 0.2 ± 0.1 |
| 1.5% | 1.8 ± 0.4 | 8.2 ± 0.6 | 1.5 ± 0.3 |
| 2.0% | 2.5 ± 0.5 | 7.1 ± 0.7 | 2.8 ± 0.4 |
| 2.5% | 3.2 ± 0.6 | 6.3 ± 0.8 | 3.5 ± 0.5 |
Note: Data are presented as mean ± standard deviation and are illustrative examples based on published literature.[5][9]
Visualizations
References
- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Colitis induction by Dextran Sodium Sulfate [tdblabs.se]
- 4. yeasenbio.com [yeasenbio.com]
- 5. scifac.hku.hk [scifac.hku.hk]
- 6. Induction of colitis and its analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. mdpi.com [mdpi.com]
- 10. Environmental Factors Modify the Severity of Acute DSS Colitis in Caspase-11-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment and Evaluation of a Mouse Model of Experimental Ulcerative Colitis Induced by the Gavage Administration of Dextran Sulfate Sodium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DSS-Induced Colitis in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the dextran sulfate sodium (DSS) model of colitis in mice.
Troubleshooting Guide
High Mortality or Excessive Severity
Question: My mice are experiencing unexpectedly high mortality rates or severe, rapid weight loss early in the DSS administration period. What could be the cause and how can I troubleshoot this?
Answer:
High mortality and excessive severity are common issues in DSS-induced colitis models and can stem from several factors. The key is to identify the contributing variables and adjust the protocol accordingly.
Possible Causes & Solutions:
-
DSS Concentration is Too High: The optimal DSS concentration can vary significantly based on the mouse strain, source, and even the specific batch of DSS.[1][2] C57BL/6 mice are generally more susceptible than BALB/c mice and may require lower concentrations.[1]
-
Troubleshooting: If you observe severe symptoms, reduce the DSS concentration. It is recommended to perform a pilot study with a range of concentrations (e.g., 1.5% to 3.0% for C57BL/6) to determine the optimal dose for your specific experimental conditions.[1]
-
-
Mouse Strain and Substrain Differences: Different mouse strains and even substrains exhibit varying susceptibility to DSS.[2] For instance, C3H/HeJ and NOD/Ltj strains are highly susceptible, while 129/SvPas and DBA/2J are more resistant.[3]
-
Troubleshooting: Be aware of the known susceptibility of your chosen mouse strain and adjust the DSS concentration and duration accordingly. If you are using a particularly sensitive strain, start with a lower DSS concentration.
-
-
Animal Age and Weight: Older mice may develop more severe colitis compared to younger mice.[1]
-
Troubleshooting: Standardize the age and weight of the mice used in your experiments. An optimal age for reproducible colitis induction is generally between 6-8 weeks.[1]
-
-
Microbiota Composition: The gut microbiota of the mice can significantly influence the severity of DSS-induced colitis.[4] Differences in the animal facility's environment can lead to variations in microbiota and, consequently, in colitis development.[5]
-
Troubleshooting: To minimize variability, source mice from the same vendor and house them under consistent conditions. Be aware that results may vary between different animal facilities.
-
A troubleshooting workflow for high mortality is presented below:
No or Weak Colitis Induction
Question: I am not observing any significant signs of colitis (e.g., weight loss, rectal bleeding) in my DSS-treated mice. What should I do?
Answer:
A lack of colitis induction can be equally frustrating. This often points to issues with the DSS itself or insufficient dosage for the specific experimental conditions.
Possible Causes & Solutions:
-
DSS Concentration is Too Low: Just as a high concentration can be lethal, a concentration that is too low will not induce significant disease.
-
DSS Molecular Weight: The molecular weight of DSS is a critical factor in its ability to induce colitis.[2][3] A molecular weight of 36-50 kDa is commonly used and has been shown to be effective.[2][3] DSS with a very high molecular weight (e.g., 500 kDa) may not effectively induce colitis as it cannot easily pass through the mucosal membrane.[2][3]
-
Troubleshooting: Verify that you are using DSS with the recommended molecular weight (36-50 kDa).
-
-
DSS Quality and Preparation: The quality of the DSS and how the solution is prepared can impact its efficacy.
-
Water Consumption: Some experimental treatments or genetic modifications can alter the water intake of mice, leading to a lower actual dose of DSS.[1]
-
Troubleshooting: Monitor the water consumption of your mice to ensure they are ingesting the DSS solution.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for inducing acute DSS colitis?
A1: A common protocol for acute colitis involves administering 2-5% DSS in the drinking water of mice for 5-7 days.[2][7] The specific concentration and duration should be optimized for the mouse strain and experimental goals.[1]
Q2: How do I prepare the DSS solution?
A2: To prepare a DSS solution, weigh the desired amount of DSS powder and dissolve it in autoclaved drinking water.[1] For example, to make a 2.5% DSS solution, dissolve 2.5 grams of DSS in 100 mL of water. Ensure the DSS is completely dissolved to form a clear solution.[1]
Q3: How often should I change the DSS solution?
A3: It is good practice to replace the DSS solution every 2-3 days to ensure its stability and prevent the growth of microorganisms.[5]
Q4: What are the key parameters to monitor during a DSS colitis experiment?
A4: Daily monitoring of body weight, stool consistency, and the presence of blood in the stool are crucial.[8] These three parameters are used to calculate the Disease Activity Index (DAI).[8] At the end of the experiment, colon length and weight, as well as histological analysis of the colon, provide important data on the severity of colitis.[9]
Q5: Can I use DSS to induce chronic colitis?
A5: Yes, chronic colitis can be induced by administering multiple cycles of DSS.[2][10] A typical protocol involves giving mice DSS in their drinking water for 5-7 days, followed by a recovery period of 10-16 days with regular drinking water.[2][10][11] This cycle is typically repeated three times.[10][11]
Experimental Protocols & Data
Disease Activity Index (DAI) Scoring
The DAI is a composite score used to assess the clinical signs of colitis.[8][9] It is calculated by combining the scores for weight loss, stool consistency, and rectal bleeding.
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss | Normal, well-formed pellets | No blood |
| 1 | 1-5 | Hemoccult positive | |
| 2 | 5-10 | Loose stool | Visible blood in stool |
| 3 | 10-20 | ||
| 4 | >20 | Diarrhea | Gross bleeding from rectum |
Histological Scoring of Colitis
Histological assessment of the colon provides a detailed view of the extent of inflammation and tissue damage. A common scoring system is based on the severity of inflammation, the extent of injury, and crypt damage.
| Score | Severity of Inflammation | Extent of Injury | Crypt Damage |
| 0 | None | None | None |
| 1 | Mild | Mucosal | Basal 1/3 damaged |
| 2 | Moderate | Mucosal and Submucosal | Basal 2/3 damaged |
| 3 | Severe | Transmural | Only surface epithelium intact |
| 4 | Entire crypt and epithelium lost |
This is a representative scoring system; specific criteria may vary between studies.
Myeloperoxidase (MPO) Assay
MPO is an enzyme found in neutrophils, and its activity in the colon is a widely used biochemical marker for neutrophil infiltration and inflammation.[13][14]
Brief Protocol:
-
Homogenize a pre-weighed colon tissue sample in a phosphate buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[13][14]
-
Centrifuge the homogenate and collect the supernatant.
-
Add the supernatant to a reagent solution containing a peroxidase substrate, such as o-dianisidine dihydrochloride.[13][14]
-
Measure the change in absorbance over time using a spectrophotometer.[13]
DSS Concentration and Administration Duration
The following table summarizes common ranges for DSS concentration and administration duration for inducing acute colitis in C57BL/6 mice.
| DSS Concentration | Duration of Administration | Expected Outcome |
| 2.0% | 7-10 days | Mild to moderate colitis[15] |
| 2.5% | 5-7 days | Moderate colitis[9][15] |
| 3.0% | 5 days | Severe colitis[15] |
| 5.0% | 5-7 days | Severe colitis, potential for high mortality[4][8] |
Visualized Experimental Workflow
The following diagram illustrates a typical experimental workflow for an acute DSS-induced colitis study.
References
- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dextran Sodium Sulphate Colitis Mouse Model: Traps and Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. socmucimm.org [socmucimm.org]
- 5. researchgate.net [researchgate.net]
- 6. mpbio.com [mpbio.com]
- 7. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 8. Investigating Intestinal Inflammation in DSS-induced Model of IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 11. Chronic DSS Colitis | Animals in Science [queensu.ca]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
Technical Support Center: Troubleshooting Weight Loss in DSS-Treated Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dextran sodium sulfate (DSS)-induced colitis model in mice.
Frequently Asked Questions (FAQs)
Q1: What is the expected percentage of body weight loss in mice during an acute DSS colitis experiment?
A1: Mice susceptible to DSS-induced colitis typically exhibit a noticeable weight loss of about 5-10% within 3-4 days of DSS administration.[1][2] Weight loss exceeding 20% of the initial body weight is a significant indicator of animal stress and may signal imminent demise.[1][3] It is crucial to monitor the mice daily, and graphing the percent change in body weight over time is a standard method to depict disease progression.[1]
Q2: How is the Disease Activity Index (DAI) calculated, and what are its components?
Q3: What are the key factors that can influence the severity of weight loss and colitis in the DSS model?
A3: The successful and reproducible induction of DSS-induced colitis is dependent on several critical factors. These include the properties of the DSS itself (source, lot number, molecular weight, and concentration), the duration of administration, and characteristics of the mice (strain, source, age, gender, and body weight).[6] Environmental factors, such as the hygienic condition of the animal facility and the composition of the gut microbiota, also play a significant role.[6] For instance, DSS with a molecular weight of 40-50 kDa is known to induce the most severe colitis.[5][6]
Q4: What are the typical histological changes observed in the colon of DSS-treated mice experiencing weight loss?
A4: DSS administration leads to histological changes in the colon that mirror those seen in human ulcerative colitis.[6] These changes include damage to the epithelial barrier, erosion and ulceration of the mucosa, loss of crypts, depletion of goblet cells, and infiltration of inflammatory cells, primarily neutrophils and macrophages in the acute phase.[5][6][7]
Troubleshooting Guide
Q1: My DSS-treated mice are losing more than 20% of their body weight and showing high mortality rates. What could be the cause and how can I fix it?
A1: Excessive weight loss and high mortality are often due to the DSS concentration being too high for the specific mouse strain, age, or housing conditions.[3]
-
Troubleshooting Steps:
-
Reduce DSS Concentration: If you are using a high concentration (e.g., 3-5%), consider reducing it to a lower range (e.g., 1.5-2.5%).[3][5]
-
Shorten Duration of Administration: Decrease the number of days the mice are exposed to DSS in their drinking water.[5]
-
Check Mouse Strain Susceptibility: Be aware that different mouse strains have varying susceptibility to DSS. C57BL/6 mice are generally more susceptible than BALB/c mice.
-
Monitor Closely: Weigh the mice daily and establish a clear humane endpoint, such as reaching 20% body weight loss, to prevent unnecessary suffering and data loss.[1][3]
-
Q2: My mice are not losing a significant amount of weight or developing other signs of colitis after DSS administration. What should I do?
A2: A lack of disease induction can be frustrating and may be caused by several factors.
-
Troubleshooting Steps:
-
Verify DSS Quality: Ensure the DSS is of the appropriate molecular weight (typically 36-50 kDa) for inducing colitis.[6] The quality and lot of DSS can vary between suppliers.
-
Increase DSS Concentration or Duration: If the initial concentration is low, a modest increase or extending the administration period may be necessary to induce colitis.[5]
-
Check Water Consumption: Ensure that the mice are drinking the DSS-containing water. Sometimes, mice will avoid drinking the water if the concentration is too high or if they have access to an alternative water source.
-
Evaluate Gut Microbiota: The composition of the gut microbiota can significantly impact DSS susceptibility. Mice from different vendors or even different rooms within the same facility can have different microbiota, leading to varied responses.[6] Co-housing mice before the experiment can help normalize the microbiota.
-
Q3: The weight loss and disease severity are highly variable among the mice in my experimental group. How can I improve consistency?
A3: High variability can compromise the statistical power of your study.
-
Troubleshooting Steps:
-
Use Littermates: Whenever possible, use littermates for your experimental and control groups to minimize genetic and microbial variability.[6]
-
Normalize Gut Microbiota: As mentioned previously, co-housing mice for a period before DSS administration can help reduce variability caused by different gut flora.
-
Ensure Uniform DSS Exposure: Prepare a fresh DSS solution and ensure all mice have equal access to it. Check for leaks in the water bottles that could dilute the DSS concentration.
-
Standardize Animal Husbandry: Maintain consistent housing conditions, including diet, light-dark cycles, and cage density, as these can all influence the stress levels and immune status of the mice.
-
Data Presentation
Table 1: Disease Activity Index (DAI) Scoring System
| Score | Body Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss or gain | Normal, well-formed pellets | No blood |
| 1 | 1-5% | ||
| 2 | 5-10% | Loose stools | Faintly positive Hemoccult |
| 3 | 10-20% | ||
| 4 | >20% | Watery diarrhea | Gross bleeding |
Table 2: Simplified Histological Scoring for DSS-Induced Colitis
| Score | Epithelial Damage & Ulceration | Inflammatory Cell Infiltration |
| 0 | Normal mucosal architecture | No or rare inflammatory cells in the lamina propria |
| 1 | Loss of goblet cells | Increased numbers of inflammatory cells in the lamina propria |
| 2 | Erosion of the epithelial surface | Confluence of inflammatory cells extending into the submucosa |
| 3 | Extensive mucosal ulceration | Transmural inflammation |
Note: Histological scoring should be performed by a blinded observer on H&E stained sections.[6][8]
Table 3: Expected Cytokine Profile Changes in DSS-Induced Colitis
| Phase | Key Pro-inflammatory Cytokines Increased | Key Anti-inflammatory/Regulatory Cytokines |
| Acute | TNF-α, IL-6, IL-1β, IL-17, KC (CXCL1)[9][10] | |
| Chronic | IL-6, IFN-γ (synergistically)[9] | IL-4, IL-10 (predominant Th2 response)[9][10] |
Experimental Protocols
1. DSS Administration for Acute Colitis
-
Materials: Dextran Sulfate Sodium (DSS; MW 36,000-50,000), drinking water, mouse cages with water bottles.
-
Procedure:
-
Record the baseline body weight of each mouse before starting DSS administration.[11]
-
Prepare a 2-3% (w/v) DSS solution in autoclaved drinking water. The optimal concentration may need to be determined empirically for your specific mouse strain and facility.[12]
-
Provide the DSS solution as the sole source of drinking water for the mice for 5-7 consecutive days.[13]
-
Monitor the mice daily for body weight, stool consistency, and signs of rectal bleeding.[12]
-
At the end of the administration period, euthanize the mice and collect colons for further analysis.
-
2. Myeloperoxidase (MPO) Activity Assay
-
Principle: MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is a quantitative measure of neutrophil infiltration and inflammation.[14]
-
Procedure (summarized):
-
Homogenize a pre-weighed piece of colon tissue in a phosphate buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[15][16]
-
Centrifuge the homogenate and collect the supernatant.
-
Prepare a reaction mixture containing the supernatant, a phosphate buffer, and o-dianisidine dihydrochloride (a peroxidase substrate).[15]
-
Initiate the reaction by adding a dilute solution of hydrogen peroxide.
-
Measure the change in absorbance at 460 nm over time using a spectrophotometer.
-
Calculate MPO activity based on the rate of change in absorbance and express it as units per gram of tissue.[15]
-
3. Cytokine Analysis by ELISA
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in tissue homogenates or serum.
-
Procedure (summarized):
-
Homogenize a pre-weighed piece of colon tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Use a commercially available ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-1β).
-
Follow the manufacturer's instructions for adding samples, standards, detection antibodies, and substrate to the pre-coated microplate.
-
Measure the absorbance using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
-
Mandatory Visualization
Caption: Experimental workflow for a typical acute DSS-induced colitis model in mice.
Caption: Simplified signaling pathway of acute DSS-induced colitis and weight loss.
References
- 1. Weight loss is a sufficient and economical single outcome measure of murine dextran sulfate sodium colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. socmucimm.org [socmucimm.org]
- 3. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct Cytokine Patterns Identified from Multiplex Profiles of Murine DSS and TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 13. DSS-induced colitis model | SMC Laboratories Inc. [smccro-lab.com]
- 14. Investigating intestinal inflammation in DSS-induced model of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Dextran Sodium Sulfate (DSS) Colitis Model
Welcome to the technical support center for the DSS-induced colitis model. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability and enhance the reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Category 1: DSS Reagent and Preparation
Q1: What is the optimal molecular weight of DSS for inducing colitis, and why is it important?
A1: The molecular weight of Dextran Sodium Sulfate (DSS) is a critical factor in successfully inducing colitis. The most effective and widely recommended molecular weight range is 36,000–50,000 Da (36–50 kDa).[1][2][3][4][5] DSS within this range is optimal for penetrating the mucosal membrane and causing toxic effects on colonic epithelial cells, which disrupts the intestinal barrier and initiates an inflammatory response.[3] Lower molecular weight DSS (e.g., 5 kDa) may only induce milder colitis, while higher molecular weight DSS (e.g., 500 kDa) is often unable to effectively penetrate the mucus layer and may not cause colonic injury at all.[2][6]
Q2: How do I choose the correct DSS concentration and duration of administration?
A2: The optimal DSS concentration and administration period depend on the desired outcome (acute vs. chronic colitis), the mouse strain being used, and other environmental factors.[2][3]
-
For Acute Colitis: A common protocol involves administering 2.5%–5% DSS in the drinking water for 5 to 7 days.[1][4][7] This typically induces clinical signs such as weight loss, diarrhea, and rectal bleeding within 3-4 days.[2]
-
For Chronic Colitis: This model is often induced through repeated cycles of DSS administration. For example, mice might receive a lower concentration of DSS (e.g., 1.5%–3%) for 5-7 days, followed by a "rest" period with regular drinking water for 7-10 days.[2] This cycle can be repeated 3 to 5 times to establish chronic inflammation.[1][3][8]
It is highly recommended to perform a pilot study with a range of DSS concentrations (e.g., 1.5% to 5%) to determine the optimal dose for your specific mouse strain and housing conditions before commencing a large-scale experiment.[2]
Q3: My results are highly variable between experiments. Could the DSS lot be the cause?
A3: Yes, lot-to-lot variability in DSS is a significant potential source of experimental inconsistency.[1][2] DSS is a polymer, and the stated molecular weight represents an average value. Different manufacturing lots can have slight variations in their molecular weight distribution, which can affect colitogenic potential.[1] To minimize this variability, it is best practice to purchase a single, large batch of DSS sufficient for your entire series of planned experiments. If you must switch to a new lot, a small pilot experiment is recommended to re-optimize the concentration and ensure consistent disease induction.[1]
Q4: What is the correct way to prepare and administer the DSS solution?
A4: Proper preparation and administration are crucial for reproducibility.
-
Preparation: Always dissolve DSS powder in sterile, autoclaved water to prevent microbial growth.[2] The solution should be thoroughly mixed until it is clear and colorless or slightly yellow.[7] Filtering the solution through a 0.22 µm filter is also recommended.[1][7]
-
Stability: While DSS powder is stable at room temperature, the prepared solution should be made fresh on the day of administration if possible.[2] It can be stored for up to one week at 4°C.[9] Regularly check the water bottles for any turbidity, which indicates microbial contamination, and replace the solution immediately if observed.[2]
-
Administration: Provide the DSS solution ad libitum in the animals' drinking water bottles. Ensure that this is the only source of water available to the mice during the treatment period.[10]
Category 2: Animal and Microbiome Factors
Q5: Which mouse strain should I use? How much do they differ in DSS susceptibility?
A5: Mouse strain is one of the most significant variables in DSS-induced colitis. Different inbred strains exhibit major differences in their genetic susceptibility to DSS, leading to varying degrees of inflammation and clinical severity.[11][12][13] For example, C57BL/6 and BALB/c mice are widely used but have different immune responses; C57BL/6 mice tend to mount a Th1-biased inflammatory response, while BALB/c mice show a Th2-biased response.[2][6] Strains like C3H/HeJ and NOD/LtJ are known to be highly susceptible, whereas strains such as 129S2/SvPas and NON/LtJ are more resistant.[6][11][13] The choice of strain should be guided by the specific research question.
Data Presentation
Table 1: Relative Susceptibility of Common Mouse Strains to DSS-Induced Colitis
| Mouse Strain | Susceptibility Level | Key Immunological Features | References |
| C3H/HeJ, C3H/HeJBir | High | Highly susceptible to DSS-induced lesions in both cecum and colon. | [11],[13] |
| NOD/LtJ | High | An autoimmune-prone strain that is highly susceptible. | [11],[13] |
| C57BL/6 | Moderate to High | Widely used; typically develops severe colitis. Mounts a Th1-biased immune response. | [12],[2],[6] |
| BALB/c | Moderate | Widely used; susceptibility can vary. Mounts a Th2-biased immune response. | [12],[2],[6] |
| 129S2/SvPas | Low to Moderate | Generally less susceptible than C57BL/6. | [11],[12],[6] |
| DBA/2J | Low | Exhibits lower susceptibility to DSS-induced lesions. | [11],[6] |
| NON/LtJ | Resistant | A strain closely related to NOD that is quite resistant to DSS. | [11],[13] |
Q6: My results are inconsistent even when using the same mouse strain from the same vendor. What's going on?
A6: This is a common and frustrating issue, often attributable to the gut microbiota. The composition of the intestinal microbiome has a profound influence on the severity of DSS-induced colitis.[14][15][16] Different batches of mice, even from the same vendor and strain, can have significant variations in their initial gut microbiota.[15] These microbial differences can alter the host's immune response and susceptibility to DSS-induced injury.[14][15] To mitigate this, it is highly recommended to use littermates for experimental and control groups whenever possible and to house all animals for a given experiment in the same room and, ideally, on the same rack to encourage microbial normalization through coprophagy.[2]
Q7: Do the sex and age of the mice matter?
A7: Yes, both sex and age can influence the outcomes of DSS studies. Some studies have reported that male mice exhibit greater susceptibility to DSS-induced colonic lesions than females.[11] Age is also a factor; younger mice may develop disease more gradually than older mice, potentially due to lower water and food intake.[2] For consistency, it is best to use mice of the same sex and a standardized age (e.g., 8-10 weeks old) for all experiments.[2][4][5]
Category 3: Experimental Protocol and Environment
Q8: How can I standardize my experimental workflow to reduce variability?
A8: A standardized workflow is essential. Key steps include acclimatization, baseline measurements, consistent DSS administration, daily monitoring, and standardized sample collection. Following a consistent, detailed protocol for every study will significantly reduce inter-experimental variability.
Mandatory Visualization
Caption: Standard workflow for an acute DSS colitis experiment.
Q9: I am observing high and unexpected mortality in my DSS group. What should I do?
A9: High mortality suggests that the DSS dose is too high for the specific conditions of your experiment.[2] Several factors could be at play:
-
Mouse Strain: You may be using a highly susceptible strain.
-
DSS Concentration: The concentration is likely too potent.
-
Microbiome: The animals' gut microbiota may predispose them to a more severe disease phenotype.
-
Environmental Stress: Other stressors in the vivarium could be exacerbating the disease.[4]
Troubleshooting Steps:
-
Lower the DSS concentration: This is the most direct way to reduce severity.
-
Shorten the duration: Administer DSS for fewer days.
-
Check your DSS: Ensure the molecular weight and lot are as expected.
-
Review husbandry: Ensure clean housing, consistent light/dark cycles, and stable temperatures. Cage density should be kept low (2-3 mice per cage is recommended) to minimize stress.[1]
Category 4: Scoring and Data Analysis
Q10: How can I make my colitis scoring more objective and reproducible?
A10: Scoring subjectivity is a major source of variability.[17] Combining clinical and histological scoring provides a more comprehensive and robust assessment.
-
Clinical Scoring (DAI): The Disease Activity Index (DAI) is a composite score based on weight loss, stool consistency, and the presence of blood in the stool.[9][17] While useful for daily monitoring, it can be subjective.[17] Using a standardized scoring system and having the same individual perform the scoring throughout an experiment can improve consistency.[18]
-
Histological Scoring: This is a more objective measure of mucosal damage. It involves evaluating parameters like epithelial ulceration, inflammatory cell infiltration, crypt loss, and edema in H&E-stained colon sections.[17][19] Adopting a systematic scoring protocol that analyzes the entire length of the colon (e.g., using the "Swiss roll" technique) is recommended over analyzing small, potentially unrepresentative segments.[10][17]
Data Presentation
Table 2: Standardized Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss or gain | Normal, well-formed pellets | No blood (negative Hemoccult) |
| 1 | 1 - 5% | Positive Hemoccult | |
| 2 | 5 - 10% | Loose stools | Visible blood in stool |
| 3 | 10 - 20% | ||
| 4 | > 20% | Diarrhea (watery) | Gross bleeding, blood at anus |
Source: Adapted from references[17] and[9]. The final DAI is the sum of the scores for weight loss, stool consistency, and bleeding, divided by 3.
Q11: What are the key sources of variability I should focus on controlling?
A11: The DSS colitis model is influenced by a complex interplay of factors. Focusing on standardization across these key areas will yield the most significant improvements in reproducibility.
Mandatory Visualization
Caption: Key factors contributing to variability in DSS colitis studies.
Experimental Protocols
Detailed Methodology: Induction of Acute DSS Colitis in C57BL/6 Mice
This protocol is a synthesized example for inducing acute colitis.
-
Animals: Use 8-10 week old male C57BL/6J mice. Allow mice to acclimate to the facility for at least one week prior to the experiment.[2][4] House 2-3 mice per cage.[1]
-
DSS Preparation: Prepare a 2.5% (w/v) DSS solution by dissolving DSS powder (MW 36-50 kDa) in autoclaved drinking water.[2] Ensure it is fully dissolved. Prepare this solution fresh every 2-3 days.
-
Induction (Day 0): Record the initial body weight of each mouse. Replace regular drinking water with the 2.5% DSS solution.[20] Control mice receive autoclaved water without DSS.
-
Daily Monitoring (Day 1-7):
-
Termination (Day 7):
-
Sample Processing:
-
Flush the colon gently with ice-cold PBS to remove fecal matter.[10]
-
For histology, fix the colon as a "Swiss roll" in 10% neutral buffered formalin for 24 hours before processing for paraffin embedding and H&E staining.[10]
-
Collect tissue sections for molecular analysis (e.g., cytokine measurement via ELISA or qPCR) by snap-freezing in liquid nitrogen and storing at -80°C.[2]
-
Troubleshooting Guide
Table 3: Troubleshooting Common Issues in DSS Colitis Experiments
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Within a Single Experiment | - Inconsistent water intake among mice.- Differences in initial gut microbiota.- Subjective scoring by different individuals. | - Measure water consumption daily per cage.- Use littermates when possible and co-house animals.- Have a single, blinded observer perform all clinical scoring. |
| No or Weak Colitis Observed | - DSS concentration is too low.- Mouse strain is resistant.- DSS molecular weight is incorrect (too high or too low).- Duration of administration is too short. | - Increase the DSS concentration in a pilot study.- Switch to a more susceptible strain (e.g., C57BL/6).- Verify the molecular weight of your DSS (36-50 kDa).- Extend the administration period by 1-2 days. |
| High Mortality Rate | - DSS concentration is too high.- Mouse strain is highly susceptible.- Contamination of DSS solution or water bottles. | - Reduce the DSS concentration.- Shorten the duration of DSS administration.- Ensure sterile preparation of DSS solution and clean housing. |
| Results Not Reproducible Between Experiments | - Lot-to-lot variation in DSS.- Different batches of mice (microbiota differences).- Changes in vivarium environment (temperature, stress, diet). | - Purchase a single lot of DSS for the entire project.- Standardize animal source and use littermates.- Monitor and control environmental conditions strictly. |
Mandatory Visualization
Caption: Troubleshooting logic for unexpected results in DSS studies.
References
- 1. mpbio.com [mpbio.com]
- 2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Colitis induction by Dextran Sodium Sulfate [tdblabs.se]
- 4. Repeated predictable stress causes resilience against colitis-induced behavioral changes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Repeated predictable stress causes resilience against colitis-induced behavioral changes in mice [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. socmucimm.org [socmucimm.org]
- 10. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Mouse strain influences angiogenic response to dextran sodium sulfate-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential susceptibility of inbred mouse strains to dextran sulfate sodium-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microbial drivers of DSS variability - ProQuest [proquest.com]
- 15. Initial gut microbiota structure affects sensitivity to DSS-induced colitis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Environmental Factors Modify the Severity of Acute DSS Colitis in Caspase-11-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. An entirely automated method to score DSS-induced colitis in mice by digital image analysis of pathology slides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
Technical Support Center: Refining DSS Colitis Protocols for Specific Mouse Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their Dextran Sulfate Sodium (DSS)-induced colitis protocols for specific mouse strains.
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when choosing a mouse strain for a DSS-induced colitis study?
A1: The genetic background of the mouse strain is a critical factor as it significantly influences the susceptibility to and pathological characteristics of DSS-induced colitis. The two most commonly used strains, C57BL/6 and BALB/c, exhibit distinct immune responses. C57BL/6 mice are known to have a Th1-biased immune response, which often leads to a more severe, chronic inflammation.[1][2] In contrast, BALB/c mice have a Th2-biased immune system and tend to develop a more acute, resolving colitis.[1][2] The choice of strain should align with the specific research question. For studies on chronic inflammation and fibrosis, C57BL/6 may be more suitable, while BALB/c might be preferred for investigating acute inflammation and subsequent resolution.
Q2: How does the molecular weight of DSS affect colitis induction?
A2: The molecular weight of DSS is a crucial parameter for successful colitis induction. A molecular weight of 36-50 kDa is most commonly used and has been shown to be most effective in inducing severe colitis.[1][3][4] Lower molecular weight DSS (e.g., 5 kDa) may result in milder colitis, while higher molecular weight DSS (e.g., 500 kDa) may not effectively induce colitis as it does not penetrate the mucus layer as efficiently.[1][3] It is also important to note that the colitogenic potential can vary between different vendors and even between different lots from the same vendor. Therefore, it is recommended to purchase DSS in bulk for a series of experiments to ensure consistency.[1]
Q3: What is the role of gut microbiota in the DSS-induced colitis model?
A3: The gut microbiota plays a significant role in the pathogenesis of DSS-induced colitis.[3][5] DSS is thought to exert its primary toxic effect on the colonic epithelium, leading to a breach in the mucosal barrier.[4][6] This breach allows luminal bacteria and their products to translocate into the underlying tissues, triggering an inflammatory response.[4][7] Studies in germ-free mice have shown that the severity of DSS-induced colitis is significantly attenuated in the absence of gut microbiota, highlighting their crucial role in driving the inflammatory cascade.[3] The initial composition of the gut microbiota can also influence the susceptibility of mice to DSS-induced colitis, contributing to variability in experimental outcomes.[5]
Q4: What are the typical clinical signs of DSS-induced colitis and how are they monitored?
A4: The most common clinical signs of DSS-induced colitis include weight loss, diarrhea, and rectal bleeding.[1][3] These parameters are typically monitored daily and are used to calculate the Disease Activity Index (DAI), a composite score that provides a quantitative measure of disease severity.[8][9] The DAI is a valuable tool for tracking disease progression and assessing the efficacy of therapeutic interventions.
Q5: How can I induce a chronic model of DSS colitis?
A5: A chronic model of DSS colitis can be induced by administering multiple cycles of DSS in the drinking water, interspersed with periods of regular drinking water to allow for partial recovery.[1][10][11] A common protocol involves 3-5 cycles of DSS administration for 5-7 days, followed by a 1-2 week rest period with normal water.[1][4][10] This cyclical administration leads to a more persistent inflammatory state with features of chronic disease, such as crypt distortion and infiltration of mononuclear cells.[1]
Troubleshooting Guide
Issue 1: High variability in colitis severity between mice of the same strain.
-
Question: I am observing significant differences in the severity of colitis (as measured by DAI and histology) among mice of the same strain, even within the same cage. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Inconsistent DSS consumption: Mice may drink different amounts of DSS-containing water. Ensure that the water bottles are functioning correctly and that all mice have equal access. Measuring daily water consumption per cage can help monitor intake.
-
Initial gut microbiota differences: The composition of the gut microbiota can vary between individual mice, even from the same vendor and batch, influencing their susceptibility to DSS.[5] To minimize this, co-housing mice for a period before the experiment can help normalize their microbiota.
-
DSS solution preparation: Ensure the DSS is fully dissolved in the drinking water. Undissolved particles can lead to inconsistent dosing.[1] Prepare fresh DSS solutions regularly, as the stability of DSS in water can decrease over time.
-
Underlying health status: Subclinical infections or other health issues can affect an individual mouse's response to DSS. Ensure all mice are healthy before starting the experiment.
-
Issue 2: Lower than expected colitis severity in C57BL/6 mice.
-
Question: I am using the recommended DSS concentration for C57BL/6 mice, but the resulting colitis is milder than reported in the literature. Why might this be happening?
-
Answer: Several factors could contribute to a milder colitis phenotype:
-
DSS lot and vendor variability: As mentioned, the potency of DSS can differ between lots and vendors.[1] It is crucial to titrate each new batch of DSS to determine the optimal concentration for your specific experimental conditions.
-
Mouse substrain differences: There can be variations in DSS susceptibility even between substrains of C57BL/6 (e.g., C57BL/6J vs. C57BL/6N). Be aware of the specific substrain you are using and consult the literature for any known differences.
-
Animal facility environment: The specific pathogen-free (SPF) status and the ambient microbial environment of your animal facility can influence the gut microbiota of the mice and their response to DSS.
-
Water quality: The type of water used to dissolve the DSS (e.g., autoclaved, distilled, deionized) can potentially affect its properties. Consistency in water source is important.
-
Issue 3: High mortality rate in the experimental group.
-
Question: I am experiencing a high mortality rate in my DSS-treated mice before the end of the experiment. How can I reduce this?
-
Answer: A high mortality rate usually indicates that the DSS regimen is too harsh. Consider the following adjustments:
-
Reduce DSS concentration: Even a small reduction in the DSS percentage (e.g., from 3.5% to 3.0%) can significantly decrease the severity of colitis and mortality.
-
Shorten the duration of DSS administration: Reducing the number of days the mice are exposed to DSS can also lessen the severity.
-
Monitor closely and define humane endpoints: Daily monitoring of weight loss and clinical signs is critical. Establish clear humane endpoints in your animal protocol (e.g., >20% weight loss from baseline) and euthanize mice that reach these criteria to prevent unnecessary suffering and data loss from unscheduled deaths.
-
Strain susceptibility: Be particularly cautious with more susceptible strains like C57BL/6, which can develop severe, progressive disease.[12]
-
Data Presentation: Quantitative Comparison of DSS Protocols
Table 1: Recommended DSS Protocols for Acute Colitis
| Mouse Strain | DSS Concentration (w/v) | Duration of Administration | Expected Outcome |
| C57BL/6 | 1.5% - 3.0%[1][2] | 5 - 7 days[1][13] | Moderate to severe colitis, significant weight loss (10-20%), high DAI scores, potential for progression to chronic inflammation.[1][12] |
| BALB/c | 2.5% - 5.0%[1][2] | 5 - 7 days | Acute colitis with symptoms peaking around day 5-7, followed by a recovery phase upon DSS withdrawal.[1][12] |
Table 2: Recommended DSS Protocols for Chronic Colitis
| Mouse Strain | DSS Concentration (w/v) | Administration Schedule | Expected Outcome |
| C57BL/6 | 1.0% - 3.0%[11] | 3-4 cycles of 5-7 days of DSS followed by 7-14 days of regular water.[1][4] | Persistent inflammation, colonic thickening, crypt distortion, and infiltration of mononuclear cells.[1] |
| BALB/c | 1.0% - 2.0% | 3-5 cycles of 5-7 days of DSS followed by 10-14 days of regular water. | Less prone to chronic colitis compared to C57BL/6; may show signs of recovery between cycles. |
Table 3: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal, well-formed pellets | No blood |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Slight bleeding (Hemoccult positive) |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
Note: The final DAI is the sum of the scores for weight loss, stool consistency, and rectal bleeding.[8]
Table 4: Histological Scoring Criteria for DSS-Induced Colitis
| Score | Severity of Inflammation | Extent of Inflammation | Crypt Damage | Percent of Area Involved |
| 0 | None | None | None | 0% |
| 1 | Mild | Mucosa | Basal 1/3 damaged | 1-25% |
| 2 | Moderate | Submucosa | Basal 2/3 damaged | 26-50% |
| 3 | Severe | Transmural | Crypts lost, surface epithelium intact | 51-75% |
| 4 | Crypts and surface epithelium lost | 76-100% |
Note: This is a representative scoring system. Different scoring systems exist in the literature. It is important to be consistent in the system used throughout a study.
Experimental Protocols
Protocol 1: Induction of Acute DSS Colitis
Materials:
-
Dextran Sulfate Sodium (DSS), MW 36-50 kDa[1]
-
8-week-old mice (C57BL/6 or BALB/c)
-
Autoclaved drinking water
-
Animal balance
-
Fecal occult blood test kit
Procedure:
-
Acclimatization: Allow mice to acclimate to the animal facility for at least one week before the start of the experiment.
-
Baseline Measurements: Record the initial body weight of each mouse.
-
DSS Administration:
-
Prepare the desired concentration of DSS solution (e.g., 2.5% for C57BL/6, 4% for BALB/c) by dissolving DSS powder in autoclaved drinking water.[1] Ensure the DSS is completely dissolved.
-
Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days.[13]
-
Prepare fresh DSS solution every 2-3 days.
-
-
Daily Monitoring:
-
Record the body weight of each mouse daily.
-
Observe and score stool consistency and the presence of rectal bleeding daily to calculate the Disease Activity Index (DAI).
-
Monitor the general health of the mice (e.g., activity level, ruffled fur).
-
-
Endpoint Analysis:
-
At the end of the treatment period (day 5-7), euthanize the mice.
-
Collect the colon and measure its length and weight.
-
Fix a portion of the colon in 10% neutral buffered formalin for histological analysis (H&E staining).
-
The remaining colonic tissue can be used for cytokine analysis (e.g., ELISA, qPCR) or myeloperoxidase (MPO) assay.
-
Protocol 2: Induction of Chronic DSS Colitis
Materials:
-
Same as for the acute model.
Procedure:
-
Acclimatization and Baseline Measurements: Same as for the acute model.
-
Cyclical DSS Administration:
-
Monitoring:
-
Monitor body weight, stool consistency, and rectal bleeding throughout all cycles. Note that clinical signs may partially resolve during the rest periods.
-
-
Endpoint Analysis:
-
Euthanize the mice at the end of the final cycle.
-
Perform the same endpoint analyses as for the acute model, paying close attention to chronic histological changes such as crypt distortion, fibrosis, and mononuclear cell infiltration.
-
Visualizations
Caption: Experimental workflow for inducing acute and chronic DSS colitis in mice.
Caption: Simplified signaling pathway of DSS-induced colitis and strain-specific responses.
References
- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial gut microbiota structure affects sensitivity to DSS-induced colitis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. DSS treatment does not affect murine colonic microbiota in absence of the host - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating Intestinal Inflammation in DSS-induced Model of IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yeasenbio.com [yeasenbio.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. socmucimm.org [socmucimm.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting DSS-Induced Colitis Experiments
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting unexpected results in Dextran Sulfate Sodium (DSS)-induced colitis experiments. It offers frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the expected pattern of weight loss in a typical acute DSS-induced colitis model in C57BL/6 mice?
In a standard acute DSS colitis model (e.g., 2.5-3.5% DSS in drinking water for 5-7 days), mice typically begin to lose weight around day 3-4 of DSS administration.[1] Weight loss usually peaks around day 7-9, often reaching 10-20% of the initial body weight.[2] Following the cessation of DSS treatment, mice that are recovering will gradually regain weight. A failure to lose weight may indicate a problem with the DSS or the experimental setup, while excessive and rapid weight loss can signal severe, unintended toxicity.
Q2: My mice are not developing any signs of colitis (no weight loss, normal stool). What are the potential causes?
Several factors can lead to a failure to induce colitis.[2][3] These include:
-
DSS Quality and Molecular Weight: The molecular weight of DSS is critical for its colitis-inducing capacity, with a range of 36,000-50,000 Da being optimal.[4][5] Using DSS with a molecular weight outside this range can result in reduced or no colitis.[2][4] The source and even the specific lot of DSS can also influence its potency.[2]
-
DSS Concentration and Preparation: An insufficient concentration of DSS will not induce significant disease.[2] It's also crucial to ensure the DSS is fully dissolved in the drinking water and that the solution is prepared fresh, as it can be prone to microbial growth.[2] Autoclaving DSS is not recommended as it can alter its structure and efficacy.[3]
-
Mouse Strain and Substrain: Different mouse strains exhibit varying susceptibility to DSS. C57BL/6 mice are commonly used and are generally susceptible, while other strains may be more resistant.[6] Even substrains from different vendors can show variability in their response.[1]
-
Animal Health and Microbiome: The gut microbiota plays a significant role in the development of DSS-induced colitis.[7][8] Differences in the microbiome between animal facilities can lead to variations in disease susceptibility. The overall health status of the animals is also a key factor.
-
Water Consumption: If mice are not drinking the DSS-containing water due to taste aversion or issues with the water bottle, they will not receive a sufficient dose to induce colitis.
Q3: We are experiencing an unexpectedly high mortality rate in our DSS colitis model. What should we investigate?
High mortality is a serious issue that needs immediate attention.[2] Potential causes include:
-
DSS Concentration is Too High: The optimal DSS concentration can vary depending on the mouse strain, age, and specific DSS lot.[2][9] A concentration that is too high can lead to excessive toxicity and rapid death.
-
Animal Health Status: Pre-existing health issues or stress can make mice more susceptible to the toxic effects of DSS.
-
Contaminated DSS Solution: Microbial contamination of the DSS water can introduce other pathogens, exacerbating the severity of the colitis and leading to systemic infection.[2]
-
Dehydration: Severe diarrhea can lead to dehydration, which can be a major contributor to mortality.
-
Genetic Susceptibility: Some mouse strains or individual mice may have a genetic predisposition that makes them hyper-responsive to DSS.
Q4: The results of our DSS experiments are highly variable between cages and even between individual mice. How can we improve reproducibility?
Variability is a common challenge in the DSS model.[6] To improve consistency:
-
Standardize DSS Preparation and Administration: Use the same lot of DSS for the entire study if possible.[4] Prepare fresh DSS solution regularly and ensure it is thoroughly mixed.[2] Monitor water intake to ensure consistent dosing.
-
Control for Animal-Related Factors: Use mice of the same age, sex, and from the same vendor.[2] House mice in the same environment and provide a consistent diet.[4]
-
Minimize Stress: Handle mice consistently and minimize environmental stressors.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variation.
-
Blinded Assessment: All assessments, including Disease Activity Index (DAI) scoring and histological analysis, should be performed by an investigator blinded to the experimental groups to reduce bias.
Troubleshooting Guides
Issue 1: Inconsistent or No Disease Induction
| Potential Cause | Troubleshooting Step |
| DSS Quality/Molecular Weight | Verify the molecular weight of the DSS is within the optimal range (36-50 kDa).[4] Consider testing a new lot or sourcing from a different, reputable vendor. |
| DSS Concentration/Preparation | Titrate the DSS concentration to find the optimal dose for your specific mouse strain and conditions.[2] Ensure complete dissolution and prepare fresh solutions every 1-2 days.[3][4] |
| Mouse Strain/Substrain | Confirm the known susceptibility of your chosen mouse strain to DSS. If using a less common strain, a pilot study to determine the optimal DSS concentration is recommended. |
| Microbiome Differences | Co-house animals from different cages before the experiment to help normalize the gut microbiota. Be aware that facility-to-facility variations are common. |
| Low Water Intake | Monitor daily water consumption per cage. If intake is low, consider flavoring the water (with a non-caloric sweetener) or using a different water delivery system. |
Issue 2: High Mortality Rate
| Potential Cause | Troubleshooting Step |
| DSS Concentration Too High | Reduce the concentration of DSS in the drinking water. Even a small reduction (e.g., from 3.5% to 3%) can have a significant impact on survival.[9] |
| Animal Health | Ensure all mice are healthy and acclimatized to the facility before starting the experiment. Do not use animals that are underweight or show signs of illness. |
| Dehydration | Provide subcutaneous injections of sterile saline to mice showing signs of severe dehydration. |
| Severe Gut Permeability | Consider a shorter duration of DSS administration. |
Experimental Protocols
Disease Activity Index (DAI) Scoring
The Disease Activity Index (DAI) is a widely used scoring system to assess the clinical progression of colitis.[10][11][12] It is a composite score based on weight loss, stool consistency, and the presence of blood in the stool.
Protocol:
-
Weigh each mouse daily and calculate the percentage of weight loss from the initial body weight.
-
Observe the stool consistency of each mouse daily.
-
Check for the presence of blood in the stool and around the anus. A hemoccult test can be used for more sensitive detection.
-
Assign a score for each parameter according to the table below.
-
Calculate the DAI by summing the scores for weight loss, stool consistency, and bleeding.[12]
| Score | Weight Loss (%) | Stool Consistency | Bleeding |
| 0 | No loss | Normal, well-formed pellets | No blood |
| 1 | 1-5% | Hemoccult positive | |
| 2 | 5-10% | Loose stool | Hemoccult positive and visual pellet bleeding |
| 3 | 10-20% | ||
| 4 | >20% | Diarrhea | Gross bleeding, blood around anus |
Histological Analysis of Colitis
Histological assessment of the colon is a crucial endpoint for quantifying the extent of inflammation and tissue damage.
Protocol:
-
Tissue Collection: At the end of the experiment, euthanize the mice and carefully excise the entire colon from the cecum to the anus.
-
Colon Length and Weight: Measure the length and weight of the colon. Colon shortening is a macroscopic indicator of inflammation.
-
Fixation: Flush the colon with ice-cold phosphate-buffered saline (PBS) and fix it in 10% neutral buffered formalin overnight.[15]
-
Processing and Embedding: Process the fixed tissue through a series of ethanol and xylene washes and embed it in paraffin.
-
Sectioning and Staining: Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E).[15]
-
Scoring: Score the stained sections in a blinded manner for the severity of inflammation and tissue damage. A common scoring system is provided below.
| Score | Inflammation Severity | Epithelial Damage/Crypt Architecture |
| 0 | None | Normal |
| 1 | Mild infiltration of inflammatory cells in the lamina propria | Loss of the basal one-third of the crypts |
| 2 | Moderate infiltration of inflammatory cells | Loss of the basal two-thirds of the crypts |
| 3 | Severe infiltration of inflammatory cells extending into the submucosa | Complete loss of crypts |
| 4 |
The total histology score is the sum of the scores for inflammation and epithelial damage.
Myeloperoxidase (MPO) Assay
MPO is an enzyme found predominantly in neutrophils, and its activity in the colon is a quantitative marker of neutrophil infiltration and inflammation.[16][17]
Protocol:
-
Tissue Homogenization: Weigh a section of the colon and homogenize it in ice-cold potassium phosphate buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[16][18]
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C for 15 minutes.[18]
-
Assay Reaction:
-
Spectrophotometric Measurement: Measure the change in absorbance over time at a specific wavelength (e.g., 450 nm) using a spectrophotometer.[18]
-
Calculation: Calculate the MPO activity based on the rate of change in absorbance. One unit of MPO activity is typically defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data expected in an acute DSS-induced colitis model in C57BL/6 mice. These values can serve as a reference for researchers to compare their own results.
Table 1: Typical Disease Activity Index (DAI) Scores
| Day | Control Group (Water) | Acute DSS Group (2.5-3.5%) |
| 0 | 0 | 0 |
| 3 | 0 | 0.5 - 1.5 |
| 5 | 0 | 2.0 - 3.5 |
| 7 | 0 | 3.0 - 4.0 |
| 9 | 0 | 2.5 - 3.5 (if recovering) |
Table 2: Typical Colon Length and Histological Scores
| Parameter | Control Group (Water) | Acute DSS Group (Day 7-9) |
| Colon Length (cm) | 8.0 - 10.0 | 5.0 - 7.0 |
| Histological Score (max 6-8) | 0 - 0.5 | 4.0 - 6.0 |
Signaling Pathways and Experimental Workflows
Key Signaling Pathways in DSS-Induced Colitis
The pathogenesis of DSS-induced colitis involves the activation of both innate and adaptive immune responses.[21][22][23][24] A key initiating event is the disruption of the epithelial barrier by DSS, which allows luminal bacteria and their products to enter the underlying tissues.[2][8] This triggers a cascade of inflammatory signaling.
References
- 1. Inflammatory responses of C57BL/6NKorl mice to dextran sulfate sodium-induced colitis: comparison between three C57BL/6 N sub-strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yeasenbio.com [yeasenbio.com]
- 4. mpbiochina.com [mpbiochina.com]
- 5. mpbio.com [mpbio.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Unveiling Colitis: A Journey through the Dextran Sodium Sulfate-induced Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSS-induced colitis activates the kynurenine pathway in serum and brain by affecting IDO-1 and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic Changes in Gut Microbiome of Ulcerative Colitis: Initial Study from Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. socmucimm.org [socmucimm.org]
- 11. noblelifesci.com [noblelifesci.com]
- 12. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Induction of colitis and its analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2.4. Myeloperoxidase (MPO) assay [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Temporal clinical, proteomic, histological and cellular immune responses of dextran sulfate sodium-induced acute colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Innate and adaptive immunity in inflammatory bowel disease. — Experimental Medicine Division [expmedndm.ox.ac.uk]
- 23. Induction and activation of adaptive immune populations during acute and chronic phases of a murine model of experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Role of Innate and Adaptive Immune Cells in the Pathogenesis and Development of the Inflammatory Response in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing animal welfare and ensuring experimental success with the DSS-induced colitis model.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors to consider before starting a DSS colitis experiment to ensure reproducibility?
A1: To ensure the successful and reproducible induction of DSS-induced colitis, several key factors must be standardized. These include the source, lot number, and molecular weight of the DSS, as well as its concentration and the duration of administration. Animal-related factors are also crucial, such as the mouse strain, source, age, gender, and body weight. Environmental factors, including the hygienic condition of the vivarium, can also influence the outcomes.[1] It is highly recommended to use littermates when comparing genetically modified mice to wild-type controls.[1]
Q2: What is the optimal molecular weight of DSS for inducing colitis?
A2: The recommended molecular weight range for DSS to effectively induce colitis is between 36,000 and 50,000 Da.[2][3][4][5] DSS with a lower molecular weight may result in a weaker inflammatory effect, while higher molecular weight DSS may not be absorbed as easily.[2][3][4] It is also important to note that the molecular weight can vary between different lots of DSS, so it is advisable to purchase enough from the same lot for an entire study or perform a pilot study to test a new lot.[2][5]
Q3: How should the DSS solution be prepared and administered?
A3: The DSS solution should be prepared by dissolving DSS powder in autoclaved drinking water to the desired concentration.[5][6] It is crucial to ensure the DSS is completely dissolved to avoid clogging the water bottle spout and to ensure consistent intake by the animals.[1] The solution should be filtered, for instance, with a 0.22 µm filter, before use.[2][3][7] Fresh DSS solution should be provided every 1-2 days to prevent microbial growth, which can be identified by turbidity in the water bottle.[1][5]
Q4: What are the typical concentrations of DSS used for acute and chronic colitis models?
A4: The concentration of DSS can be adjusted to induce acute or chronic colitis.
-
Acute Colitis: Typically induced by administering 1.5% to 5% DSS in drinking water for 5 to 7 days.[2]
-
Chronic Colitis: Can be induced by administering a low concentration of DSS continuously or through cyclical administration, for example, 4-5 cycles of DSS for about a week followed by a period of regular drinking water.[1][2]
The ideal concentration is dependent on the specific animal model, genetic background, and research question.[2][4]
Troubleshooting Guide
Issue 1: High variability in colitis severity between animals in the same group.
-
Possible Cause: Inconsistent water intake among mice.
-
Troubleshooting Steps:
-
Monitor daily water consumption to ensure all animals are drinking the DSS solution.[5]
-
Check for any issues with the water bottles, such as clogged spouts, that might prevent access to the DSS solution.[1]
-
House mice in smaller groups (2-3 per cage is recommended) to more accurately monitor individual water and food intake.[2][3][4]
-
Ensure that the DSS is fully dissolved in the drinking water.[1]
-
Issue 2: No significant symptoms of colitis are observed after several days of DSS administration.
-
Possible Cause: The DSS concentration may be too low for the specific mouse strain, or the molecular weight of the DSS may not be optimal.
-
Troubleshooting Steps:
-
Verify the molecular weight of the DSS is within the optimal range of 36-50 kDa.[2][3][4][5]
-
Consider increasing the DSS concentration. A pilot study to determine the optimal concentration for your specific animal strain and housing conditions is recommended.[5]
-
Pathological symptoms may take time to develop even if body weight loss is observed. Continue monitoring for the full duration of the protocol.[3]
-
Issue 3: Excessive weight loss and mortality in the experimental group.
-
Possible Cause: The DSS concentration is too high, or the duration of administration is too long.
-
Troubleshooting Steps:
Data Presentation
Table 1: Disease Activity Index (DAI) Scoring System
The Disease Activity Index (DAI) is a widely used scoring system to quantitatively assess the clinical signs of colitis.[9] The score is a composite of weight loss, stool consistency, and the presence of blood in the stool.
| Score | Weight Loss (%) | Stool Consistency | Bleeding |
| 0 | No loss or weight gain | Normal, well-formed pellets | No blood (negative Hemoccult test) |
| 1 | 1-10 | Hemoccult positive | |
| 2 | 10-15 | Loose stools | Hemoccult positive and visible blood in pellets |
| 3 | 15-20 | ||
| 4 | >20 | Watery diarrhea | Gross rectal bleeding |
Source: Adapted from Park YH et al., 2015.[10]
Table 2: Histological Scoring of Colonic Injury
Histological evaluation of the colon provides a detailed assessment of mucosal damage.
| Parameter | Score | Description |
| Inflammation/Injury | 0 | Healthy intestinal mucosa with organized epithelial cells. |
| 1 | Attenuated or partially missing epithelial cells and mucosal inflammation. | |
| Erosion/Ulceration | 0 | No erosion or ulceration. |
| 1 | Presence of erosion or ulceration. |
Source: Adapted from Rodrigues et al., 2017.[9]
Experimental Protocols
Protocol 1: Induction of Acute DSS Colitis
-
Animal Selection: Use mice of a suitable strain (e.g., C57BL/6), age (e.g., 8-12 weeks), and sex. Acclimatize animals to the facility for at least one week before the experiment.
-
DSS Solution Preparation: Prepare a 2-5% (w/v) DSS solution in autoclaved drinking water. Ensure the DSS has a molecular weight of 36-50 kDa. The solution should be sterile-filtered.[2][3][7]
-
DSS Administration: Provide the DSS solution as the sole source of drinking water for 5-7 days.[2] Replace the solution every 1-2 days with a freshly prepared solution.[1][5]
-
Daily Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).[1][6] Also, observe the general health of the animals, including posture and activity levels.[6]
-
Termination: At the end of the administration period, euthanize the mice according to IACUC approved methods.[11]
-
Tissue Collection: Harvest the colon and measure its length.[11] A shortened colon is an indicator of inflammation.[6][11] The colon can then be processed for histological analysis, myeloperoxidase (MPO) assay, or cytokine analysis.[1]
Visualizations
Caption: Experimental workflow for the induction of acute DSS colitis.
Caption: Decision tree for implementing humane endpoints in the DSS colitis model.
References
- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mpbio.com [mpbio.com]
- 3. mpbio.com [mpbio.com]
- 4. mpbiochina.com [mpbiochina.com]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Time to Integrate to Nest Test Evaluation in a Mouse DSS-Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
Technical Support Center: Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This guide provides troubleshooting advice and frequently asked questions for researchers using the DSS-induced colitis model. It covers common issues and critical factors that can influence the severity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind DSS-induced colitis?
Dextran sulfate sodium (DSS) is a water-soluble, negatively charged sulfated polysaccharide. When administered orally in drinking water, it has a direct toxic effect on the colonic epithelium, particularly at the basal parts of the crypts. The mechanism involves the erosion of the epithelial layer, leading to the infiltration of intestinal bacteria and their byproducts into the underlying lamina propria. This triggers a robust inflammatory response characterized by the influx of neutrophils and macrophages, resulting in clinical and histological signs of colitis that mimic human ulcerative colitis (UC).
Q2: Which factors have the most significant impact on the severity of DSS-induced colitis?
The severity of DSS-induced colitis is a multifactorial outcome influenced by three main categories of variables: the properties of the DSS itself, host-related factors, and experimental protocol design.
Troubleshooting Guide
Problem 1: High variability between animals or experiments.
High variability is a common challenge that can mask experimental effects. The source can often be traced to inconsistencies in one of the key areas outlined below.
The molecular weight (MW) and concentration of DSS are critical determinants of colitis severity.
-
Molecular Weight: DSS with a molecular weight of 36,000–50,000 Da is most commonly used and is known to induce robust and reproducible colitis. Higher MW DSS may be less effective as it is less able to cross the mucosal barrier.
-
Concentration: The concentration of DSS in drinking water typically ranges from 1.5% to 5% (w/v). Higher concentrations lead to more severe colitis and potentially higher mortality. It is crucial to use the same concentration and batch from the same manufacturer for all animals within a study to minimize variability.
Table 1: Effect of DSS Concentration on Colitis Severity in C57BL/6 Mice
| DSS Concentration (% w/v) | Typical Disease Activity Index (DAI) Score (Day 7) | Expected Outcome |
| 1.5 - 2.0 | 1 - 2 | Mild colitis, minimal weight loss |
| 2.5 - 3.5 | 2 - 3.5 | Moderate to severe colitis, significant weight loss |
| 4.0 - 5.0 | > 3.5 | Severe colitis, high risk of mortality |
Data compiled from multiple sources for illustrative purposes.
The genetic background, sex, age, and gut microbiota of the host animal significantly influence susceptibility.
-
Mouse Strain: Different mouse strains exhibit varying susceptibility to DSS. C57BL/6 and BALB/c mice are highly susceptible, whereas strains like DBA/2 and 129/SvIm are more resistant.
-
Sex and Age: Female mice and older mice (10-12 weeks) tend to develop more severe colitis than males or younger mice (6-8 weeks).
-
Microbiome: The composition of the gut microbiota plays a crucial role. Animals from different vendors or even different rooms within the same facility can have distinct microbial profiles, leading to varied responses. Co-housing animals for a period before the experiment can help normalize the microbiota.
Table 2: Relative Susceptibility of Common Mouse Strains to DSS-Induced Colitis
| Mouse Strain | Susceptibility | Key Immunological Skew |
| C57BL/6 | High | Th1-biased |
| BALB/c | High | Th2-biased |
| SJL/J | Moderate | Th1-biased |
| DBA/2 | Resistant | - |
| 129/SvIm | Resistant | - |
-
Duration: Acute colitis is typically induced over 5-7 days, while chronic models involve multiple cycles of DSS administration interspersed with recovery periods (e.g., 3 cycles of 7 days of DSS followed by 14 days of regular water).
-
Diet: The type of animal chow can influence the gut microbiome and the severity of colitis. Ensure a consistent diet is used for all animals.
Workflow for Minimizing Experimental Variability
Caption: A standardized workflow for a DSS-induced colitis experiment.
Problem 2: No colitis or very mild colitis is induced.
If you fail to induce significant disease, consider the following:
-
Check the DSS: Confirm the molecular weight is in the 36-50 kDa range. Prepare the DSS solution fresh and ensure it has fully dissolved. The stability of DSS in water can decrease over time.
-
Increase Concentration/Duration: If using a resistant strain or if initial attempts with a low concentration fail, consider cautiously increasing the DSS concentration (e.g., from 2.0% to 2.5%) or extending the administration period from 5 to 7 days.
-
Animal Strain: Ensure you are using a susceptible strain like C57BL/6 or BALB/c.
-
Water Quality: Use purified water (e.g., distilled or RO water) to prepare the DSS solution, as contaminants or pH variations in tap water can interfere with its activity.
Problem 3: Excessive mortality in the experimental group.
High mortality compromises animal welfare and data integrity. To mitigate this:
-
Reduce DSS Concentration: This is the most effective method. If you observe >20% weight loss and high mortality, reduce the DSS concentration for the next experiment.
-
Shorten Duration: Reduce the administration period from 7 to 5 days.
-
Monitor Closely: Implement a clear endpoint for euthanasia. A common humane endpoint is a loss of 20-25% of initial body weight. Daily monitoring is critical.
-
Consider a Pilot Study: When using a new animal supplier or a different strain, always conduct a pilot study with a small number of animals to determine the optimal DSS concentration and duration.
Factors Influencing DSS Colitis Severity
Caption: Key variables that determine the severity of DSS-induced colitis.
Experimental Protocols
Protocol 1: Induction of Acute DSS Colitis
-
Acclimatization: House mice for at least one week under standard conditions before the experiment begins.
-
Baseline Measurement: Record the initial body weight, and observe stool consistency and the presence of blood for each mouse.
-
DSS Administration: Prepare a fresh solution of 2.5% (w/v) DSS (MW 36-50 kDa) in sterile, purified drinking water. Provide this solution ad libitum in the water bottles of the experimental group for 7 consecutive days. The control group receives regular drinking water.
-
Daily Monitoring: Record the body weight, stool consistency, and presence of blood for each animal daily. Use these parameters to calculate the Disease Activity Index (DAI).
-
Termination: On day 8, euthanize the mice.
-
Endpoint Analysis:
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis (e.g., H&E staining) and for measuring myeloperoxidase (MPO) activity or cytokine levels (e.g., TNF-α, IL-6).
-
Protocol 2: Disease Activity Index (DAI) Scoring
The DAI is a composite score used to quantify the clinical signs of colitis.
Table 3: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | None | Normal, well-formed | Negative |
| 1 | 1 - 5 | ||
| 2 | 5 - 10 | Loose stools | Positive (visible) |
| 3 | 10 - 20 | ||
| 4 | > 20 | Diarrhea | Gross bleeding |
Calculation: DAI = (combined score of weight loss + stool consistency + bleeding) / 3
Simplified DSS Pathophysiology
Caption: Simplified signaling cascade in DSS-induced colitis.
Validation & Comparative
Validating the DSS Colitis Model: A Comparative Guide to Known Therapeutics
The dextran sulfate sodium (DSS) induced colitis model is a cornerstone in preclinical inflammatory bowel disease (IBD) research due to its simplicity, reproducibility, and clinical relevance to human ulcerative colitis.[1][2][3] Validating this model with established IBD therapies is crucial for ensuring its predictive value in the development of novel drugs. This guide provides a comparative overview of the performance of well-established drugs—Sulfasalazine, Mesalamine, and Corticosteroids—in the DSS colitis model, supported by experimental data and detailed protocols.
Comparative Efficacy of Standard IBD Drugs in the DSS Colitis Model
The following tables summarize the typical quantitative outcomes observed when treating DSS-induced colitis in mice with Sulfasalazine, Mesalamine, and Corticosteroids. These drugs are known to ameliorate the clinical and pathological features of the disease.
Table 1: Effect of IBD Drugs on Disease Activity Index (DAI)
| Treatment Group | Dosage Range (Mice) | Route of Administration | Mean DAI Score (vs. DSS Control) | Percentage Improvement |
| DSS Control | - | - | 3.5 - 4.0 | - |
| Sulfasalazine | 50-100 mg/kg/day | Oral | 1.5 - 2.5 | 40-60% |
| Mesalamine | 100-200 mg/kg/day | Oral/Rectal | 1.0 - 2.0 | 50-75% |
| Corticosteroids (e.g., Prednisolone) | 1-5 mg/kg/day | Oral/Intraperitoneal | 0.5 - 1.5 | 60-85% |
Table 2: Histological Scoring of Colonic Inflammation
| Treatment Group | Mean Histological Score (vs. DSS Control) | Key Histological Improvements |
| DSS Control | 8 - 10 | - |
| Sulfasalazine | 4 - 6 | Reduced inflammatory cell infiltration, partial restoration of crypt architecture. |
| Mesalamine | 3 - 5 | Significant reduction in inflammatory infiltrates, edema, and mucosal ulceration; improved crypt integrity.[7] |
| Corticosteroids (e.g., Prednisolone) | 2 - 4 | Marked reduction in inflammation, edema, and epithelial damage; preservation of goblet cells and crypt structure.[7] |
Note: Histological scores typically assess the severity of inflammation, extent of injury, and crypt damage.[4][5][8]
Table 3: Modulation of Pro-Inflammatory Cytokines in Colon Tissue
| Treatment Group | TNF-α Levels (fold change vs. DSS Control) | IL-6 Levels (fold change vs. DSS Control) | IL-1β Levels (fold change vs. DSS Control) |
| DSS Control | High (e.g., 5-10 fold increase vs. healthy) | High (e.g., 10-20 fold increase vs. healthy) | High (e.g., 8-15 fold increase vs. healthy) |
| Sulfasalazine | ↓ (Approx. 30-50% reduction) | ↓ (Approx. 25-45% reduction) | ↓ (Approx. 30-50% reduction) |
| Mesalamine | ↓↓ (Approx. 50-70% reduction) | ↓↓ (Approx. 40-60% reduction) | ↓↓ (Approx. 50-70% reduction) |
| Corticosteroids (e.g., Prednisolone) | ↓↓↓ (Approx. 60-80% reduction) | ↓↓↓ (Approx. 50-75% reduction) | ↓↓↓ (Approx. 60-80% reduction) |
Note: Cytokine levels are highly variable and depend on the timing of sample collection and analytical methods used. Acute DSS colitis is often associated with a Th1/Th17 response, characterized by elevated TNF-α, IL-6, and IL-1β.[9][10][11][12]
Experimental Protocols
Detailed methodologies are critical for the reproducibility of the DSS colitis model and the validation of therapeutic interventions.
Induction of Acute DSS Colitis
-
Animal Model: C57BL/6 mice (6-8 weeks old) are commonly used due to their susceptibility to DSS.[1][2]
-
DSS Administration: Administer 2.5-5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water ad libitum for 5-7 consecutive days.[2][13][14] The concentration should be optimized for the specific animal facility and DSS batch.
-
Monitoring: Record body weight, stool consistency, and the presence of fecal blood daily to calculate the Disease Activity Index (DAI).[4][5]
-
Termination: Euthanize mice at the end of the DSS administration period or at a predetermined time point for sample collection.
Drug Administration
-
Sulfasalazine/Mesalamine: Administer orally via gavage once or twice daily, starting concurrently with DSS administration or as a therapeutic intervention after disease establishment.
-
Corticosteroids: Can be administered orally via gavage or intraperitoneally once daily.
Endpoint Analysis
-
Macroscopic Evaluation: Measure colon length and check for visible signs of inflammation, such as edema and ulceration.
-
Histopathology: Collect colon tissue, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).[5][7] Score for inflammation severity, extent of injury, and crypt damage.[4][8]
-
Cytokine Analysis: Homogenize colon tissue to measure protein or mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or qPCR, respectively.[9][11]
Mechanism of Action and Signaling Pathways
Understanding the mechanisms by which these drugs ameliorate colitis is essential for interpreting validation data.
Sulfasalazine and Mesalamine (5-ASA)
Sulfasalazine is a prodrug that is cleaved by colonic bacteria into its active component, mesalamine (5-aminosalicylic acid or 5-ASA), and sulfapyridine.[15][16][17] Mesalamine is believed to exert its anti-inflammatory effects locally within the colon.[18][19] Its mechanisms include the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which reduces the production of pro-inflammatory prostaglandins and leukotrienes.[18][20][21][22] Mesalamine also scavenges free radicals and may modulate the activity of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[18]
Corticosteroids
Corticosteroids, such as prednisone and prednisolone, are potent, broad-spectrum anti-inflammatory agents.[23][24] They passively enter cells and bind to the glucocorticoid receptor (GR).[25] The activated GR complex translocates to the nucleus where it upregulates the expression of anti-inflammatory genes and represses the expression of pro-inflammatory genes by inhibiting transcription factors like NF-κB and AP-1.[25][26] This leads to a reduction in the production of a wide range of inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[23]
Visualizing Experimental and Biological Processes
Diagrams created using Graphviz (DOT language):
Caption: Experimental workflow for DSS colitis model validation.
Caption: Key inflammatory signaling pathways in colitis.
Caption: Mechanisms of action for common IBD drugs.
References
- 1. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dextran Sodium Sulphate Colitis Mouse Model: Traps and Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. socmucimm.org [socmucimm.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.biologists.com [journals.biologists.com]
- 8. researchgate.net [researchgate.net]
- 9. Distinct Cytokine Patterns Identified from Multiplex Profiles of Murine DSS and TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. researchgate.net [researchgate.net]
- 12. A characterization of pro-inflammatory cytokines in dextran sulfate sodium-induced chronic relapsing colitis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. yeasenbio.com [yeasenbio.com]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]
- 16. drugs.com [drugs.com]
- 17. acpjournals.org [acpjournals.org]
- 18. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 19. Mesalamine for Ulcerative Colitis [webmd.com]
- 20. Mesalamine - A Revered Drug for Inflammatory Bowel Disease With Detrimental Effects on the Lung and Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Sulfasalazine. Pharmacology, clinical use, toxicity, and related new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Steroids - IBD Journey - Treatment and Medications - Steroids [crohnsandcolitis.ca]
- 24. crohnscolitisfoundation.org [crohnscolitisfoundation.org]
- 25. joe.bioscientifica.com [joe.bioscientifica.com]
- 26. Glucocorticoid Therapy in Inflammatory Bowel Disease: Mechanisms and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DSS and TNBS Colitis Models for Inflammatory Bowel Disease Research
For researchers in the field of gastroenterology and drug development for Inflammatory Bowel Disease (IBD), the choice of an appropriate animal model is paramount. Among the most widely used chemically-induced colitis models are the Dextran Sodium Sulfate (DSS) and the 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) models. While both effectively induce intestinal inflammation, they recapitulate different aspects of human IBD, making their selection dependent on the specific research question. This guide provides an objective comparison of the DSS and TNBS colitis models, supported by experimental data and detailed protocols.
Model Characteristics at a Glance
| Feature | DSS Colitis Model | TNBS Colitis Model |
| Human IBD Analogue | Ulcerative Colitis (UC)-like[1] | Crohn's Disease (CD)-like[1] |
| Inducing Agent | Dextran Sodium Sulfate (a sulfated polysaccharide)[2] | 2,4,6-Trinitrobenzene Sulfonic Acid (a haptenating agent) |
| Route of Administration | Oral administration in drinking water[1] | Intrarectal instillation[3] |
| Mechanism of Injury | Direct chemical toxicity to colonic epithelial cells, leading to disruption of the mucosal barrier.[2] | Haptenation of colonic proteins, triggering a T-cell mediated delayed-type hypersensitivity reaction. |
| Nature of Inflammation | Diffuse, superficial inflammation primarily affecting the mucosa.[1] | Localized, transmural inflammation involving all layers of the colon wall.[1] |
| Key Immune Response | Predominantly innate immune response with neutrophil and macrophage infiltration.[1] | T-cell mediated immune response, particularly Th1 and Th17 pathways.[4] |
Quantitative Comparison of Disease Parameters
The following tables summarize key quantitative data comparing the DSS and TNBS colitis models. These parameters are crucial for assessing disease severity and the efficacy of potential therapeutic interventions.
Disease Activity Index (DAI)
The Disease Activity Index is a composite score used to clinically assess the severity of colitis.
| Parameter | Scoring Criteria |
| Weight Loss | 0: No weight loss1: 1-5%2: 5-10%3: 10-15%4: >15% |
| Stool Consistency | 0: Normal2: Loose stools4: Diarrhea |
| Rectal Bleeding | 0: No blood2: Slight bleeding4: Gross bleeding |
Note: The final DAI score is the average of the three individual scores.
Histological Score
Histological analysis of the colon provides a detailed assessment of tissue damage.
| Parameter | Scoring Criteria |
| Inflammation Severity | 0: None1: Slight2: Moderate3: Severe |
| Inflammation Extent | 0: None1: Mucosa2: Mucosa and Submucosa3: Transmural |
| Crypt Damage | 0: None1: Basal 1/3 damaged2: Basal 2/3 damaged3: Only surface epithelium intact4: Entire crypt and epithelium lost |
| Ulceration | 0: None1: 1-25%2: 26-50%3: 51-75%4: 76-100% |
Myeloperoxidase (MPO) Activity
MPO is an enzyme found in neutrophils, and its activity is a marker of neutrophil infiltration into the colonic tissue. In general, higher MPO levels are observed in acute models compared to chronic models, with greater elevations in the DSS models when compared to the TNBS models.[4]
Cytokine Profiles
The cytokine milieu in the inflamed colon differs significantly between the two models, reflecting their distinct underlying immune responses.
| Cytokine | Acute Phase | Chronic Phase |
| IL-6 | Significantly higher in DSS colitis.[4] | Significantly higher in DSS colitis.[4] |
| IFN-γ | Higher in TNBS colitis.[4] | Elevated in chronic DSS colitis.[4] |
| IL-12p40 | Significantly higher in TNBS colitis.[4] | Significantly higher in chronic TNBS colitis.[4] |
| IL-17 | Significantly higher in TNBS colitis.[4] | Significantly higher in chronic TNBS colitis.[4] |
| IL-23p19 | Higher in TNBS colitis.[4] | - |
| TNF-α | Elevated in acute DSS colitis.[4] | - |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and accurate interpretation of results.
DSS-Induced Acute Colitis Protocol
-
Animal Model: 8-10 week old C57BL/6 mice are commonly used.
-
Induction: Administer 2-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water ad libitum for 5-7 consecutive days.[5][6] Control animals receive regular drinking water.
-
Disease Monitoring:
-
Record body weight, stool consistency, and the presence of fecal occult blood daily.
-
Calculate the Disease Activity Index (DAI) as described in the table above.
-
-
Termination: Euthanize mice at the end of the DSS administration period (day 5-7).
-
Sample Collection:
-
Measure the length of the colon from the cecum to the anus.
-
Collect colonic tissue for histological analysis and measurement of MPO activity and cytokine levels.
-
TNBS-Induced Acute Colitis Protocol
-
Animal Model: BALB/c or SJL/J mice are often used due to their susceptibility.
-
Pre-sensitization (Optional): Apply a solution of TNBS to the skin one week prior to intrarectal administration to elicit a delayed-type hypersensitivity response.
-
Induction:
-
Fast mice for 12-24 hours.
-
Anesthetize the mouse.
-
Slowly instill 100-150 mg/kg of TNBS dissolved in 50% ethanol into the colon via a catheter inserted approximately 4 cm into the rectum.[3] Control animals receive 50% ethanol alone.
-
-
Disease Monitoring:
-
Monitor body weight, stool consistency, and for signs of rectal bleeding daily.
-
Calculate the DAI.
-
-
Termination: Euthanize mice 3-5 days after TNBS instillation.
-
Sample Collection:
-
Measure colon length.
-
Collect colonic tissue for histology, MPO activity, and cytokine analysis.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in these models, the following diagrams illustrate the experimental workflows and the key signaling pathways.
Caption: Experimental workflows for DSS and TNBS colitis models.
Caption: Key signaling pathways in DSS and TNBS colitis.
Conclusion
The DSS and TNBS colitis models are invaluable tools in IBD research, each offering a unique window into the complex pathogenesis of the disease. The DSS model, with its representation of ulcerative colitis-like features, is well-suited for studying epithelial barrier function and the innate immune response. In contrast, the TNBS model, which mimics aspects of Crohn's disease, is ideal for investigating T-cell mediated immunity and transmural inflammation. A thorough understanding of their distinct characteristics, as outlined in this guide, is essential for selecting the most appropriate model to address specific research hypotheses and for the successful development of novel IBD therapeutics.
References
- 1. Bot Verification [pharmalegacy.com]
- 2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distinct Cytokine Patterns Identified from Multiplex Profiles of Murine DSS and TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 6. socmucimm.org [socmucimm.org]
A Comparative Guide to DSS-Induced and Oxazolone-Induced Colitis Models for IBD Research
In the landscape of preclinical inflammatory bowel disease (IBD) research, dextran sulfate sodium (DSS) and oxazolone-induced colitis models are two of the most widely utilized tools to mimic human ulcerative colitis (UC) and Crohn's disease (CD). While both models induce intestinal inflammation, they differ significantly in their mechanisms of induction, immunological profiles, and histological manifestations. This guide provides a comprehensive comparison of these two models, offering researchers the necessary data to select the most appropriate model for their specific research questions.
Core Differences and Applications
The DSS-induced colitis model is valued for its simplicity, rapidity, and high degree of reproducibility.[1] It is particularly useful for studying the role of the innate immune system in the pathogenesis of IBD, as the initial insult is a direct chemical injury to the colonic epithelium.[1][2] This leads to a breakdown of the mucosal barrier, allowing luminal bacteria and their products to enter the underlying tissues and trigger an inflammatory response.[1][3] Consequently, the DSS model is often considered to more closely resemble the pathology of human ulcerative colitis, which is characterized by superficial mucosal inflammation.[4][5][6]
In contrast, the oxazolone-induced colitis model is a T-cell-mediated model that is thought to better represent the T helper 2 (Th2) immune response observed in some IBD patients.[7][8] This model involves a two-step process of sensitization and intrarectal challenge with the haptenating agent oxazolone.[7][9] This process elicits a delayed-type hypersensitivity reaction in the colon, driven by a distinct immunological cascade.[8] The resulting inflammation shares features with human ulcerative colitis, particularly the Th2-dominant cytokine profile.[10][11]
Quantitative Data Comparison
The following tables summarize key quantitative parameters used to assess disease severity and progression in both models.
| Parameter | DSS-Induced Colitis | Oxazolone-Induced Colitis |
| Inducing Agent | Dextran Sulfate Sodium (DSS), a sulfated polysaccharide[3] | Oxazolone, a haptenating agent[7] |
| Route of Administration | Oral (in drinking water)[12] | Cutaneous sensitization followed by intrarectal challenge[7][9] |
| Mechanism of Injury | Direct chemical toxicity to colonic epithelial cells, leading to barrier disruption[1][2][4] | T-cell mediated delayed-type hypersensitivity reaction[8][13] |
| Predominant Immune Response | Primarily innate immunity-driven in the acute phase, with a mixed Th1/Th2 response in the chronic phase[2][3][4] | Predominantly Th2-mediated response, with elevated IL-4, IL-5, and IL-13[8][14] |
| Similarity to Human IBD | Generally considered a model for Ulcerative Colitis (UC)[4][5] | Also considered a model for Ulcerative Colitis (UC), particularly the Th2-driven aspects[10][15] |
| Key Pathological Features | Epithelial erosion, ulceration, goblet cell depletion, and infiltration of neutrophils[4][5] | Mucosal and submucosal inflammation with infiltration of eosinophils, lymphocytes, and neutrophils[16][17] |
| Disease Onset | Acute: 3-7 days[4] | Acute: 2-3 days after challenge[15] |
| Reproducibility | High[1][2][4] | Moderate to high, can be influenced by sensitization efficiency |
Table 1: General Characteristics of DSS and Oxazolone Colitis Models
| Parameter | DSS-Induced Colitis | Oxazolone-Induced Colitis |
| Body Weight Loss | Progressive loss, can reach 15-20% of initial weight[18] | Significant weight loss following challenge[10] |
| Stool Consistency | Loose stools to watery diarrhea[18] | Diarrhea[10] |
| Rectal Bleeding | Often present and can be severe[18] | Fecal occult blood is common[15] |
| Colon Length | Significant shortening due to inflammation and edema[5][18] | Colon shortening is a key indicator of inflammation[9] |
| Histological Score | Based on epithelial damage, inflammatory infiltrate, crypt architecture, and goblet cell depletion[4][19] | Evaluates inflammatory cell infiltration, mucosal ulceration, and submucosal edema[16] |
Table 2: Clinical and Macroscopic Scoring Parameters
| Cytokine | DSS-Induced Colitis | Oxazolone-Induced Colitis |
| TNF-α | Upregulated, particularly in the acute phase[3][20] | Increased expression[16] |
| IL-6 | Significantly increased[3][20] | Elevated levels[16][17] |
| IL-1β | Increased expression[3] | Upregulated[16] |
| IFN-γ | Upregulated in the acute Th1 response[3] | Generally not the dominant cytokine, but can be present in a mixed response[14] |
| IL-4 | Upregulated in the chronic Th2 response[3][4] | Markedly increased, a hallmark of the Th2 response[8] |
| IL-5 | Can be elevated in the chronic phase | Significantly upregulated[8] |
| IL-13 | Can be elevated in the chronic phase | A key mediator of pathology[7][21] |
| IL-10 | Increased, likely as a regulatory response[20] | May be present as part of the immune response |
Table 3: Comparative Cytokine Profiles
Experimental Protocols
DSS-Induced Acute Colitis
-
Animal Model: C57BL/6 or BALB/c mice are commonly used.[22]
-
Acclimatization: Allow mice to acclimate for at least one week before the experiment.
-
Baseline Measurements: Record the initial body weight of each mouse.[18]
-
DSS Administration: Prepare a 2-5% (w/v) solution of DSS (molecular weight 36-50 kDa) in autoclaved drinking water.[18][23] Provide this solution as the sole source of drinking water for 5-7 consecutive days.[12][23]
-
Daily Monitoring: Monitor and record body weight, stool consistency, and the presence of rectal bleeding daily.[4]
-
Termination: On day 5-7, euthanize the mice.
-
Sample Collection: Collect the colon and measure its length.[18] A portion of the distal colon can be fixed in formalin for histology, and the remaining tissue can be used for cytokine analysis or other molecular assays.[12]
Oxazolone-Induced Acute Colitis
-
Animal Model: BALB/c or SJL/J mice are often used due to their Th2-prone background.[7][9]
-
Acclimatization: Allow mice to acclimate for at least one week.
-
Sensitization (Day 0): Anesthetize the mice and shave a small area on the abdomen or back. Apply a solution of 3-5% oxazolone in a vehicle like 100% ethanol or a mixture of acetone and olive oil to the shaved skin.[7][10][15]
-
Challenge (Day 5-7): Under light anesthesia, intrarectally administer a solution of 1% oxazolone in 50% ethanol using a catheter.[7][10]
-
Daily Monitoring: Following the challenge, monitor and record body weight, stool consistency, and signs of rectal bleeding daily.[15]
-
Termination: Euthanize the mice 2-3 days after the intrarectal challenge.
-
Sample Collection: Excise the colon and measure its length.[9] Collect tissue samples for histological and molecular analysis as described for the DSS model.
Signaling Pathways and Experimental Workflows
Concluding Remarks
The choice between the DSS and oxazolone colitis models fundamentally depends on the research objectives. The DSS model is an excellent choice for studying epithelial barrier function, innate immunity, and for initial screening of therapeutic compounds due to its robustness and simplicity. For investigations focused on the adaptive immune response, particularly the role of Th2 cells and associated cytokines in the pathogenesis of ulcerative colitis, the oxazolone model provides a more targeted approach. A comprehensive understanding of the strengths and limitations of each model is crucial for the accurate interpretation of experimental data and its translation to the complex etiology of human IBD.
References
- 1. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. redoxis.se [redoxis.se]
- 3. academic.oup.com [academic.oup.com]
- 4. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histological and ultrastructural changes of the colon in dextran sodium sulfate-induced mouse colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxazolone Colitis: A Murine Model of T Helper Cell Type 2 Colitis Treatable with Antibodies to Interleukin 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Customized Oxazolone-Induced Colitis Models - Ace Therapeutics [acetherapeutics.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Animal models of ulcerative colitis and their application in drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 13. Chemically induced mouse models of acute and chronic intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Functional characterization of oxazolone-induced colitis and survival improvement by vagus nerve stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 19. Murine Model of DSS-induced Acute Colitis | Society for Mucosal Immunology [socmucimm.org]
- 20. Mechanism of Colitis induction by Dextran Sodium Sulfate [tdblabs.se]
- 21. researchgate.net [researchgate.net]
- 22. KoreaMed Synapse [synapse.koreamed.org]
- 23. mpbio.com [mpbio.com]
A Comparative Guide to the Dextran Sodium Sulfate (DSS) Colitis Model and Its Alternatives for IBD Research
For researchers, scientists, and drug development professionals navigating the landscape of preclinical models for Inflammatory Bowel Disease (IBD), the Dextran Sodium Sulfate (DSS) induced colitis model has long been a cornerstone. However, a nuanced understanding of its limitations is crucial for the accurate interpretation of experimental data and the successful translation of findings. This guide provides an objective comparison of the DSS model with prominent alternatives, supported by experimental data, detailed protocols, and visual aids to facilitate informed model selection.
The Dextran Sodium Sulfate (DSS) Model: A Robust but Imperfect Tool
The DSS model is prized for its simplicity, reproducibility, and the ability to induce acute, chronic, and relapsing colitis by varying the concentration and duration of DSS administration in the drinking water of rodents.[1][2] This model mimics several clinical and histological features of human ulcerative colitis (UC), including weight loss, diarrhea, rectal bleeding, mucosal ulceration, and inflammatory cell infiltration.[3][4]
However, the DSS model is not a perfect replica of human IBD. A key limitation is that the initial injury is a direct toxic effect on the colonic epithelium, leading to a disruption of the mucosal barrier.[1] This mechanism differs from the complex interplay of genetic predisposition, immune dysregulation, and environmental factors that drive human IBD.[5] Furthermore, while the innate immune system is strongly activated in DSS colitis, the adaptive immune response, particularly the role of T and B cells, is not essential for the development of acute inflammation, a significant departure from human UC.[5]
Gene expression studies have revealed both similarities and differences between the DSS model and human UC. While a number of inflammatory and angiogenesis-related genes are similarly regulated, significant differences in the overall gene expression profiles exist, underscoring the need for careful interpretation of data.[6][7]
Alternative Models: Expanding the Preclinical Toolbox
To address the limitations of the DSS model, researchers have developed and utilized a range of alternative models, each with its own set of advantages and disadvantages. This guide focuses on three key alternatives: the 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) induced colitis model, humanized mouse models, and intestinal organoids.
The TNBS-Induced Colitis Model: A Focus on T-Cell Mediated Inflammation
The TNBS model involves the intrarectal administration of the haptenating agent TNBS, which induces a T-cell-mediated immune response, leading to transmural inflammation that shares features with Crohn's disease (CD).[8][9] Unlike the primarily epithelial-damaging effect of DSS, TNBS-induced colitis is driven by an adaptive immune response, making it a valuable tool for studying T-cell immunology in IBD.[10]
Comparison of Pathological and Immunological Features: DSS vs. TNBS
| Feature | DSS-Induced Colitis | TNBS-Induced Colitis |
| Primary Disease Mimicked | Ulcerative Colitis-like | Crohn's Disease-like |
| Mechanism of Injury | Direct epithelial toxicity, barrier disruption | T-cell mediated delayed-type hypersensitivity |
| Inflammation Location | Primarily mucosal and submucosal | Transmural (mucosa, submucosa, muscularis) |
| Key Immune Cells | Neutrophils, macrophages (innate immunity) | CD4+ T-cells (Th1/Th17), macrophages (adaptive immunity) |
| Histological Features | Epithelial erosion, crypt abscesses, goblet cell loss | Transmural inflammation, granulomas (in some strains) |
| Cytokine Profile (Acute) | Elevated IL-6, TNF-α, KC (murine IL-8)[11] | Elevated IL-12, IFN-γ, IL-17, MIP-1α[11] |
| Myeloperoxidase (MPO) Activity | Generally higher than in TNBS models[11] | Elevated, but often to a lesser extent than DSS[11] |
Experimental Protocol: TNBS-Induced Acute Colitis in Mice
-
Animal Preparation: Use susceptible mouse strains such as BALB/c or SJL/J. Fast mice for 12-24 hours prior to induction.[8]
-
Anesthesia: Anesthetize mice using isoflurane or another appropriate anesthetic.
-
TNBS Administration: Slowly administer 100-150 µL of a 2.5% TNBS solution in 50% ethanol intrarectally via a catheter inserted approximately 4 cm into the colon.[6]
-
Post-Administration Care: Keep the mouse in a head-down position for at least 60 seconds to ensure retention of the TNBS solution.
-
Monitoring: Monitor mice daily for weight loss, stool consistency, and signs of rectal bleeding.
-
Endpoint Analysis: At the desired time point (typically 3-7 days for acute colitis), euthanize mice and collect colon tissue for histological analysis, MPO assay, and cytokine profiling.[12]
Humanized Mouse Models: Bridging the Gap to Human Immunology
Humanized mouse models, created by engrafting human immune cells or their progenitors into immunodeficient mice, offer a unique platform to study human immune responses in an in vivo setting.[10][13] For IBD research, these models allow for the investigation of human-specific therapeutics, such as monoclonal antibodies, that do not cross-react with murine targets.[13] DSS can be used to induce colitis in humanized mice, leading to a human pro-inflammatory cytokine response.[14]
Advantages:
-
Allows for the in vivo evaluation of human-specific drugs.[13]
-
Provides a model to study the function of human immune cells in the context of intestinal inflammation.
-
Can partially recapitulate the immunological background of the human donor.[15]
Limitations:
-
Incomplete reconstitution of the human immune system.
-
Potential for graft-versus-host disease.
-
High cost and technical complexity.
Experimental Workflow: DSS-Induced Colitis in a Humanized Mouse Model
Intestinal Organoids: A Patient-Specific In Vitro Platform
Intestinal organoids are three-dimensional structures grown from adult stem cells or pluripotent stem cells that recapitulate the architecture and function of the intestinal epithelium.[16] When co-cultured with immune cells and/or gut microbiota, they provide a powerful in vitro system to model host-pathogen interactions and inflammatory responses in a patient-specific manner.[17]
Advantages:
-
Patient-specific, allowing for personalized medicine approaches.
-
Recapitulates the cellular diversity and architecture of the intestinal epithelium.
-
Amenable to high-throughput screening and genetic manipulation.
Limitations:
-
Lack of a complete immune system and vascularization.[17]
-
Absence of the complex in vivo microenvironment.
-
Technical challenges in establishing and maintaining co-cultures.[18]
Experimental Protocol: Establishing an Intestinal Organoid-Immune Cell Co-culture
-
Organoid Culture: Isolate intestinal crypts from patient biopsies and embed them in a basement membrane matrix (e.g., Matrigel). Culture in a specialized medium containing growth factors that support stem cell maintenance and differentiation.[18]
-
Immune Cell Isolation: Isolate immune cells (e.g., lamina propria lymphocytes or peripheral blood mononuclear cells) from the same patient.
-
Co-culture: Once organoids have formed, add the isolated immune cells to the culture. This can be done by mixing the cells with the organoids in the matrix or by adding them to the culture medium.[19]
-
Inflammatory Challenge: Induce an inflammatory response by treating the co-culture with pro-inflammatory cytokines (e.g., TNF-α, IFN-γ) or by introducing microbial components.
-
Analysis: Analyze the effects of the inflammatory challenge on epithelial barrier function, cytokine secretion, and cell viability.
Signaling Pathways: A Comparative Overview
The inflammatory signaling pathways activated in each model reflect their distinct underlying mechanisms.
DSS-Induced Colitis Signaling
The primary insult in DSS colitis is epithelial damage, which leads to the activation of innate immune signaling pathways.
TNBS-Induced Colitis Signaling
TNBS-induced colitis is characterized by a T-cell-driven inflammatory response, with the IL-23/IL-17 axis playing a central role.[11][20]
Conclusion: Selecting the Right Model for the Right Question
The DSS colitis model remains a valuable and widely used tool for IBD research, particularly for studying innate immune responses and epithelial barrier function. However, its limitations necessitate the use of alternative models to investigate specific aspects of IBD pathogenesis. The TNBS model is well-suited for studying T-cell-mediated inflammation, while humanized mouse models are indispensable for evaluating human-specific therapies. Intestinal organoids offer an exciting new frontier for personalized medicine and for dissecting the intricate interactions between the epithelium, immune cells, and the microbiota. A thorough understanding of the strengths and weaknesses of each model, as outlined in this guide, is paramount for designing robust preclinical studies and ultimately advancing the development of effective treatments for IBD.
References
- 1. Mechanism of Colitis induction by Dextran Sodium Sulfate [tdblabs.se]
- 2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. socmucimm.org [socmucimm.org]
- 6. Temporal genomewide expression profiling of DSS colitis reveals novel inflammatory and angiogenesis genes similar to ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 10. Modeling IBD in humanized mice | Poster | genOway [genoway.com]
- 11. Critical role of IL-17 receptor signaling in acute TNBS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modeling Inflammatory Bowel Disease in Mice With “Humanized” Immune System - Evotec [evotec.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Humanized NSG Mouse Models as a Preclinical Tool for Translational Research in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical Study in Vivo for New Pharmacological Approaches in Inflammatory Bowel Disease: A Systematic Review of Chronic Model of TNBS-Induced Colitis [mdpi.com]
- 17. huborganoids.nl [huborganoids.nl]
- 18. Intestinal organoid co-culture protocol to study cell competition in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
Navigating the Nuances of Induced Colitis: A Comparative Guide to the DSS Model
For researchers, scientists, and drug development professionals venturing into the study of Inflammatory Bowel Disease (IBD), the dextran sulfate sodium (DSS) induced colitis model is a ubiquitous tool. Heralded for its simplicity and speed, it offers a valuable window into the mechanisms of intestinal inflammation. However, the promise of this model is often tempered by a critical challenge: reproducibility. This guide provides a comprehensive comparison of the DSS colitis model, detailing the critical factors that influence its reproducibility across laboratories, offering standardized protocols, and comparing it with other common colitis models.
The DSS colitis model is prized for its ability to rapidly induce an acute colitis that mimics certain aspects of human ulcerative colitis (UC).[1][2][3] The mechanism hinges on the oral administration of DSS, a synthetic sulfated polysaccharide, in the drinking water of rodents.[1][3] DSS is believed to exert a direct toxic effect on the colonic epithelial cells, disrupting the mucosal barrier and allowing luminal bacteria and their products to penetrate the underlying tissue, triggering a robust inflammatory response.[1][2][3] This model is particularly useful for studying the innate immune system's role in intestinal inflammation, as T and B cells are not essential for the development of acute DSS-induced colitis.[1][2]
The Reproducibility Conundrum: Factors at Play
While often cited as reproducible, the reality is that significant variability in the DSS colitis model exists between and even within laboratories.[1][4] Achieving consistent results necessitates meticulous control over a multitude of variables.
Key Factors Influencing DSS Colitis Model Reproducibility:
| Factor | Description | Impact on Model |
| DSS Characteristics | ||
| Molecular Weight | The molecular weight of DSS is a critical determinant of its colitogenic potential. A molecular weight of 36-50 kDa is generally considered optimal for inducing severe colitis.[1][5] Higher molecular weight DSS may not effectively penetrate the mucus layer, while lower molecular weight DSS can result in milder disease.[1][2] | High |
| Concentration | The concentration of DSS administered in drinking water typically ranges from 1% to 5%.[5][6] Higher concentrations generally lead to more severe and rapid onset of colitis. The optimal concentration can vary depending on the mouse strain and other experimental factors. | High |
| Source and Lot | Different manufacturers and even different lots of DSS from the same supplier can exhibit variability in purity and composition, leading to inconsistent results.[1] | High |
| Animal-Related Factors | ||
| Mouse Strain | Genetic background significantly influences susceptibility to DSS-induced colitis. C57BL/6, BALB/c, and C3H/HeJ strains are known to be more susceptible, while strains like 129/SvPas and DBA/2J are more resistant.[2][7] | High |
| Sex | Male mice often develop more severe and aggressive colitis compared to females.[1] | Medium |
| Age and Weight | The optimal age for inducing DSS colitis is typically between 6-8 weeks.[1] Younger mice may have a delayed onset of inflammation. | Medium |
| Gut Microbiota | The composition of the gut microbiota plays a crucial role in the development and severity of DSS-induced colitis.[1][7] Variations in the microbiota between animal facilities can contribute to inter-laboratory differences. | High |
| Environmental Factors | ||
| Vivarium Hygiene | The cleanliness of the animal facility can impact the gut microbiota and the overall immune status of the animals, thereby influencing the colitis phenotype.[1] | Medium |
| Diet | Dietary components can modulate the gut microbiota and intestinal barrier function, potentially affecting the severity of DSS-induced colitis. | Low to Medium |
Standardized Experimental Protocols
To mitigate variability, adhering to a well-defined and consistently applied protocol is paramount. Below are representative protocols for inducing acute and chronic colitis using the DSS model.
Acute DSS Colitis Protocol
This protocol is designed to induce a rapid and severe form of colitis.
-
Animal Selection: Use 8-12 week old C57BL/6 mice.[8]
-
DSS Preparation: Prepare a 3% (w/v) solution of DSS (36-50 kDa) in sterile drinking water.[9] Ensure the DSS is completely dissolved. Fresh DSS solution should be prepared daily.[1]
-
Induction: Provide the 3% DSS solution as the sole source of drinking water for 5-7 consecutive days.[1][2]
-
Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool (hematochezia). A Disease Activity Index (DAI) score is often used to quantify disease severity.[6]
-
Termination: At the end of the induction period, mice can be euthanized for tissue collection and analysis.
Chronic DSS Colitis Protocol
This protocol involves cyclical administration of DSS to model a more long-lasting and relapsing inflammation.
-
Animal Selection: Use 8-12 week old C57BL/6 mice.
-
DSS Preparation: Prepare a 1.5-2% (w/v) solution of DSS (36-50 kDa) in sterile drinking water.
-
Induction Cycles: Administer the DSS solution for 5-7 days, followed by a "rest" period of 10-14 days where the mice receive regular drinking water. This cycle is typically repeated 2-4 times.[9][10]
-
Monitoring: Monitor the mice throughout the cycles for clinical signs of colitis.
-
Termination: Mice are typically euthanized at the end of the final cycle for analysis.
Visualizing the Process: Experimental Workflow and Signaling
To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. redoxis.se [redoxis.se]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. socmucimm.org [socmucimm.org]
- 7. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
A Comparative Guide to DSS and TNBS Colitis Models for IBD Research
For researchers, scientists, and drug development professionals navigating the complexities of inflammatory bowel disease (IBD) research, the choice of an appropriate animal model is paramount. The Dextran Sodium Sulfate (DSS) and Trinitrobenzene Sulfonic Acid (TNBS) induced colitis models are two of the most widely used systems, each offering distinct advantages and mimicking different aspects of human IBD. This guide provides an objective comparison of their histological differences, supported by experimental data and detailed protocols, to aid in the selection of the most suitable model for specific research questions.
The DSS model is generally considered to replicate features of ulcerative colitis (UC), characterized by a chemically induced disruption of the colonic epithelial barrier. This leads to an innate immune response triggered by the influx of luminal bacteria and their products into the mucosa.[1][2][3] In contrast, the TNBS model is recognized for its resemblance to Crohn's disease (CD).[4] TNBS acts as a haptenizing agent, modifying colonic proteins and eliciting a delayed-type hypersensitivity reaction. This results in a T-cell mediated immune response, specifically a Th1 and Th17 dominant inflammation, leading to transmural inflammation.[4]
Histological Differences at a Glance
The histological manifestations of DSS and TNBS-induced colitis are markedly different, reflecting their distinct pathogenic mechanisms. DSS colitis typically presents with superficial inflammation, primarily affecting the mucosal layer, with widespread ulcerations and a significant infiltration of neutrophils.[1][4] Key features include epithelial erosion, loss of goblet cells, and crypt abscesses.[1][5]
Conversely, TNBS colitis is characterized by a more localized and transmural inflammation that extends through the mucosa, submucosa, and sometimes into the muscularis layer.[6][4] This model can induce granulomatous inflammation, a hallmark of Crohn's disease.[6][4] The inflammatory infiltrate in TNBS colitis is composed of lymphocytes and macrophages, consistent with its T-cell mediated pathogenesis.[7][8]
Quantitative Histological Comparison
To provide a clearer picture of the quantitative differences, the following table summarizes typical histological scores from comparative studies. Scoring systems vary between laboratories, but generally assess the severity of inflammation, extent of injury, and architectural changes.
| Histological Parameter | DSS-Induced Colitis | TNBS-Induced Colitis | Reference |
| Inflammation Severity | Predominantly mild to moderate mucosal and submucosal inflammation. | Moderate to severe transmural inflammation. | [9][10] |
| Epithelial Injury/Ulceration | Widespread erosions and ulcerations of the mucosal layer. | Focal to extensive ulcerations, often transmural. | [1][3] |
| Crypt Architecture | Significant crypt loss, distortion, and abscesses. | Crypt distortion and loss, particularly in areas of severe inflammation. | [1][11] |
| Goblet Cell Depletion | Marked depletion of goblet cells. | Variable goblet cell loss, can be significant in inflamed areas. | [1] |
| Inflammatory Infiltrate | Primarily neutrophils and macrophages. | Predominantly lymphocytes (Th1/Th17) and macrophages. | [1][7] |
| Transmural Involvement | Generally limited to the mucosa and submucosa. | Frequently involves all layers of the colon wall. | [6][4] |
| Fibrosis | Minimal to mild. | Can be significant, especially in chronic models. | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are standardized protocols for inducing acute colitis using DSS and TNBS in mice.
Dextran Sodium Sulfate (DSS)-Induced Colitis Protocol
-
Animal Model: 8-12 week old C57BL/6 mice are commonly used.
-
DSS Preparation: Prepare a 2-5% (w/v) solution of DSS (molecular weight 36,000-50,000 Da) in sterile drinking water. The concentration can be adjusted to modulate the severity of colitis.
-
Induction: Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[11][12][13] Control animals receive regular sterile drinking water.
-
Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces (Disease Activity Index - DAI).
-
Termination and Tissue Collection: At the end of the induction period (or when ethical endpoints are reached), euthanize the mice. Collect the entire colon, measure its length, and fix portions in 10% neutral buffered formalin for histological analysis.
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Protocol
-
Animal Model: BALB/c or SJL/J mice are often used due to their susceptibility.
-
TNBS Solution Preparation: Prepare a solution of TNBS in 50% ethanol. A common dose is 100-150 mg/kg body weight.
-
Pre-Induction Fasting: Fast the mice for 12-24 hours prior to TNBS administration to empty the colon.
-
Induction:
-
Anesthetize the mouse.
-
Gently insert a catheter (e.g., a 3.5 F catheter) intrarectally, approximately 3-4 cm proximal to the anus.
-
Slowly instill 100-150 µL of the TNBS/ethanol solution.[2]
-
Keep the mouse in a head-down position for at least 60 seconds to ensure the solution is retained in the colon.[2]
-
Control animals receive 50% ethanol alone.
-
-
Monitoring: Monitor the mice daily for body weight loss, stool consistency, and overall health.
-
Termination and Tissue Collection: Euthanize the mice 3-5 days after induction for acute models. Collect the colon, assess macroscopic damage, and fix tissue for histology.
Signaling Pathways and Pathogenesis
The distinct histological outcomes of DSS and TNBS colitis are rooted in their different mechanisms of action and the downstream signaling pathways they activate.
DSS-Induced Colitis Pathogenesis
The pathogenesis of DSS colitis is initiated by the direct toxic effect of DSS on colonic epithelial cells, leading to a breach in the intestinal barrier. This allows luminal microbial products, such as lipopolysaccharide (LPS), to penetrate the lamina propria and activate innate immune cells via Toll-like receptors (TLRs). This activation triggers the assembly of the NLRP3 inflammasome, leading to the cleavage of pro-caspase-1 to active caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their active forms, driving a potent inflammatory response.[5]
TNBS-Induced Colitis Pathogenesis
TNBS, in the presence of ethanol which disrupts the mucosal barrier, acts as a hapten that binds to colonic proteins, rendering them immunogenic. These haptenized proteins are taken up by antigen-presenting cells (APCs), which then migrate to the draining lymph nodes to activate naive T cells. This leads to the differentiation of Th1 and Th17 cells, which then infiltrate the colon. Th1 cells produce IFN-γ and TNF-α, while Th17 cells produce IL-17, leading to a robust and sustained inflammatory response characterized by transmural inflammation. The NF-κB signaling pathway is a key player in mediating the production of these pro-inflammatory cytokines.[14][15]
References
- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]
- 3. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSS Colitis and TNBS Colitis Models: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Induction of TNBS colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. socmucimm.org [socmucimm.org]
- 12. yeasenbio.com [yeasenbio.com]
- 13. redoxis.se [redoxis.se]
- 14. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Andrographolide derivative AL-1 ameliorates TNBS-induced colitis in mice: involvement of NF-кB and PPAR-γ signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Preclinical Colitis Models: The Translational Relevance of DSS-Induced Colitis
For researchers in immunology, gastroenterology, and drug development, selecting the appropriate preclinical model is a critical step in investigating the pathogenesis of Inflammatory Bowel Disease (IBD) and evaluating novel therapeutics. The dextran sodium sulfate (DSS) induced colitis model is a widely utilized tool due to its simplicity, reproducibility, and ability to mimic key aspects of human ulcerative colitis (UC). This guide provides a comprehensive comparison of the DSS model with other commonly used preclinical models, namely 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis and the Interleukin-10 (IL-10) knockout mouse model. We present key quantitative data, detailed experimental protocols, and a focus on the underlying signaling pathways to aid researchers in making informed decisions for their study designs.
Comparative Overview of Preclinical Colitis Models
The choice of a preclinical colitis model depends on the specific research question, with each model offering distinct advantages and limitations. The DSS model is particularly valued for its representation of acute and chronic epithelial injury, while the TNBS model recapitulates features of Crohn's disease (CD), and the IL-10 knockout model provides insights into the genetic and immunological basis of chronic intestinal inflammation.
Quantitative Comparison of Key Parameters
To facilitate a direct comparison, the following table summarizes key quantitative parameters across the three models. These values represent typical ranges and may vary based on specific experimental conditions and mouse strains.
| Parameter | DSS-Induced Colitis | TNBS-Induced Colitis | IL-10 Knockout |
| Inducing Agent | Dextran Sodium Sulfate (DSS) | 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) | Genetic Deletion of IL-10 |
| Route of Administration | Oral (in drinking water) | Intrarectal | N/A (Spontaneous) |
| Typical Concentration/Dose | 1-5% DSS in drinking water[1][2] | 1-2.5 mg TNBS in 50% ethanol[2][3] | N/A |
| Induction Time | Acute: 5-7 days; Chronic: multiple cycles[2][4] | Acute: develops within days; Chronic: multiple administrations[3][5] | Spontaneous onset, typically 4-12 weeks of age |
| Disease Activity Index (DAI) Score | Typically 2-4 (acute phase)[1][6] | Variable, can reach high scores depending on dose[5][7] | Generally lower and more variable[8] |
| Dominant Immune Response | Acute: Th1/Th17; Chronic: Th2[9][10][11][12][13] | Th1/Th17 dominant[3][9][10][11][12][13] | Th1/Th17 dominant[14] |
| Key Cytokine Profile | Acute: ↑TNF-α, IL-6, IL-17; Chronic: ↑IL-4, IL-10[9][10][11][12][13] | ↑IFN-γ, TNF-α, IL-12, IL-17[3][9][10][11][12][13] | ↑IFN-γ, TNF-α, IL-12, IL-17[14] |
| Histopathological Features | Mucosal inflammation, epithelial erosion, crypt loss[1][15][16] | Transmural inflammation, granulomas, fibrosis[7][17] | Epithelial hyperplasia, inflammatory cell infiltrates[8][18] |
| Translational Relevance | Ulcerative Colitis (UC)[7][10] | Crohn's Disease (CD)[7][10] | Chronic IBD, genetic predisposition |
Experimental Protocols
Detailed and reproducible protocols are essential for the successful implementation of these models. Below are step-by-step methodologies for inducing and assessing colitis in each model.
DSS-Induced Colitis Protocol (Chronic Model)
This protocol describes a cyclical administration of DSS to induce chronic colitis.
-
Animal Model: C57BL/6 mice (8-10 weeks old) are commonly used.
-
DSS Preparation: Prepare a 2-3% (w/v) solution of DSS (molecular weight 36-50 kDa) in autoclaved drinking water. The solution should be freshly prepared.
-
Induction Cycle:
-
Monitoring:
-
Endpoint Analysis:
-
At the end of the study, sacrifice the mice and collect the colon.
-
Measure colon length (shortening is indicative of inflammation).
-
Fix a portion of the colon in 10% neutral buffered formalin for histological analysis (H&E staining).
-
Collect other tissues (e.g., mesenteric lymph nodes, spleen) and serum for cytokine analysis.
-
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | <1 | Normal | None |
| 1 | 1-5 | - | Hemoccult positive |
| 2 | 5-10 | Loose stools | Visible blood in stool |
| 3 | 10-15 | - | - |
| 4 | >15 | Diarrhea | Gross rectal bleeding |
Adapted from various sources. The final DAI is the sum of the scores for each category.[1][6]
TNBS-Induced Colitis Protocol
This protocol outlines the intrarectal administration of TNBS to induce colitis.
-
Animal Model: BALB/c mice are often more susceptible to TNBS-induced colitis than C57BL/6 mice.
-
Presensitization (Optional but recommended for a robust Th1 response):
-
Seven days prior to intrarectal administration, apply 150 µL of 1% TNBS in 100% ethanol to the shaved dorsal skin of the mice.[19]
-
-
Intrarectal Administration:
-
Fast mice for 12-24 hours before the procedure.[5]
-
Anesthetize the mouse (e.g., with isoflurane or ketamine/xylazine).
-
Slowly instill 100-150 µL of 1-2.5 mg TNBS dissolved in 50% ethanol into the colon via a catheter inserted approximately 4 cm from the anus.[3][19]
-
Hold the mouse in a head-down position for at least 60 seconds to ensure retention of the solution.[19]
-
-
Monitoring and Endpoint Analysis: Similar to the DSS model, monitor clinical signs (DAI score) and perform histological and immunological analyses at the study endpoint.
IL-10 Knockout Mouse Model Monitoring Protocol
The IL-10 knockout model develops colitis spontaneously.
-
Animal Model: IL-10 deficient mice on a C57BL/6 or BALB/c background. Note that the genetic background can influence disease severity and onset.
-
Housing: House mice in a specific pathogen-free (SPF) environment. The gut microbiota plays a significant role in disease development.
-
Monitoring:
-
Begin weekly monitoring around 4 weeks of age.
-
Assess for clinical signs of colitis including weight loss, hunched posture, ruffled fur, and perianal inflammation.
-
A clinical scoring system can be adapted to include parameters like perianal lesions and rectal prolapse.[8]
-
-
Endpoint Analysis:
-
Due to the spontaneous and variable nature of the disease, endpoint analysis is often performed at a predetermined age or when clinical signs reach a defined severity.
-
Histological analysis of the colon and cytokine profiling are key outcome measures.
-
Signaling Pathways in Preclinical Colitis Models
Understanding the molecular mechanisms driving inflammation in these models is crucial for their translational application.
NF-κB Signaling in DSS-Induced Colitis
The NF-κB pathway is a central regulator of inflammation and is robustly activated in the DSS model. DSS-induced epithelial damage leads to the entry of luminal bacteria and their products, which are recognized by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This triggers a signaling cascade culminating in the activation of the IKK complex, phosphorylation and degradation of IκBα, and the nuclear translocation of NF-κB (p65/p50). In the nucleus, NF-κB promotes the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
NF-κB signaling cascade in DSS-induced colitis.
T-Helper Cell Differentiation in Colitis Models
The balance between different T-helper (Th) cell subsets is critical in the pathogenesis of IBD. The DSS and TNBS models exhibit distinct Th cell polarization profiles.
Dominant T-helper cell differentiation pathways in different colitis models.
Conclusion
The DSS-induced colitis model remains a cornerstone of IBD research, offering a reliable and translationally relevant platform for studying ulcerative colitis. Its key strengths lie in its simplicity, reproducibility, and the ability to model both acute and chronic phases of the disease. When compared to the TNBS and IL-10 knockout models, the DSS model is particularly well-suited for investigating mechanisms of epithelial barrier dysfunction and the innate immune response. By carefully considering the comparative data and detailed protocols presented in this guide, researchers can better select and implement the most appropriate preclinical model to advance our understanding of IBD and accelerate the development of new therapies.
References
- 1. socmucimm.org [socmucimm.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. DSS Colitis and TNBS Colitis Models: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 8. Knockout of Mkp-1 exacerbates colitis in Il-10-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Distinct Cytokine Patterns Identified from Multiplex Profiles of Murine DSS and TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Distinct cytokine patterns identified from multiplex profiles of murine DSS and TNBS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An entirely automated method to score DSS-induced colitis in mice by digital image analysis of pathology slides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Validation of the interleukin-10 knockout mouse model of colitis: antitumour necrosis factor-antibodies suppress the progression of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. static.igem.org [static.igem.org]
Navigating the Landscape of Experimental Colitis: A Guide to Alternatives for DSS-Induced Models
For researchers, scientists, and drug development professionals investigating Inflammatory Bowel Disease (IBD), the selection of an appropriate animal model is a critical determinant of experimental success. While the dextran sulfate sodium (DSS) model is widely utilized for its simplicity and reproducibility in mimicking aspects of ulcerative colitis (UC), a variety of alternative models offer distinct advantages for studying specific facets of IBD pathogenesis, from the Th1-driven inflammation characteristic of Crohn's disease (CD) to the infectious triggers of colitis.
This guide provides an objective comparison of prominent alternatives to the DSS model for inducing experimental colitis: 2,4,6-trinitrobenzene sulfonic acid (TNBS), oxazolone, acetic acid, and the infectious agent Citrobacter rodentium. We present a comprehensive overview of their mechanisms, detailed experimental protocols, and a comparative analysis of key quantitative parameters to aid in the selection of the most suitable model for your research objectives.
At a Glance: Key Characteristics of Colitis Models
| Model | Inducing Agent | Mechanism of Action | Human IBD Model | Key Immunological Features |
| DSS | Dextran Sulfate Sodium | Direct chemical toxicity to colonic epithelial cells, leading to barrier disruption and subsequent inflammation. | Ulcerative Colitis (UC) | Predominantly Th2-mediated response in the chronic phase, with initial Th1/Th17 involvement.[1] |
| TNBS | 2,4,6-Trinitrobenzene Sulfonic Acid | Haptenating agent that modifies colonic proteins, inducing a delayed-type hypersensitivity reaction and a cell-mediated immune response.[2] | Crohn's Disease (CD) | Strong Th1 and Th17-dominant immune response with transmural inflammation.[1] |
| Oxazolone | 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one | Haptenating agent that elicits a Th2-mediated immune response, particularly in susceptible mouse strains.[3][4] | Ulcerative Colitis (UC) | Predominantly Th2-mediated inflammation with elevated IL-4, IL-5, and IL-13 levels.[3][4] |
| Acetic Acid | Acetic Acid | Direct chemical irritant causing non-specific, acute inflammation and mucosal damage. | Acute Ulcerative Colitis (UC) | Acute, transient inflammation with increased TNF-α and IL-6.[5][6][7] |
| C. rodentium | Citrobacter rodentium | Gram-negative bacterium that attaches to colonic epithelial cells, causing attaching and effacing lesions and inducing a host immune response.[2][8] | Infectious Colitis / EPEC & EHEC Infection | Initial Th1 response followed by a mixed Th1/Th2 response with elevated IFN-γ, IL-6, and IL-13.[2][8][9] |
Quantitative Comparison of Colitis Models
The severity of colitis in these models can be assessed using various quantitative measures. The Disease Activity Index (DAI) provides a clinical score based on weight loss, stool consistency, and rectal bleeding. Histological scoring evaluates the microscopic damage to the colon. Cytokine profiling reveals the nature of the underlying immune response.
Disease Activity Index (DAI) and Histological Scores
| Model | Typical DAI Score (Peak) | Typical Histological Score (Peak) | Key Histopathological Features |
| DSS (Acute) | 8 - 12[1] | 8 - 10 | Epithelial erosion, ulceration, loss of crypts, inflammatory cell infiltration.[1] |
| TNBS (Acute) | 6 - 10[1] | 8 - 12[10][11] | Transmural inflammation, bowel wall thickening, submucosal edema, granuloma-like lesions.[1][4] |
| Oxazolone (Acute) | 4 - 8 | 6 - 10[12][13] | Superficial mucosal inflammation, epithelial ulceration, edema, neutrophil and lymphocyte infiltration.[4] |
| Acetic Acid (Acute) | 3 - 6 | 4 - 8 | Mucosal and submucosal inflammation, ulceration, necrosis, inflammatory cell infiltration.[14] |
| C. rodentium | 3 - 5[15] | 6 - 9[15][16][17] | Colonic crypt hyperplasia, goblet cell depletion, epithelial cell effacement, inflammatory cell infiltration.[2][18] |
Note: Scores can vary significantly based on the specific protocol, animal strain, and scoring system used.
Key Cytokine Profiles
| Cytokine | DSS Model | TNBS Model | Oxazolone Model | Acetic Acid Model | C. rodentium Model |
| TNF-α | ↑ (Acute)[1] | ↑[1] | ↑[3][19] | ↑[5][6][7][20] | - |
| IL-6 | ↑ (Acute)[1] | - | - | ↑[5][6][7] | ↑[8] |
| IFN-γ | - | ↑↑[1] | ↑[3] | - | ↑[2][8] |
| IL-12 | - | ↑↑[1] | - | - | - |
| IL-17 | ↑ (Acute)[1] | ↑[1] | ↑[3] | - | - |
| IL-4 | ↑ (Chronic)[1] | - | ↑↑[3][4][19] | - | ↑[21] |
| IL-5 | - | - | ↑↑[4] | - | ↑[21] |
| IL-13 | - | - | ↑↑[3][19][22][23] | - | ↑[8][21] |
| IL-10 | ↑ (Chronic)[1] | - | ↑[3] | - | - |
Key: ↑ (Increased), ↑↑ (Strongly Increased), - (Not a prominent feature)
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for each model.
TNBS-Induced Colitis (Mouse Model)
Principle: This model induces a Th1/Th17-mediated colitis that mimics Crohn's disease. Ethanol is required to break the mucosal barrier, allowing TNBS to haptenize colonic proteins and trigger an immune response.[24]
Materials:
-
2,4,6-trinitrobenzene sulfonic acid (TNBS) solution (e.g., 5% w/v in water)
-
Ethanol (50%)
-
3.5 F catheter
-
1 ml syringe
-
Anesthetic
Procedure:
-
Fast mice for 12-24 hours with free access to water.
-
Anesthetize the mouse.
-
Prepare the TNBS working solution by diluting the stock solution with 50% ethanol to a final concentration of 1-2.5%. A typical dose is 100-150 mg/kg.
-
Gently insert the catheter into the colon to a depth of approximately 4 cm.
-
Slowly instill 100-150 µl of the TNBS solution.
-
To ensure the solution remains in the colon, hold the mouse in a head-down vertical position for 60 seconds.
-
Return the mouse to its cage and monitor daily for weight loss, stool consistency, and bleeding. The peak of inflammation is typically observed 3-5 days after induction.[8]
Oxazolone-Induced Colitis (Mouse Model)
Principle: This model induces a Th2-mediated colitis, resembling ulcerative colitis, through a delayed-type hypersensitivity reaction to the haptenating agent oxazolone.[25]
Materials:
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Ethanol (100% and 50%)
-
Acetone and Olive Oil (4:1 mixture)
-
3.5 F catheter
-
1 ml syringe
-
Anesthetic
Procedure:
-
Sensitization (Day 0): Anesthetize the mouse and shave a small area on the abdomen or back. Apply 150 µl of 3% oxazolone in 100% ethanol to the shaved skin.[26]
-
Challenge (Day 5-7): Fast the mice for 12-24 hours. Anesthetize the mouse.
-
Prepare a 1% oxazolone solution in 50% ethanol.
-
Intrarectally administer 100-150 µl of the oxazolone solution via a 3.5 F catheter inserted approximately 4 cm.[26][27]
-
Hold the mouse in a head-down position for 60 seconds.
-
Monitor the mice daily. Acute colitis typically develops within 2-4 days after the challenge.
Acetic Acid-Induced Colitis (Rat Model)
Materials:
-
Acetic acid solution (3-4% v/v in saline)
-
Polyethylene tubing (2 mm diameter)
-
1 ml syringe
-
Anesthetic
Procedure:
-
Fast rats for 24 hours with free access to water.
-
Anesthetize the rat.
-
Gently insert a polyethylene tube into the colon to a distance of 8 cm from the anus.[20]
-
Infuse 1-2 ml of 3-4% acetic acid solution over 30 seconds.[20][29]
-
Retain the solution in the colon for 30 seconds before withdrawal.
-
Hold the rat in a head-down position for 30 seconds to prevent leakage.
Citrobacter rodentium-Induced Colitis (Mouse Model)
Principle: This infectious model uses a natural murine pathogen to study host-pathogen interactions, mucosal immunity, and the role of the gut microbiota in colitis.[30][31]
Materials:
-
Citrobacter rodentium strain (e.g., DBS100)
-
Luria-Bertani (LB) broth and agar
-
Oral gavage needles
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture C. rodentium overnight in LB broth at 37°C with shaking.[9][19]
-
The following day, measure the optical density (OD) at 600 nm to determine the bacterial concentration.
-
Infection: Infect mice (e.g., C57BL/6) by oral gavage with approximately 1-2.5 x 10⁸ colony-forming units (CFU) in a volume of 100-200 µl.[19]
-
Monitor the mice for weight loss and other clinical signs.
-
Peak bacterial colonization in the colon typically occurs around 7-10 days post-infection, with histological changes and immune responses developing concurrently.[8]
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows, the following diagrams are provided.
References
- 1. Distinct Cytokine Patterns Identified from Multiplex Profiles of Murine DSS and TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Citrobacter rodentium Infection in Mice Elicits a Mucosal Th1 Cytokine Response and Lesions Similar to Those in Murine Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxazolone Colitis: A Murine Model of T Helper Cell Type 2 Colitis Treatable with Antibodies to Interleukin 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetic Acid-Induced Ulcerative Colitis in Sprague Dawley Rats Is Suppressed by Hydroethanolic Extract of Cordia vignei Leaves through Reduced Serum Levels of TNF- α and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Acetic Acid-Induced Ulcerative Colitis in Sprague Dawley Rats Is Suppressed by Hydroethanolic Extract of Cordia vignei Leaves through Reduced Serum Levels of TNF-α and IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. advances.umw.edu.pl [advances.umw.edu.pl]
- 12. Oxazolone and ethanol induce colitis in non-obese diabetic-severe combined immunodeficiency interleukin-2Rγnull mice engrafted with human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Chemically Induced Experimental Colitis Model with a Simple Combination of Acetic Acid and Trinitrobenzene Sulphonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Grimace scale assessment during Citrobacter rodentium inflammation and colitis development in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Inhibition of TNF-α expressions by Triticum aestivum (wheat grains) in acetic acid-induced ulcerative colitis using male Wistar rats | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 21. biorxiv.org [biorxiv.org]
- 22. Therapeutic activity of an interleukin-4/interleukin-13 dual antagonist on oxazolone-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Role of Oxidative Stress and Inflammatory Cytokines (TNF-α and IL-6) in Acetic Acid-Induced Ulcerative Colitis in Rats: Ameliorated by Otostegia fruticosa [mdpi.com]
- 27. IL-4 Receptor-Alpha Signalling of Intestinal Epithelial Cells, Smooth Muscle Cells, and Macrophages Plays a Redundant Role in Oxazolone Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 30. journals.asm.org [journals.asm.org]
- 31. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Laboratory Chemicals: A Guide to Proper Procedures
The responsible disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For scientists and professionals in drug development, understanding the specific protocols for chemical waste management is not just a matter of regulatory adherence, but a fundamental aspect of laboratory safety and environmental stewardship. This guide provides essential information on the proper disposal procedures for chemical waste, with a focus on the principles of safe handling and logistical planning.
While specific disposal instructions for a substance labeled "DSS30" were not found in the initial search, several Safety Data Sheets (SDS) for products with similar names offer valuable insights into the type of information required for safe disposal. It is imperative for researchers to consult the specific SDS for any chemical they intend to dispose of to obtain precise guidance.
General Principles of Chemical Waste Disposal
The disposal of hazardous chemical waste is a regulated process that involves several key steps to protect human health and the environment. The general workflow for managing hazardous waste in a laboratory setting is outlined below.
General workflow for the proper disposal of hazardous laboratory waste.
Disposal Procedures for Similarly Named Products
The following table summarizes the disposal recommendations from the Safety Data Sheets of products with names similar to "this compound." This information is provided for illustrative purposes and should not be used as a substitute for the specific SDS of the chemical .
| Product Name | Key Disposal Instructions | Personal Protective Equipment (PPE) & Handling |
| SS-30™ EXTREME | Dispose of contents/container to a hazardous or special waste collection point, in accordance with local, regional, national, and/or international regulations.[1] | Wear personal protective equipment. Ensure good ventilation of the work station. Do not eat, drink or smoke when using this product. Wash hands, forearms and face thoroughly after handling.[1] |
| SDA 30 190 Proof | Dispose of contents/container in accordance with local/regional/national/international regulations.[2] | Wear protective gloves/eye protection/face protection. Keep away from heat/sparks/open flames/hot surfaces. - No smoking. Ground/bond container and receiving equipment.[2] |
| SUPERIOR NO. 30 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3] | Wear protective gloves and eye protection. Avoid breathing vapors or mist. Provide appropriate exhaust ventilation.[3] |
| SAFEGUARD30 | Check with local authorities for disposal instructions.[4] | No respirator required under normal use.[4] |
Key Experimental Protocols Referenced in Safety and Disposal
The Safety Data Sheets reviewed did not contain detailed experimental protocols. The primary focus of an SDS is to provide critical safety, handling, and disposal information. For experimental use of any chemical, researchers should refer to established and validated protocols relevant to their specific application, always keeping the safety guidelines from the SDS in mind.
Step-by-Step Guidance for Chemical Disposal
-
Identify the Waste: The first crucial step is to accurately identify the chemical waste. Consult the Safety Data Sheet (SDS), specifically Section 13: Disposal considerations, for manufacturer-specific recommendations.[5] The SDS will also provide information on the chemical's hazards in Section 2.[6]
-
Segregate Waste Streams: Never mix different types of chemical waste. Incompatible chemicals can react violently, produce toxic gases, or create fires.[7][8] As a general rule, keep acids separate from bases and oxidizers away from flammable materials.[7]
-
Use Appropriate Containers: Waste containers must be compatible with the chemical waste they are holding to prevent reactions or degradation of the container.[9] Ensure containers are in good condition and have secure, leak-proof lids.
-
Properly Label Containers: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., flammable, corrosive, toxic).[10]
-
Store Waste Safely: Store hazardous waste in a designated, secure, and well-ventilated area away from regular laboratory traffic.[1] Storage areas should have secondary containment to control spills.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. EHS is responsible for ensuring that the waste is transported and disposed of in compliance with all federal, state, and local regulations.[9]
By adhering to these procedures, researchers can ensure the safe and proper disposal of chemical waste, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult the relevant SDS and institutional guidelines before handling and disposing of any chemical.
References
- 1. docs.jetlube.com [docs.jetlube.com]
- 2. greenfield.com [greenfield.com]
- 3. superiorflux.com [superiorflux.com]
- 4. MATERIAL SAFETY DATA SHEET – SAFEGUARD30 [safeguard30.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. hse.gov.uk [hse.gov.uk]
- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. enviroserve.com [enviroserve.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
